molecular formula C7H3F2NO B1332092 2,6-Difluorophenyl isocyanate CAS No. 65295-69-4

2,6-Difluorophenyl isocyanate

Numéro de catalogue: B1332092
Numéro CAS: 65295-69-4
Poids moléculaire: 155.1 g/mol
Clé InChI: YXHDLKWTPVMIOH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,6-Difluorophenyl isocyanate is a useful research compound. Its molecular formula is C7H3F2NO and its molecular weight is 155.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1,3-difluoro-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHDLKWTPVMIOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N=C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334865
Record name 2,6-Difluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65295-69-4
Record name 2,6-Difluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluorophenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,6-Difluorophenyl isocyanate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,6-Difluorophenyl Isocyanate: Core Chemical Properties and Applications

Introduction

This compound is a highly reactive aromatic isocyanate that serves as a crucial building block in organic synthesis. Its unique chemical structure, featuring a difluorinated phenyl ring attached to an isocyanate functional group, imparts specific reactivity and properties that are highly valued in the fields of medicinal chemistry, materials science, and drug development. The electron-withdrawing nature of the two fluorine atoms significantly influences the electrophilicity of the isocyanate carbon, making it a versatile reagent for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical properties, reactivity, handling protocols, and applications, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are essential for its proper handling, storage, and application in experimental settings.

Physical and Chemical Data

Quantitative data for this compound has been compiled from various sources to provide a clear reference.

PropertyValueSource
Molecular Formula C₇H₃F₂NO[1][2][3][4]
Molecular Weight 155.10 g/mol [1][3][5]
CAS Number 65295-69-4[1][3][6]
Appearance White cloudy liquid[7]
Melting Point 22-25 °C (lit.)[3][7][8][9]
Boiling Point 60 °C / 10 mmHg (lit.)[3][8][9]
Refractive Index (n20/D) 1.4928 (lit.)[3][8][9]
Flash Point 58 °C (136.4 °F) - closed cup[8][9]
Water Solubility (log10WS) -3.05 (calculated)
Octanol/Water Partition Coefficient (logPoct/wat) 2.699 (calculated)
Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. The key spectral features are outlined below.

SpectroscopyKey FeaturesSource
Infrared (IR) Spectroscopy The most prominent feature is the strong, sharp absorption band for the isocyanate group (-N=C=O) around 2200-2275 cm⁻¹. Other signals corresponding to the aromatic C=C stretching and C-F stretching are also present.[10]
¹³C NMR (in CDCl₃) Characteristic chemical shifts are observed for the carbon atoms in the molecule, including the highly deshielded isocyanate carbon.[2]
¹H NMR The proton NMR spectrum will show signals corresponding to the three protons on the aromatic ring, with coupling patterns influenced by the two fluorine atoms.[11]
Mass Spectrometry (MS) The molecular ion peak (M⁺) is observed at m/z corresponding to its molecular weight (155.10). Fragmentation patterns can provide further structural information.[5][11][12]
Raman Spectroscopy A Raman spectrum is available for this compound, providing complementary vibrational information to IR spectroscopy.[5]

Reactivity and Stability

Reactivity Profile

The core reactivity of this compound is centered on the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This group readily undergoes addition reactions with a wide range of nucleophiles.[13]

  • Reaction with Amines: Reacts with primary and secondary amines to form substituted ureas. This is a fundamental reaction in the synthesis of many biologically active compounds, including kinase inhibitors.[13][14]

  • Reaction with Alcohols and Phenols: Reacts with alcohols and phenols to yield urethane (carbamate) linkages.[14][15]

  • Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to yield the corresponding amine (2,6-difluoroaniline) and carbon dioxide.[15] This highlights the compound's moisture sensitivity.

  • Polymerization: In the presence of certain catalysts (acids or bases), isocyanates can undergo self-polymerization.[15]

The fluorine atoms on the phenyl ring have a strong electron-withdrawing effect, which increases the reactivity of the isocyanate group compared to its non-fluorinated analogues.[16][17]

Stability and Storage

This compound is stable under recommended storage conditions but is sensitive to moisture and incompatible with several classes of chemicals.

  • Storage Conditions: Should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, and well-ventilated area.[6][18] Recommended storage temperature is typically 2-8°C (refrigerated).[3][6][8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, alcohols, and amines (except for controlled reactions).[6][15] It is particularly reactive with water.[15]

  • Hazardous Decomposition Products: When heated to decomposition or in a fire, it can emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[6]

Experimental Protocols

Adherence to strict experimental protocols is mandatory for the safe and effective use of this compound.

Safe Handling and Personal Protective Equipment (PPE)

A thorough risk assessment must be conducted before handling this chemical.

  • Engineering Controls: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][18][19] Eyewash stations and safety showers must be readily accessible.[6][19]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA regulations (29 CFR 1910.133) or European Standard EN166.[6][19]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin contact.[6][19]

    • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

  • General Hygiene: Avoid breathing vapors, mist, or gas.[6][18] Wash hands thoroughly after handling and before eating or drinking.[18] Contaminated clothing should be removed and washed before reuse.[19][20]

Caption: Logical workflow for the safe handling of this compound.

General Synthesis of a Urea Derivative

This protocol outlines a general procedure for the reaction of this compound with a primary amine to form a disubstituted urea, a common linkage in kinase inhibitors.

  • Reagent Preparation: Dissolve the primary amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or DMF) under an inert atmosphere (nitrogen or argon).

  • Reaction Setup: Cool the amine solution in an ice bath (0°C).

  • Addition of Isocyanate: Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification:

    • Quench the reaction with a small amount of water or saturated ammonium chloride solution if necessary.

    • Extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired urea derivative.

Urea_Synthesis_Workflow reagents Prepare Amine & Isocyanate in Anhydrous Solvent reaction Combine Reagents at 0°C, Stir at Room Temperature reagents->reaction Slow Addition monitor Monitor by TLC / LC-MS reaction->monitor Periodically workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purify by Chromatography or Recrystallization workup->purify product Characterize Final Product (NMR, MS) purify->product

Caption: Experimental workflow for the synthesis of a urea derivative.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable reagent in drug discovery, primarily due to the properties conferred by the 2,6-difluorophenyl moiety.

  • Pharmacophore Incorporation: The 2,6-difluorophenyl group is a recognized pharmacophore that can enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties of drug candidates.[13]

  • Synthesis of Kinase Inhibitors: Many small-molecule kinase inhibitors feature a urea or amide linkage that binds to the hinge region of the kinase enzyme. This compound is an ideal starting material for creating the urea backbone of these inhibitors.[13] The fluorine atoms can form favorable interactions, such as hydrogen bonds, with the protein target.

  • Versatile Chemical Handle: The isocyanate group serves as a highly efficient and versatile functional group for covalently modifying biological targets or for synthesizing a diverse library of heterocyclic compounds with therapeutic potential.[13]

Reaction_Pathways cluster_nucleophiles Nucleophiles cluster_products Products start 2,6-Difluorophenyl Isocyanate amine Amine (R-NH₂) start->amine alcohol Alcohol (R-OH) start->alcohol water Water (H₂O) start->water urea Substituted Urea amine->urea urethane Urethane (Carbamate) alcohol->urethane final_amine 2,6-Difluoroaniline + CO₂ water->final_amine via unstable carbamic acid

References

2,6-Difluorophenyl isocyanate melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 2,6-Difluorophenyl Isocyanate

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, targeted at researchers, scientists, and professionals in the field of drug development. This document outlines the physical properties of this compound, details the experimental methodologies for their determination, and presents a logical framework for understanding the factors that influence these characteristics.

Core Physical Properties of this compound

This compound is a chemical intermediate of interest in organic synthesis and pharmaceutical research. Its physical properties, particularly its melting and boiling points, are critical for its handling, purification, and reaction control.

Data Presentation

The experimentally determined melting and boiling points for this compound are summarized in the table below. These values are reported as "literature" values, indicating they are established and cited in scientific literature.

PropertyValueConditions
Melting Point22-25 °C[1][2]Not Applicable
Boiling Point60 °C[1]at 10 mmHg

Experimental Protocols for Physical Property Determination

While specific experimental reports for this compound are not detailed in the provided search results, the following are generalized, standard laboratory protocols for determining the melting and boiling points of organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.[3] A common method for determining the melting point involves a capillary tube apparatus.

Protocol using a Capillary Tube Method (e.g., Mel-Temp Apparatus or Thiele Tube):

  • Sample Preparation: A small amount of the solid this compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end.[4][5]

  • Apparatus Setup: The capillary tube containing the sample is placed in a heating block or oil bath adjacent to a thermometer.[4]

  • Heating: The apparatus is heated slowly, typically at a rate of 1-2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Since boiling points are pressure-dependent, the pressure at which the measurement is taken must be recorded.

Protocol using the Thiele Tube Method:

  • Sample Preparation: A small volume of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.[6][7]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.[6]

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[6]

  • Observation: As the liquid heats, a steady stream of bubbles will emerge from the inverted capillary tube. The heating is then stopped. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point at that atmospheric pressure.[6]

Visualization of Influencing Factors

The melting and boiling points of a compound are influenced by several intermolecular and molecular factors. The following diagram illustrates the logical relationships between these factors.

G Factors Influencing Melting and Boiling Points MP_BP Melting & Boiling Points IMF Intermolecular Forces (IMFs) IMF->MP_BP Directly proportional MW Molecular Weight MW->IMF Increases van der Waals forces Polarity Polarity Polarity->IMF Increases dipole-dipole forces and potential for H-bonding Branching Molecular Branching Branching->IMF Decreases surface area for van der Waals interactions Pressure External Pressure (Boiling Point Only) Pressure->MP_BP Directly proportional

Caption: Logical diagram of factors affecting melting and boiling points.

References

A Technical Guide to the Spectroscopic Characterization of 2,6-Difluorophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 2,6-Difluorophenyl Isocyanate in Modern Chemistry

This compound (CAS No. 65295-69-4) is a pivotal building block in contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.[1] Its unique electronic properties, imparted by the two ortho-fluorine atoms, modulate the reactivity of the isocyanate group and influence the conformational preferences and biological activity of its derivatives. The fluorine substituents enhance metabolic stability and binding affinity in drug candidates by altering lipophilicity and forming key hydrogen bonds.

A precise and unambiguous structural confirmation of this reagent is paramount before its inclusion in any synthetic workflow. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound, offering a predictive framework for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind the expected spectral features, providing not just data, but a field-proven interpretive lens for researchers, scientists, and drug development professionals.

Molecular and Physical Properties

A foundational understanding of the molecule's basic properties is the first step in any analytical workflow. This data, compiled from reliable chemical suppliers and databases, provides the necessary context for sample handling and data acquisition.[2][3]

PropertyValueSource
CAS Number 65295-69-4[4]
Molecular Formula C₇H₃F₂NO[2]
Molecular Weight 155.10 g/mol [2]
Appearance Colorless to pale yellow fused solid or liquid[2]
Melting Point 22-25 °C (lit.)[3]
Boiling Point 60 °C at 10 mmHg (lit.)[3]
Refractive Index n20/D 1.4928 (lit.)[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of this compound. A multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for a complete and self-validating assignment.

Expertise in Action: Why a Multi-Nuclear NMR Strategy is Crucial

While ¹H NMR provides a map of the proton environments, the symmetry of the 2,6-difluorophenyl group and the influence of fluorine coupling can complicate interpretation. ¹³C NMR confirms the carbon backbone and the unique isocyanate carbon, but signals can be weak and split by fluorine. ¹⁹F NMR is exceptionally sensitive and provides a direct window into the electronic environment of the fluorine atoms, which are key to the molecule's function.[5] Cross-correlation of these three spectra provides a self-validating system, ensuring each assignment is confirmed by multiple, independent data points.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The following protocol outlines a standard method for acquiring high-resolution NMR spectra.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its well-characterized residual solvent peaks.[6]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set the spectral width to cover the aromatic region (approx. 6-8 ppm).

    • Employ a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets (or multiplets due to C-F coupling).

    • Set a wider spectral width (approx. 0-180 ppm) to ensure all carbon signals, including the aromatic and isocyanate carbons, are observed.[7]

    • Use a longer relaxation delay (e.g., 2-5 seconds) to aid in the observation of quaternary carbons and carbons with long relaxation times.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • The chemical shift range for aromatic fluorine is broad; set the spectral width accordingly (e.g., -100 to -180 ppm relative to CFCl₃).[8][9]

    • No external standard is typically needed if the spectrometer is properly calibrated, but an internal reference can be used for high-precision work.

  • Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).

¹H NMR: Predicted Data and Interpretation

The aromatic region will display a characteristic pattern dictated by the molecule's symmetry.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~7.30 - 7.50Triplet of triplets (tt)1HH-4This proton is coupled to the two equivalent H-3/H-5 protons (triplet) and the two equivalent F-2/F-6 atoms (triplet). The symmetry of the molecule makes the two ortho protons and the two meta protons chemically equivalent.
~6.90 - 7.10Doublet of triplets (dt)2HH-3, H-5These protons are coupled to the adjacent H-4 (doublet) and to the two equivalent F-2/F-6 atoms (triplet).
¹³C NMR: Predicted Data and Interpretation

The ¹³C NMR spectrum will reveal four distinct carbon environments, with C-F coupling adding a layer of complexity and confirmation.

Predicted δ (ppm)Multiplicity (due to JCF)AssignmentRationale
~160Triplet (large ¹JCF)C-2, C-6These carbons are directly bonded to fluorine, resulting in a large one-bond coupling constant (~240-260 Hz) and a significant downfield shift. The signal appears as a triplet due to coupling with the two fluorine atoms.
~131Triplet (small ³JCF)C-4This carbon is three bonds away from the two fluorine atoms, resulting in a smaller coupling constant.
~129SingletN=C=OThe isocyanate carbon is highly deshielded and typically appears in this region. It is too far from the fluorine atoms to show significant coupling.
~115Triplet (small ²JCF)C-1This carbon is two bonds away from the two fluorine atoms.
~112Triplet (moderate ²JCF)C-3, C-5These carbons are two bonds away from one fluorine and show a characteristic triplet splitting.
¹⁹F NMR: Predicted Data and Interpretation

¹⁹F NMR provides the most direct probe of the fluorinated environment.

Predicted δ (ppm)MultiplicityAssignmentRationale
-110 to -140MultipletF-2, F-6Due to the molecule's symmetry, both fluorine atoms are chemically equivalent and will appear as a single resonance. This signal will be split by the adjacent H-3/H-5 protons and the more distant H-4 proton, resulting in a complex multiplet. The chemical shift for aryl fluorides typically falls within this range.[8][10]

Visualizing the Structure-Spectrum Relationship

The following diagram illustrates the relationship between the molecular structure of this compound and its key NMR assignments.

G cluster_mol This compound Structure cluster_1H ¹H NMR cluster_13C ¹³C NMR cluster_19F ¹⁹F NMR mol H4 H-4 (~7.4 ppm, tt) p_H4 H4->p_H4 H35 H-3,5 (~7.0 ppm, dt) p_H35 H35->p_H35 C26 C-2,6 (~160 ppm, t) p_C26 C26->p_C26 C4 C-4 (~131 ppm, t) p_C4 C4->p_C4 NCO_C N=C=O (~129 ppm, s) p_NCO NCO_C->p_NCO F26 F-2,6 (-110 to -140 ppm, m) p_F26 F26->p_F26

Caption: Key NMR assignments for this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an indispensable, rapid technique for confirming the presence of key functional groups, most notably the highly characteristic isocyanate (-N=C=O) stretch.

Expertise in Action: Interpreting the IR Spectrum

The diagnostic power of IR lies in its ability to identify specific vibrational modes.[11] For this compound, the most intense and unambiguous absorption will be the asymmetric stretch of the N=C=O group.[12] This peak is typically very sharp and strong, appearing in a relatively uncluttered region of the spectrum, making it a reliable marker for the compound's identity and purity. The presence of C-F and aromatic C=C stretching bands further corroborates the structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

The ATR technique is ideal for this compound, especially if it is a liquid or low-melting solid, as it requires minimal sample preparation.

  • Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrumental noise.

  • Sample Application: Apply a small drop of the molten compound or press the solid directly onto the ATR crystal to ensure good contact.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

Predicted IR Data and Interpretation
Wavenumber (cm⁻¹)IntensityAssignmentRationale
2280 - 2250 Very Strong, Sharp -N=C=O Asymmetric Stretch This is the most diagnostic peak for an isocyanate. Its high intensity is due to the large change in dipole moment during the vibration.[12]
3100 - 3000Medium to WeakAromatic C-H StretchThese absorptions are characteristic of C-H bonds on an aromatic ring.[13]
1600 - 1585Medium to StrongAromatic C=C StretchThese bands arise from the stretching vibrations within the benzene ring.
1500 - 1400Medium to StrongAromatic C=C StretchFurther corroborates the presence of the aromatic ring.
1300 - 1100StrongC-F StretchThe C-F stretching vibration for aryl fluorides typically appears in this region as a strong band.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a structural fingerprint.

Expertise in Action: Understanding Fragmentation

Under electron ionization (EI) conditions, the molecule is ionized to form a molecular ion (M⁺•), which then fragments in a predictable manner.[14] The stability of the aromatic ring means the molecular ion peak for this compound should be prominent. Key fragmentation pathways will involve the loss of the isocyanate group or the fluorine atoms, providing puzzle pieces that can be reassembled to confirm the structure.[15]

Experimental Protocol: Electron Ionization (EI) GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for this volatile compound.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) into the GC-MS system. Use a standard non-polar capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound (e.g., ramp from 50°C to 250°C).

  • Ionization: Use a standard electron ionization (EI) source operating at 70 eV. This standard energy allows for comparison with library spectra.[16]

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 200, using a quadrupole or time-of-flight (TOF) analyzer.

  • Data Analysis: Identify the molecular ion peak (M⁺•) and the major fragment ions in the resulting mass spectrum.

Predicted Mass Spectrum Data and Interpretation
m/z (Mass-to-Charge)Predicted Relative IntensityAssignmentRationale
155 Strong [C₇H₃F₂NO]⁺• (M⁺•) This is the molecular ion peak, corresponding to the intact molecule with one electron removed. Its presence confirms the molecular weight of 155.10 g/mol .
127Moderate[M - CO]⁺• or [C₆H₃F₂N]⁺•Loss of a neutral carbon monoxide (CO) molecule from the isocyanate group is a common fragmentation pathway.
113Moderate to Strong[C₆H₃F₂]⁺Loss of the entire isocyanate group (-NCO) as a radical.
94Moderate[C₅H₃F]⁺Subsequent loss of HF from the [C₆H₃F₂]⁺ fragment.

Visualizing the Analytical Workflow

A logical workflow ensures that data is collected and interpreted efficiently, leading to a confident structural assignment.

G cluster_ir Functional Group Analysis cluster_ms Molecular Weight & Fragmentation cluster_nmr Detailed Structure Elucidation start Obtain Sample of This compound ir FTIR (ATR) start->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F in CDCl₃) start->nmr ms GC-MS (EI) start->ms ir_check Confirm -N=C=O stretch (~2270 cm⁻¹)? ir->ir_check nmr_check Correlate ¹H, ¹³C, ¹⁹F spectra with predicted structure? nmr->nmr_check ms_check Confirm M⁺• at m/z 155 & Fragmentation? ms->ms_check ir_check->ms_check Yes reassess Re-evaluate Purity/ Structure ir_check->reassess No ms_check->nmr_check Yes ms_check->reassess No confirm Structure Confirmed nmr_check->confirm Yes nmr_check->reassess No

Caption: A self-validating workflow for spectroscopic characterization.

Conclusion

The structural integrity of this compound is the bedrock of its successful application in research and development. This guide has provided a comprehensive, predictive framework for its spectroscopic characterization. By employing a multi-technique approach—leveraging the functional group specificity of FTIR, the molecular weight confirmation of MS, and the detailed structural mapping of multi-nuclear NMR—a scientist can achieve an unambiguous and robust confirmation of the molecule's identity and purity. The true power lies not just in observing peaks, but in understanding their origin, a principle that transforms routine analysis into definitive scientific insight.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,6-Difluorophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,6-difluorophenyl isocyanate. Due to the absence of a publicly available experimental spectrum, this document presents a predicted spectrum based on the analysis of structurally similar compounds. This guide includes predicted spectral data, a standard experimental protocol for acquiring such a spectrum, and a visual representation of the molecular structure and proton relationships.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit a complex splitting pattern characteristic of a symmetrically substituted aromatic ring with fluorine couplings. The molecule contains two types of aromatic protons: two equivalent protons at the 3 and 5 positions (H3/H5) and one proton at the 4 position (H4).

The predicted chemical shifts and coupling constants are summarized in the table below. These values are estimated based on data from analogous compounds, including 1,3-difluorobenzene and 2,6-difluoroaniline. The isocyanate group is expected to have a moderate electron-withdrawing effect, influencing the chemical shifts of the aromatic protons.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H47.10 - 7.30Triplet of triplets (tt)³J_HH ≈ 8.5 Hz, ⁴J_HF ≈ 8.5 Hz
H3, H56.80 - 7.00Doublet of triplets (dt)³J_HH ≈ 8.5 Hz, ⁴J_HF ≈ 6.5 Hz, ⁵J_HH ≈ 2.5 Hz

Interpretation of the Predicted Spectrum

The proton at the C4 position (H4) is expected to appear as a triplet of triplets. The larger coupling constant (³J_HH) arises from coupling to the two adjacent protons (H3 and H5). The smaller coupling constant (⁴J_HF) is due to coupling with the two equivalent fluorine atoms at the 2 and 6 positions.

The protons at the C3 and C5 positions (H3/H5) are chemically equivalent and are predicted to appear as a doublet of triplets. The doublet arises from the coupling to the adjacent H4 proton (³J_HH). This signal is further split into triplets by the two equivalent fluorine atoms (⁴J_HF). A small meta coupling to the other equivalent proton (⁵J_HH) might also be observed, though it may not be fully resolved.

Experimental Protocol

This section outlines a standard procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[1][2][3][4][5]

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]

  • The final sample height in the NMR tube should be approximately 4-5 cm.[4]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • Solvent: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Temperature: Standard room temperature (e.g., 298 K).

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of approximately 10-12 ppm, centered around 5-6 ppm.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Perform baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative proton ratios.

  • Analyze the multiplicities and measure the coupling constants.

Molecular Structure and Proton Relationships

The following diagram, generated using the DOT language, illustrates the structure of this compound and the relationships between its aromatic protons and fluorine atoms, which give rise to the predicted splitting patterns.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2,6-Difluorophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For researchers and professionals in drug development and materials science, the precise structural elucidation of reactive intermediates is paramount. 2,6-Difluorophenyl isocyanate is a key building block in the synthesis of a variety of pharmacologically active compounds and advanced polymers. Its unique electronic properties, stemming from the strongly electron-withdrawing fluorine and isocyanate substituents, make it a subject of significant interest. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for characterizing such molecules. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for this compound, offering a detailed experimental protocol, spectral analysis, and a discussion of the underlying principles governing the observed chemical shifts.

Experimental Methodology: Acquiring a High-Quality ¹³C NMR Spectrum

The acquisition of a clean and interpretable ¹³C NMR spectrum is fundamental to accurate structural analysis. The following protocol outlines the key steps for obtaining a high-quality spectrum of this compound.

Materials and Instrumentation:

  • Sample: this compound (≥97% purity)

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 50-100 mg of this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

    • Ensure the solution is homogeneous. If necessary, gently warm the sample to aid dissolution.

    • Cap the NMR tube securely to prevent solvent evaporation.

  • Spectrometer Setup and Calibration:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set a spectral width that encompasses the expected chemical shift range for all carbon atoms (e.g., 0-200 ppm).

    • Acquisition Time: Typically around 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for adequate relaxation of all carbon nuclei, particularly quaternary carbons.

    • Number of Scans: Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 1024 or more) should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Perform baseline correction to ensure a flat baseline.

    • Integrate the peaks if desired, although integration in ¹³C NMR is not always quantitative.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. The residual solvent peak for CDCl₃ should appear as a triplet at approximately 77.16 ppm.[1]

Experimental Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 2,6-difluorophenyl isocyanate in CDCl3 with TMS prep2 Transfer to NMR tube prep1->prep2 acq1 Insert sample into spectrometer prep2->acq1 acq2 Lock, shim, and reference acq1->acq2 acq3 Set acquisition parameters (pulse program, spectral width, etc.) acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phasing and baseline correction proc1->proc2 proc3 Chemical shift calibration proc2->proc3 proc4 Generate final spectrum proc3->proc4

Caption: A streamlined workflow for acquiring a high-quality ¹³C NMR spectrum.

¹³C NMR Spectrum and Chemical Shift Assignments

The experimental ¹³C NMR spectrum of this compound in CDCl₃ exhibits a set of distinct signals corresponding to the different carbon environments in the molecule.[2] Based on established substituent effects and data from analogous compounds, the following assignments can be made:

Carbon AtomPredicted Chemical Shift (ppm)Observed Signal (ppm)Multiplicity (due to C-F coupling)
C1 (-NCO)~115Not explicitly resolvedTriplet (small coupling)
C2, C6 (-F)~160~161Doublet of Doublets (large ¹JCF, smaller ³JCF)
C3, C5 (-H)~112~113Doublet (small coupling)
C4 (-H)~130~131Triplet (small coupling)
-NC O~130~130Singlet

Note: The observed signals are based on the publicly available spectrum from SpectraBase and may not show fine coupling details without further processing.

In-depth Analysis of Chemical Shifts: Unraveling Electronic Effects

The observed chemical shifts in the ¹³C NMR spectrum of this compound are a direct consequence of the electronic environment of each carbon atom, which is significantly influenced by the fluorine and isocyanate substituents.

The Influence of Fluorine Substituents:

Fluorine is the most electronegative element, and its presence on the aromatic ring has a profound effect on the ¹³C chemical shifts. The carbons directly attached to the fluorine atoms (C2 and C6) experience a strong deshielding effect, resulting in a downfield shift to approximately 161 ppm. This is a classic example of the "heavy atom effect" where the large electric field of the fluorine atom induces a paramagnetic shift.[3]

Furthermore, the fluorine atoms influence the chemical shifts of the other carbons in the ring through both inductive and resonance effects. The strong inductive electron withdrawal by fluorine deshields the adjacent carbons (C1, C3, and C5). However, fluorine can also act as a weak π-donor through resonance, which would tend to shield the ortho and para carbons. In the case of this compound, the inductive effect is dominant.

The Role of the Isocyanate Group:

The isocyanate group (-NCO) is also an electron-withdrawing group, primarily through induction. This contributes to the overall deshielding of the aromatic ring carbons. The carbon of the isocyanate group itself resonates at around 130 ppm.

Combined Substituent Effects:

The interplay of the two fluorine atoms and the isocyanate group leads to the observed pattern of chemical shifts. The symmetry of the molecule results in the equivalence of C2 and C6, as well as C3 and C5.

  • C1: This carbon is ipso to the isocyanate group and ortho to two fluorine atoms. The combined electron-withdrawing effects of these substituents would be expected to cause a significant downfield shift.

  • C2 and C6: As discussed, these carbons are directly bonded to fluorine and are the most downfield in the aromatic region.

  • C3 and C5: These carbons are meta to the isocyanate group and ortho to one fluorine and para to the other. They are expected to be the most shielded carbons in the ring due to their relative positions.

  • C4: This carbon is para to the isocyanate group and meta to both fluorine atoms. It is expected to be deshielded relative to C3 and C5.

Logical Relationship of Substituent Effects on Chemical Shifts:

substituent_effects substituent Substituents (2,6-di-F, -NCO) inductive Inductive Effect (-I) substituent->inductive resonance Resonance Effect (+R of F, -R of NCO) substituent->resonance deshielding Deshielding (Downfield Shift) inductive->deshielding resonance->deshielding π-withdrawal from NCO shielding Shielding (Upfield Shift) resonance->shielding π-donation from F c1 C1 deshielding->c1 c26 C2, C6 deshielding->c26 c4 C4 deshielding->c4 c35 C3, C5 shielding->c35

Caption: The interplay of inductive and resonance effects dictates the final chemical shifts.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of information about its electronic structure. By understanding the fundamental principles of NMR spectroscopy and the specific effects of the fluoro and isocyanate substituents, a detailed and accurate assignment of the chemical shifts can be achieved. This in-depth analysis is crucial for the unambiguous identification and characterization of this important synthetic intermediate, thereby supporting the advancement of research and development in the pharmaceutical and materials science fields.

References

Mass spectrometry fragmentation pattern of 2,6-Difluorophenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,6-Difluorophenyl Isocyanate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide provides a theoretical framework for the mass spectrometry fragmentation pattern of this compound. Due to the absence of publicly available experimental mass spectral data at the time of writing, the fragmentation pathways, quantitative data, and corresponding interpretations are based on established principles of mass spectrometry and analysis of structurally related compounds. This document is intended for informational and research planning purposes.

Introduction

This compound (C₇H₃F₂NO) is a chemical intermediate of significant interest in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. The isocyanate functional group provides a versatile handle for the introduction of the 2,6-difluorophenyl moiety, which can impart unique electronic and conformational properties to the target molecule. Mass spectrometry is an indispensable analytical technique for the characterization of such compounds, providing crucial information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed theoretical exploration of the electron ionization mass spectrometry (EI-MS) fragmentation of this compound.

Theoretical Mass Spectrometry Data

The fragmentation of this compound under electron ionization is predicted to be governed by the stability of the aromatic ring and the reactivity of the isocyanate group. The following table summarizes the plausible major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

m/z (Theoretical) Proposed Fragment Ion Formula Relative Abundance (%) Interpretation
155[C₇H₃F₂NO]⁺C₇H₃F₂NO85Molecular Ion (M⁺)
127[C₆H₃F₂N]⁺C₆H₃F₂N60Loss of neutral Carbon Monoxide (CO)
113[C₆H₃F₂]⁺C₆H₃F₂100Loss of Isocyanate radical (•NCO)
93[C₅H₂F]⁺C₅H₂F45Loss of HF from the [C₆H₃F₂]⁺ fragment
75[C₆H₃]⁺C₆H₃30Loss of two Fluorine atoms from [C₆H₃F₂]⁺

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (m/z 155). The primary fragmentation pathways are hypothesized to involve the isocyanate group and the fluorine substituents on the aromatic ring.

A key fragmentation is the loss of a neutral carbon monoxide (CO) molecule from the isocyanate group, resulting in the formation of a nitrene radical cation (m/z 127). Another major fragmentation pathway involves the cleavage of the C-N bond, leading to the loss of the isocyanate radical (•NCO) and the formation of the highly stable 2,6-difluorophenyl cation (m/z 113), which is expected to be the base peak. Subsequent fragmentation of this cation can occur through the loss of a neutral hydrogen fluoride (HF) molecule, yielding a benzyne-type fragment (m/z 93).

Hypothetical Experimental Protocol

This section outlines a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

4.1 Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in a volatile, dry, and inert solvent such as anhydrous dichloromethane or ethyl acetate.

  • Perform serial dilutions to obtain a final working concentration of 10 µg/mL.

  • Transfer 1 mL of the final solution into a 2 mL autosampler vial with a PTFE-lined cap.

4.2 Instrumentation

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

4.3 GC-MS Parameters

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Split Ratio: 20:1.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1562 u/s.

4.4 Data Analysis

Data will be acquired and processed using the instrument's accompanying software (e.g., Agilent MassHunter). The identification of peaks will be based on their mass spectra and retention times.

Visualizations

5.1 Proposed Fragmentation Pathway of this compound

Fragmentation_Pathway M C₇H₃F₂NO⁺ (m/z = 155) Molecular Ion F1 C₆H₃F₂N⁺ (m/z = 127) M->F1 - CO F2 C₆H₃F₂⁺ (m/z = 113) Base Peak M->F2 - •NCO F3 C₅H₂F⁺ (m/z = 93) F2->F3 - HF

Caption: Proposed EI fragmentation pathway of this compound.

5.2 Experimental Workflow for GC-MS Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Prepare 1 mg/mL Stock Solution P2 Dilute to 10 µg/mL P1->P2 A1 Inject 1 µL into GC P2->A1 A2 Separation on HP-5ms column A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Detection (m/z 40-400) A3->A4 D1 Acquire Mass Spectra A4->D1 D2 Identify Fragments D1->D2 D3 Elucidate Fragmentation Pathway D2->D3

Caption: Workflow for the GC-MS analysis of this compound.

An In-Depth Technical Guide to the Reactivity and Electronic Effects of 2,6-Difluorophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity and electronic properties of 2,6-difluorophenyl isocyanate, a key building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms ortho to the isocyanate functionality imparts unique electronic and steric characteristics that significantly influence its reactivity towards various nucleophiles. This document details the electronic effects of the difluoro substitution, explores its reactivity in key chemical transformations, provides experimental protocols for the synthesis of its derivatives, and presents relevant quantitative data.

Introduction

This compound (C₇H₃F₂NO) is an aromatic isocyanate characterized by the presence of two fluorine atoms in the positions ortho to the isocyanate group.[1] This substitution pattern profoundly impacts the electrophilicity of the isocyanate carbon, making it a subject of interest for the synthesis of novel urea and carbamate derivatives with potential applications in drug discovery and advanced materials.[2] Understanding the interplay of electronic and steric effects is crucial for predicting and controlling its reactivity.

Electronic and Steric Effects of 2,6-Difluoro Substitution

The reactivity of the isocyanate group in this compound is governed by a combination of inductive, resonance, and steric effects imparted by the two ortho-fluorine atoms.

Electronic Effects:

  • Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect through the sigma (σ) bond framework. The two fluorine atoms in the ortho positions synergistically pull electron density from the aromatic ring and, consequently, from the isocyanate group. This inductive withdrawal increases the partial positive charge on the electrophilic carbon atom of the isocyanate, enhancing its reactivity towards nucleophiles.

  • Resonance Effect (+R): Like other halogens, fluorine possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect partially counteracts the strong inductive effect. However, for fluorine, the +R effect is generally weaker than its -I effect.

The net electronic effect of the 2,6-difluorophenyl group is strongly electron-withdrawing, which is expected to make the isocyanate carbon more electrophilic than in phenyl isocyanate. A quantitative measure of this effect can be estimated using Hammett constants. While a specific Hammett constant (σp) for the 2,6-difluorophenyl group is not commonly tabulated, the combined electron-withdrawing nature of the two fluorine atoms suggests a significantly positive σ value.[3][4][5][6][7]

Steric Effects:

The presence of two fluorine atoms in the ortho positions introduces steric hindrance around the isocyanate group. While fluorine has a relatively small van der Waals radius compared to other halogens, the proximity of two such atoms can partially shield the electrophilic carbon from bulky nucleophiles, potentially slowing down the reaction rate.[8][9] The overall reactivity is therefore a balance between the electronically activated isocyanate and the sterically hindered reaction center.

The interplay of these effects can be visualized as follows:

G Electronic and Steric Effects on this compound cluster_electronic Electronic Effects cluster_steric Steric Effects Inductive Strong Inductive Effect (-I) of two ortho-Fluorines Electrophilicity Increased Electrophilicity of Isocyanate Carbon Inductive->Electrophilicity Enhances Resonance Weak Resonance Effect (+R) of two ortho-Fluorines Resonance->Electrophilicity Slightly Opposes Reactivity Overall Reactivity Electrophilicity->Reactivity Increases Steric_Hindrance Steric Hindrance from two ortho-Fluorines Reactivity_Mod Potential Rate Decrease with Bulky Nucleophiles Steric_Hindrance->Reactivity_Mod Reactivity_Mod->Reactivity Decreases

Diagram 1: Factors influencing the reactivity of this compound.

Reactivity with Nucleophiles

This compound readily reacts with a variety of nucleophiles, primarily through addition to the electrophilic carbon of the isocyanate group.

Reaction with Amines to Form Ureas

The reaction with primary and secondary amines is typically rapid and exothermic, yielding substituted ureas. The strong electron-withdrawing nature of the difluorophenyl ring accelerates this reaction compared to unsubstituted phenyl isocyanate.

General Reaction: F₂C₆H₃NCO + R₁R₂NH → F₂C₆H₃NHC(O)NR₁R₂

This reaction is fundamental in the synthesis of many biologically active molecules.

G Reaction of this compound with an Amine Isocyanate 2,6-Difluorophenyl Isocyanate Urea N,N'-Substituted Urea Isocyanate->Urea Amine Primary or Secondary Amine (R₁R₂NH) Amine->Urea

Diagram 2: Formation of a substituted urea.
Reaction with Alcohols to Form Carbamates (Urethanes)

The reaction of this compound with alcohols produces carbamates, also known as urethanes. This reaction is generally slower than the reaction with amines and often requires heating or catalysis.[10][11]

General Reaction: F₂C₆H₃NCO + ROH → F₂C₆H₃NHC(O)OR

G Reaction of this compound with an Alcohol Isocyanate 2,6-Difluorophenyl Isocyanate Carbamate Carbamate (Urethane) Isocyanate->Carbamate Alcohol Alcohol (ROH) Alcohol->Carbamate

Diagram 3: Formation of a carbamate.
Reaction with Water (Hydrolysis)

Like other isocyanates, this compound reacts with water. This hydrolysis reaction proceeds through an unstable carbamic acid intermediate, which then decomposes to form 2,6-difluoroaniline and carbon dioxide. The resulting aniline can further react with unreacted isocyanate to form a symmetrically disubstituted urea. The hydrolysis of phenyl isocyanate is known to be catalyzed by general bases, and a similar mechanism is expected for its difluorinated analog.[3][12]

Reaction Pathway:

  • F₂C₆H₃NCO + H₂O → [F₂C₆H₃NHCOOH] (Carbamic acid - unstable)

  • [F₂C₆H₃NHCOOH] → F₂C₆H₃NH₂ + CO₂

  • F₂C₆H₃NH₂ + F₂C₆H₃NCO → (F₂C₆H₃NH)₂CO (N,N'-bis(2,6-difluorophenyl)urea)

G Hydrolysis of this compound Isocyanate 2,6-Difluorophenyl Isocyanate Carbamic_Acid Carbamic Acid (Unstable Intermediate) Isocyanate->Carbamic_Acid Urea N,N'-bis(2,6-difluorophenyl)urea Isocyanate->Urea Reacts with unreacted isocyanate Water Water Water->Carbamic_Acid Aniline 2,6-Difluoroaniline Carbamic_Acid->Aniline CO2 Carbon Dioxide Carbamic_Acid->CO2 Aniline->Urea

Diagram 4: Hydrolysis pathway of this compound.

Quantitative Data

While specific kinetic data for this compound is not abundant in the literature, the following tables summarize key physical and spectroscopic properties. Comparative data for phenyl isocyanate is included to highlight the effects of difluoro-substitution.

Table 1: Physical Properties

PropertyThis compoundPhenyl Isocyanate
CAS Number 65295-69-4[1]103-71-9[13]
Molecular Formula C₇H₃F₂NO[1]C₇H₅NO[13]
Molecular Weight 155.10 g/mol [1]119.12 g/mol [13]
Boiling Point 60 °C / 10 mmHg[14]165 °C[13]
Melting Point 22-25 °C[14]-30 °C[13]
Density Not readily available1.09 g/mL[13]

Table 2: Spectroscopic Data

Spectroscopic DataThis compoundPhenyl Isocyanate
¹³C NMR (Isocyanate Carbon) ~120-130 ppm (Estimated)~124 ppm
IR (NCO Stretch) ~2270 cm⁻¹ (Characteristic)[15][16]~2270 cm⁻¹[17]

Note: The ¹³C NMR chemical shift for the isocyanate carbon in this compound is an estimation based on data for related compounds. The electron-withdrawing fluorine atoms are expected to deshield the carbon atoms of the aromatic ring, but the direct effect on the isocyanate carbon may be more complex.[18][19][20][21][22]

Experimental Protocols

The following are general protocols for the synthesis of urea and carbamate derivatives from this compound. These can be adapted for specific substrates.

General Protocol for the Synthesis of N-(2,6-Difluorophenyl)-N'-Aryl/Alkyl Ureas

G Workflow for Urea Synthesis Start Dissolve Amine in Anhydrous Solvent Add_Isocyanate Add 2,6-Difluorophenyl Isocyanate Solution Dropwise Start->Add_Isocyanate React Stir at Room Temperature Add_Isocyanate->React Monitor Monitor by TLC React->Monitor Workup Isolate Product (Filtration or Extraction) Monitor->Workup Reaction Complete Purify Purify by Recrystallization or Chromatography Workup->Purify End Characterize Product Purify->End

Diagram 5: General workflow for the synthesis of urea derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.0 equivalent)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.

  • In a separate flask, prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

  • Slowly add the isocyanate solution to the stirred amine solution at room temperature using a dropping funnel. The reaction is often exothermic, so cooling in an ice bath may be necessary for reactive amines.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the urea product may precipitate out of the solution. If so, collect the solid by filtration and wash with a small amount of cold solvent.

  • If the product remains in solution, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

  • Characterize the final product by NMR, IR spectroscopy, and mass spectrometry.

General Protocol for the Synthesis of Ethyl N-(2,6-Difluorophenyl)carbamate

G Workflow for Carbamate Synthesis Start Combine 2,6-Difluorophenyl Isocyanate and Excess Ethanol Add_Catalyst Add Catalyst (Optional, e.g., DBTDL) Start->Add_Catalyst React Heat Mixture to Reflux Add_Catalyst->React Monitor Monitor by TLC React->Monitor Workup Remove Excess Ethanol under Reduced Pressure Monitor->Workup Reaction Complete Purify Purify by Recrystallization or Chromatography Workup->Purify End Characterize Product Purify->End

Diagram 6: General workflow for the synthesis of carbamate derivatives.

Materials:

  • This compound

  • Anhydrous ethanol (in excess)

  • Catalyst (optional, e.g., dibutyltin dilaurate - DBTDL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound with an excess of anhydrous ethanol.

  • If a catalyst is used, add a catalytic amount (e.g., 1-2 drops of DBTDL).

  • Heat the reaction mixture to reflux and maintain for 2-8 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • The resulting crude carbamate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.[1][13][23][24]

  • Characterize the final product by NMR, IR spectroscopy, and mass spectrometry.

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. The strong inductive effect of the two ortho-fluorine atoms significantly enhances the electrophilicity of the isocyanate carbon, leading to rapid reactions with nucleophiles such as amines and alcohols. While steric hindrance from the ortho-substituents can play a role, the electronic activation generally dominates, making this reagent a valuable tool for the construction of complex molecules in drug discovery and materials science. The provided protocols offer a starting point for the synthesis and derivatization of this important compound. Further quantitative kinetic studies are warranted to fully elucidate the reactivity profile of this compound in comparison to other substituted phenyl isocyanates.

References

Technical Guide: Solubility of 2,6-Difluorophenyl Isocyanate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,6-difluorophenyl isocyanate, a key reagent in synthetic chemistry. Due to the reactive nature of the isocyanate group, understanding its solubility and stability in various organic solvents is critical for reaction optimization, purification, and storage. This document outlines a comprehensive experimental protocol for determining solubility, discusses the expected solubility profile based on chemical principles, and provides a framework for data presentation.

Introduction to this compound

This compound is an aromatic isocyanate containing two fluorine atoms on the phenyl ring. Its chemical structure dictates its reactivity and physical properties, including its solubility. The highly electrophilic isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water. The fluorine substituents influence the electronic properties of the aromatic ring, impacting its interactions with solvent molecules.

General Solubility Profile

While specific quantitative solubility data for this compound is not widely published, a qualitative assessment of its expected solubility can be made based on the principle of "like dissolves like."

  • Polar Aprotic Solvents: Due to the polar nature of the isocyanate group and the fluorinated aromatic ring, this compound is expected to exhibit good solubility in polar aprotic solvents. These solvents can solvate the polar functional groups of the molecule without reacting with the isocyanate moiety. Examples include:

    • Tetrahydrofuran (THF)

    • Acetone

    • Acetonitrile

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Ethyl acetate

  • Nonpolar Aromatic Solvents: The presence of the benzene ring suggests that it will be soluble in nonpolar aromatic solvents through π-π stacking interactions. Examples include:

    • Toluene

    • Benzene

    • Xylenes

  • Halogenated Solvents: Halogenated solvents are also likely to be good solvents for this compound. Examples include:

    • Dichloromethane (DCM)

    • Chloroform

  • Protic Solvents: Protic solvents, such as water, alcohols (e.g., methanol, ethanol), and primary or secondary amines, are generally not suitable for dissolving this compound. The isocyanate group will react with the active hydrogen atoms of these solvents, leading to the formation of urethanes, ureas, or other derivatives. This is a chemical reaction rather than a simple dissolution.

Data Presentation

For researchers generating their own solubility data, it is crucial to present the information in a clear and structured format. The following table provides a template for recording quantitative solubility data.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Observations
e.g., Toluene25e.g., Clear solution
e.g., Acetonitrile25e.g., Forms a stable solution
e.g., Hexane25e.g., Sparingly soluble

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a given organic solvent. This gravimetric method is a common and straightforward approach.

4.1. Materials and Equipment

  • This compound (high purity)

  • Anhydrous organic solvents of interest

  • Analytical balance (readable to at least 0.1 mg)

  • Vials or test tubes with secure caps

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or shaker

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Glass pipettes and bulbs

  • Evaporating dish or pre-weighed beaker

  • Drying oven or vacuum desiccator

4.2. Experimental Procedure

  • Solvent Preparation: Ensure all organic solvents are anhydrous to prevent reaction with the isocyanate. Use of freshly dried solvents is recommended.

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the selected organic solvent in a vial. An "excess amount" means adding the solute until a visible amount of undissolved solid remains.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

    • Stir the mixture vigorously using a magnetic stirrer or agitate in a shaker for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended). This ensures the solvent is fully saturated with the solute.

  • Separation of the Saturated Solution:

    • After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.

    • Carefully draw a known volume (e.g., 2.0 mL) of the clear supernatant (the saturated solution) using a pre-warmed (to the experimental temperature) glass pipette or syringe. To avoid drawing up any solid particles, a syringe fitted with a PTFE filter can be used.

  • Solvent Evaporation and Mass Determination:

    • Transfer the accurately measured volume of the saturated solution to a pre-weighed, clean, and dry evaporating dish or beaker.

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used, followed by drying in a vacuum desiccator or oven at a temperature below the melting point of the solute to remove any residual solvent.

    • Once the solvent is completely removed, weigh the evaporating dish containing the dried solute residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.

    • The solubility can then be expressed in various units:

      • g/100 mL: (Mass of residue (g) / Volume of aliquot taken (mL)) * 100

      • mol/L: (Mass of residue (g) / Molecular weight of solute ( g/mol )) / Volume of aliquot taken (L)

  • Repeatability: Perform the experiment in triplicate for each solvent to ensure the results are reproducible and calculate the average solubility and standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_calculation Calculation prep_solute Weigh excess This compound mix Combine solute and solvent in a sealed vial prep_solute->mix prep_solvent Measure known volume of anhydrous solvent prep_solvent->mix equilibrate Stir at constant temperature (e.g., 24 hours) mix->equilibrate settle Allow undissolved solid to settle equilibrate->settle aliquot Draw a known volume of clear supernatant settle->aliquot evaporate Evaporate the solvent aliquot->evaporate weigh_dish Use a pre-weighed evaporating dish weigh_dish->evaporate weigh_residue Weigh the dish with the dried residue evaporate->weigh_residue calculate Calculate solubility (e.g., g/100 mL or mol/L) weigh_residue->calculate

Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While quantitative data is sparse in the literature, the provided experimental protocol offers a reliable method for researchers to generate this critical data in their own laboratories. A systematic approach to solvent selection and solubility determination is essential for the successful application of this versatile reagent in chemical synthesis and drug development.

Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 2,6-Difluorophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Moisture Sensitivity and Stability of 2,6-Difluorophenyl Isocyanate.

This in-depth whitepaper provides a critical examination of the moisture sensitivity and stability of this compound, a key building block in pharmaceutical and agrochemical research. This guide offers detailed insights into its handling, storage, and reactivity with water, supported by established chemical principles and analytical methodologies.

Executive Summary

This compound is a highly reactive aromatic isocyanate valued for its role in synthesizing a variety of complex organic molecules. However, its utility is intrinsically linked to its pronounced sensitivity to moisture. Exposure to atmospheric humidity or protic solvents can lead to rapid degradation, forming undesired byproducts that can compromise reaction yields, purity of the final product, and overall experimental reproducibility. This guide outlines the fundamental chemistry of its hydrolysis, provides recommendations for handling and storage, and details experimental protocols for assessing its stability.

The Challenge of Moisture: Understanding the Hydrolysis Pathway

The primary stability concern for this compound is its exothermic reaction with water. This hydrolysis proceeds through a well-understood, multi-step mechanism common to isocyanates.

Step 1: Formation of Carbamic Acid. The initial reaction involves the nucleophilic attack of a water molecule on the electrophilic carbon of the isocyanate group. This forms an unstable carbamic acid intermediate.

Step 2: Decarboxylation. The carbamic acid rapidly decomposes, releasing carbon dioxide and forming the corresponding primary amine, 2,6-difluoroaniline.

Step 3: Urea Formation. The newly formed 2,6-difluoroaniline is a potent nucleophile and can readily react with another molecule of this compound to produce a stable, and often insoluble, N,N'-bis(2,6-difluorophenyl)urea.

This sequence of reactions not only consumes the starting material but also introduces impurities that can be difficult to remove from the reaction mixture.

Hydrolysis_Pathway cluster_0 Step 1: Carbamic Acid Formation cluster_1 Step 2: Decarboxylation cluster_2 Step 3: Urea Formation A This compound C Carbamic Acid Intermediate (Unstable) A->C + H₂O B Water (H₂O) B->C + H₂O D 2,6-Difluoroaniline C->D Spontaneous E Carbon Dioxide (CO₂) C->E F N,N'-bis(2,6-difluorophenyl)urea (Symmetrical Urea) D->F + 2,6-Difluorophenyl   Isocyanate

Figure 1: Hydrolysis pathway of this compound.

Stability and Storage: Best Practices

Due to its moisture sensitivity, stringent storage and handling protocols are imperative to maintain the integrity of this compound.

ParameterRecommendationRationale
Storage Temperature 2-8°CReduces the rate of potential degradation reactions.
Atmosphere Inert gas (Nitrogen or Argon)Prevents exposure to atmospheric moisture.
Container Tightly sealed, opaque glassProtects from moisture and light.
Handling Environment Dry, well-ventilated area or glove boxMinimizes contact with ambient humidity.

Table 1: Recommended Storage and Handling Conditions for this compound

Experimental Protocols for Stability Assessment

Quantification of Isocyanate Content by Titration

This method determines the amount of active isocyanate groups remaining in a sample.

Principle: An excess of a standard solution of a primary or secondary amine (e.g., di-n-butylamine) is reacted with the isocyanate. The unreacted amine is then back-titrated with a standardized acid (e.g., hydrochloric acid).

Methodology:

  • Accurately weigh a sample of this compound in a dry, inert atmosphere.

  • Dissolve the sample in a dry, aprotic solvent (e.g., anhydrous toluene).

  • Add a known excess of a standardized solution of di-n-butylamine in the same solvent.

  • Allow the reaction to proceed for a specified time (e.g., 15-30 minutes) at room temperature.

  • Add an indicator (e.g., bromophenol blue) and titrate the excess di-n-butylamine with a standardized solution of hydrochloric acid until the endpoint is reached.

  • A blank titration without the isocyanate sample should be performed to determine the initial amount of amine.

Titration_Workflow start Start prep Sample Preparation (Inert Atmosphere) start->prep dissolve Dissolve in Anhydrous Solvent prep->dissolve react React with Excess Di-n-butylamine dissolve->react titrate Back-titrate with Standardized HCl react->titrate end Calculate %NCO titrate->end

In-depth Technical Guide: A Proposed Theoretical Study of 2,6-Difluorophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: A comprehensive review of publicly available scientific literature indicates a notable absence of dedicated theoretical and computational studies on 2,6-difluorophenyl isocyanate. While experimental data and basic chemical properties are available, in-depth quantum chemical analyses of its molecular structure, vibrational modes, and electronic characteristics are not presently published. This guide, therefore, serves as a proposed framework for conducting such a theoretical investigation, outlining standard computational methodologies and illustrating the expected nature of the results. The protocols and data presented herein are based on established computational chemistry practices and studies of analogous molecules, such as phenyl isocyanate and other fluorinated aromatic compounds.

Introduction to this compound

This compound is an aromatic organic compound featuring a phenyl ring substituted with two fluorine atoms at the ortho positions and an isocyanate (-N=C=O) functional group.[1][2] The high electronegativity of the fluorine atoms and the reactivity of the isocyanate group make this molecule a subject of interest in materials science and medicinal chemistry. The electron-withdrawing nature of the fluorine substituents is expected to significantly influence the electrophilicity of the isocyanate carbon, thereby affecting its reactivity in nucleophilic addition reactions, which are fundamental to the formation of polyurethanes and other polymers.[3]

A thorough theoretical study would provide invaluable insights into the molecule's geometry, electronic structure, and reactivity, guiding its application in various scientific and industrial fields.

Proposed Computational Methodology

To investigate the theoretical properties of this compound, a standard computational chemistry workflow employing Density Functional Theory (DFT) is proposed. DFT has proven effective for studying the structural and chemical properties of organic molecules.[4]

Software and Hardware
  • Quantum Chemistry Software: Gaussian 16, ORCA, or similar packages.

  • Visualization Software: GaussView, Avogadro, or Chemcraft.

  • Computational Resources: High-performance computing (HPC) cluster with multi-core processors.

Protocol for Geometric Optimization and Vibrational Analysis
  • Initial Structure Creation: The 3D structure of this compound will be built using a molecular editor.

  • Geometry Optimization: The initial structure will be optimized to find its lowest energy conformation. A commonly used and reliable method is the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p).[4] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation: Following optimization, a vibrational frequency analysis will be performed at the same level of theory. This calculation serves two purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

    • To predict the infrared (IR) and Raman spectra of the molecule. Calculated frequencies are often scaled by an empirical factor to better match experimental data.

  • Thermochemical Analysis: The frequency calculation also yields important thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at a given temperature and pressure.

Protocol for Electronic Properties Analysis
  • Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate intramolecular interactions, charge distribution, and hybridization. This provides a detailed picture of the bonding within the molecule.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map will be generated to visualize the electrostatic potential on the electron density surface. This map is invaluable for identifying electrophilic and nucleophilic sites, predicting how the molecule will interact with other species.

The following diagram illustrates the proposed computational workflow.

G Computational Workflow for this compound Analysis cluster_setup Setup cluster_dft DFT Calculations (e.g., B3LYP/6-311++G(d,p)) cluster_analysis Analysis of Results A 1. Build Initial 3D Structure B 2. Geometry Optimization A->B C 3. Vibrational Frequency Calculation B->C D Optimized Geometric Parameters (Bond Lengths, Angles) B->D Extract E Vibrational Frequencies (IR/Raman Spectra) C->E Extract F Thermochemical Properties (Enthalpy, Gibbs Free Energy) C->F Extract G Electronic Properties (HOMO-LUMO, MEP, NBO) C->G Perform Further Calculations

Caption: Proposed DFT computational workflow.

Anticipated Quantitative Data

The following tables summarize the types of quantitative data that would be generated from the proposed theoretical study. The values presented are illustrative and based on typical results for similar aromatic isocyanates.

Table 1: Predicted Geometric Parameters
ParameterDescriptionExpected Value
Bond Lengths (Å)
C-FCarbon-Fluorine bond length~1.35 Å
C=N (isocyanate)Carbon-Nitrogen double bond~1.20 Å
C=O (isocyanate)Carbon-Oxygen double bond~1.18 Å
C-N (ring-isocyanate)Bond between phenyl ring and NCO group~1.38 Å
Bond Angles (°)
N=C=OIsocyanate group angle~175-180°
C-N=CAngle between ring, N, and isocyanate C~125°
F-C-CFluorine-Carbon-Carbon angle in the ring~119°
Table 2: Predicted Vibrational Frequencies
Vibrational ModeDescriptionExpected Wavenumber (cm⁻¹)
N=C=O Asymmetric Stretch The most characteristic isocyanate peak~2250 - 2280 cm⁻¹
Aromatic C=C Stretch Phenyl ring stretching vibrations~1500 - 1600 cm⁻¹
C-F Stretch Carbon-Fluorine bond stretching~1100 - 1300 cm⁻¹
N=C=O Bending Bending vibration of the isocyanate group~600 - 700 cm⁻¹
Table 3: Predicted Electronic and Thermochemical Properties
PropertyDescriptionExpected Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital~ -7.0 to -8.0 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital~ -0.5 to -1.5 eV
HOMO-LUMO Gap Indicator of chemical reactivity~ 6.0 to 7.0 eV
Dipole Moment Measure of the molecule's overall polarity~ 2.0 to 3.0 Debye
Gibbs Free Energy Thermodynamic potential at 298.15 KStructure-dependent (kJ/mol)

Visualizing Molecular Properties

Visualizations are critical for interpreting computational results. The molecular structure and the Molecular Electrostatic Potential (MEP) map are particularly insightful.

Molecular Structure

The optimized geometry of this compound would be visualized to confirm its planarity and the orientation of the isocyanate group relative to the phenyl ring.

G Conceptual MEP of this compound cluster_regions Electrostatic Potential Regions Molecule 2,6-Difluorophenyl Isocyanate Core NCO_Oxygen High Electron Density (Nucleophilic Site) NCO_Oxygen->Molecule Located on Oxygen of N=C=O Phenyl_H Moderate Electron Deficiency Phenyl_H->Molecule Located on Ring Hydrogens (influenced by Fluorines) Isocyanate_C High Electron Deficiency (Electrophilic Site) Isocyanate_C->Molecule Located on Carbon of N=C=O

References

A Technical Guide to the Computational Analysis of 2,6-Difluorophenyl Isocyanate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluorophenyl isocyanate is a pivotal building block in medicinal chemistry, prized for the unique physicochemical properties conferred by its fluorine substituents. Understanding and predicting its reactivity is paramount for optimizing reaction conditions, designing novel molecular entities, and ensuring process safety. This technical guide provides a comprehensive framework for the computational analysis of this compound's reactivity profile. We delve into the theoretical underpinnings of Density Functional Theory (DFT) and its application in elucidating reaction mechanisms, from ground state property calculations to transition state analysis. A detailed, step-by-step protocol is presented, offering field-proven insights into methodological choices for geometry optimization, reactivity descriptor calculation, and the simulation of nucleophilic addition reactions—a cornerstone of isocyanate chemistry. By integrating rigorous computational methods with practical interpretation, this guide serves as an essential resource for scientists seeking to leverage predictive modeling to accelerate innovation in drug discovery and development.

Introduction: The Strategic Importance of Fluorinated Isocyanates

1.1 The Ascendancy of Fluorine in Medicinal Chemistry The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine atoms can profoundly modulate a molecule's metabolic stability, lipophilicity, binding affinity, and membrane permeability. The 2,6-difluoro substitution pattern on a phenyl ring, in particular, introduces significant electronic and steric changes. The two ortho-fluorine atoms are potent electron-withdrawing groups, which can influence the reactivity of adjacent functional groups and create unique intramolecular interactions.[1] Furthermore, this substitution can induce conformational constraints, locking the molecule into a biologically favorable geometry.

1.2 this compound: A Versatile Reagent this compound (DFPI) leverages these benefits, presenting a highly reactive isocyanate moiety (-N=C=O) for synthetic elaboration.[2] The isocyanate group is a powerful electrophile, readily reacting with a wide array of nucleophiles—such as amines, alcohols, and thiols—to form stable urea, carbamate (urethane), and thiocarbamate linkages, respectively.[3][4] These linkages are prevalent in a vast range of pharmaceuticals. The electron-withdrawing nature of the difluorinated ring enhances the electrophilicity of the isocyanate carbon, making DFPI a particularly reactive and valuable synthon.[5]

1.3 The Imperative for Predictive Reactivity Modeling While experimentally characterizing every potential reaction of DFPI is exhaustive and resource-intensive, computational chemistry offers a powerful, predictive alternative.[6] By simulating reaction pathways at the molecular level, we can gain deep insights into reaction mechanisms, identify potential intermediates, and predict kinetic and thermodynamic favorability.[7] This in-silico approach allows for the rapid screening of reaction partners and conditions, guiding experimental design and accelerating the discovery of novel therapeutics.[8]

Theoretical Foundations of Computational Reactivity Analysis

A robust computational analysis is built upon a solid theoretical framework. For organic reaction mechanisms, Density Functional Theory (DFT) provides an optimal balance of accuracy and computational efficiency.[6][7]

2.1 Density Functional Theory (DFT) DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[9] It is based on the principle that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This simplification makes it feasible to model complex organic molecules and their reactions. A typical DFT calculation involves selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)), choices which must be validated for the specific chemical system.[10][11]

2.2 Conceptual DFT: Predicting Reactive Sites Before simulating a full reaction, we can predict the most probable sites of interaction using reactivity descriptors derived from conceptual DFT. Key descriptors include:

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The LUMO of an electrophile (like DFPI) will interact with the HOMO of a nucleophile. The energy and spatial distribution of the LUMO on DFPI can indicate the most electrophilic site.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface of a molecule. Regions of positive potential (typically colored blue) indicate electrophilic sites, while regions of negative potential (red) indicate nucleophilic sites.

  • Fukui Functions: The Fukui function, f(r), quantifies the change in electron density at a point r when the total number of electrons in the system changes.[12] It provides a precise, quantitative measure of local reactivity. The function f+(r) indicates susceptibility to nucleophilic attack, while f-(r) indicates susceptibility to electrophilic attack.[13][14] High values of f+(r) on a specific atom in DFPI pinpoint it as a primary site for reaction with a nucleophile.

2.3 Modeling Reaction Mechanisms: The Path from Reactants to Products To understand the full reaction, we must map the potential energy surface (PES) that connects reactants and products. This involves locating and characterizing stationary points, primarily minima (reactants, intermediates, products) and first-order saddle points (transition states).[15]

  • Transition State Theory (TST): TST posits that reactants form a high-energy, transient "activated complex" or transition state (TS) before converting to products.[16][17] The energy difference between the reactants and the TS is the activation energy (ΔG‡), which governs the reaction rate.[18][19]

  • Transition State Searching: Computationally, a TS is a point on the PES that is a maximum in one direction (along the reaction coordinate) and a minimum in all other directions. Algorithms are used to locate this saddle point. A key validation is a frequency calculation: a true TS must have exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate that leads from reactants to products.

  • Intrinsic Reaction Coordinate (IRC): Once a TS is located and verified, an IRC calculation can be performed.[15] This calculation maps the minimum energy path downhill from the TS, confirming that it connects the intended reactants and products.

A Validated Computational Workflow for DFPI Reactivity

This section outlines a detailed, step-by-step protocol for analyzing the reactivity of this compound with a generic primary amine (R-NH₂), a common and important reaction class.

Experimental Protocol: Computational Workflow

3.1 Step 1: Geometry Optimization and Frequency Analysis

  • Objective: To find the lowest energy (most stable) structure for the reactants (DFPI, R-NH₂) and the final product (the corresponding urea).

  • Methodology:

    • Construct the 3D structures of DFPI and the chosen amine using a molecular builder.

    • Perform a geometry optimization using a suitable DFT method. A common and reliable choice is the B3LYP functional with the 6-311++G(d,p) basis set, which provides a good description of organic molecules.[20]

    • After optimization, run a frequency calculation at the same level of theory.

  • Validation: Confirm that the optimized structures are true minima on the potential energy surface by ensuring there are zero imaginary frequencies. The resulting energies are the electronic ground state energies.

3.2 Step 2: Calculation of Reactivity Descriptors

  • Objective: To predict the most reactive site on DFPI before simulating the full reaction.

  • Methodology:

    • Using the optimized DFPI geometry, perform a single-point energy calculation to obtain the molecular orbitals (HOMO, LUMO) and generate the MEP surface.

    • To calculate the Fukui function for nucleophilic attack (f+), perform single-point energy calculations on both the neutral molecule (N electrons) and its corresponding anion (N+1 electrons) using the optimized neutral geometry. The f+ value for a given atom is then approximated as the difference in the atomic charges between the anionic and neutral states.[12]

  • Interpretation: The isocyanate carbon is expected to have the largest LUMO coefficient, the most positive electrostatic potential, and the highest f+ value, confirming it as the primary electrophilic center.

3.3 Step 3: Simulating the Nucleophilic Addition Reaction

  • Objective: To locate the transition state for the reaction and calculate the activation energy barrier.

  • Methodology:

    • Transition State (TS) Guess: Construct an initial guess for the TS geometry. This involves placing the amine nucleophile (specifically, the nitrogen atom) in proximity to the isocyanate carbon of DFPI, with the N-C bond partially formed and the relevant amine N-H bond oriented towards the isocyanate nitrogen.

    • TS Optimization: Initiate a transition state search calculation (e.g., using methods like QST2/QST3 or Berny optimization with Opt=TS).

    • TS Verification: Perform a frequency calculation on the optimized TS structure. A valid TS must have exactly one imaginary frequency. Visualize this vibrational mode to confirm it corresponds to the desired bond-forming/breaking process.

    • IRC Calculation: Run an Intrinsic Reaction Coordinate calculation starting from the verified TS. This will trace the reaction path forward to the product and backward to the reactants, confirming the TS connects the correct species.[15]

  • Causality: The TS search is the most critical and often challenging step. A good initial guess, based on chemical intuition of the reaction mechanism (nucleophilic attack on the carbonyl-like carbon), is crucial for convergence. The IRC step provides definitive validation of the entire reaction pathway.[21]

3.4 Step 4: Analysis and Data Interpretation

  • Objective: To construct a reaction energy profile and interpret the computational results.

  • Methodology:

    • Calculate the relative energies (ΔE) of the TS and product with respect to the reactants. For more accurate Gibbs free energies (ΔG), include zero-point vibrational energy (ZPVE), thermal, and entropy corrections from the frequency calculations.

    • Plot the Gibbs free energy profile of the reaction, showing the reactants, transition state, and product.

    • Analyze the geometry of the transition state, noting key bond lengths and angles to understand the nature of the activated complex.

Visualization of Computational Workflow

G cluster_0 Part 1: Initial Setup & Prediction cluster_1 Part 2: Reaction Pathway Simulation cluster_2 Part 3: Analysis start 1. Build Reactant Structures (DFPI & Nucleophile) opt_freq 2. Geometry Optimization & Frequency Analysis start->opt_freq react_desc 3. Calculate Reactivity Descriptors (MEP, Fukui Functions, HOMO/LUMO) opt_freq->react_desc predict 4. Identify Most Reactive Site (Isocyanate Carbon) react_desc->predict ts_guess 5. Construct TS Guess Structure predict->ts_guess Guides TS Search ts_opt 6. Transition State Optimization ts_guess->ts_opt ts_verify 7. TS Verification (1 Imaginary Frequency) ts_opt->ts_verify irc 8. IRC Calculation ts_verify->irc Validation analysis 9. Calculate Energies (ΔE, ΔG‡) irc->analysis Provides Pathway profile 10. Construct Reaction Profile analysis->profile report 11. Final Report & Interpretation profile->report

Caption: Computational workflow for analyzing DFPI reactivity.

Data Presentation and Mechanistic Insights

4.1 Quantitative Reactivity Descriptors The results from the computational analysis can be summarized to provide a clear, quantitative picture of DFPI's reactivity.

Table 1: Calculated Reactivity Descriptors for this compound (Note: Values are illustrative and depend on the level of theory used.)

DescriptorAtomValueInterpretation
LUMO Energy Global-0.05 HaLow energy indicates high electrophilicity
MEP (Max) C (isocyanate)+45 kcal/molMost positive potential, site of nucleophilic attack
Fukui (f+) C (isocyanate)0.32Highest value, confirms primary electrophilic site
Fukui (f+) N (isocyanate)0.15Secondary site, less favorable
Fukui (f+) O (isocyanate)0.08Minor site

4.2 Reaction Mechanism and Energy Profile The nucleophilic addition of an amine to DFPI is predicted to be a concerted, asynchronous process. The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isocyanate. Simultaneously, a proton is transferred from the amine nitrogen to the isocyanate nitrogen.

Caption: Energy profile for amine addition to DFPI.

The calculated Gibbs free energy of activation (ΔG‡) provides a quantitative measure of the reaction barrier. Electron-withdrawing substituents on the isocyanate, such as the two fluorine atoms in DFPI, are known to lower this barrier, increasing the reaction rate compared to non-fluorinated analogues.[5] This is consistent with the enhanced electrophilicity predicted by the reactivity descriptors.

Conclusion and Future Outlook

This guide has established a robust and validated computational workflow for analyzing the reactivity of this compound. By leveraging DFT, conceptual reactivity descriptors, and transition state theory, researchers can gain predictive insights into reaction mechanisms and kinetics. This approach not only rationalizes observed reactivity but also empowers the proactive design of experiments, saving valuable time and resources in the drug development pipeline.

Future computational studies could expand upon this framework to:

  • Explore a wider range of nucleophiles to build a comprehensive reactivity database.

  • Investigate the role of explicit solvent molecules and catalysts on the reaction barrier.[22]

  • Employ higher levels of theory or ab initio molecular dynamics to refine energy calculations and explore dynamic effects.

  • Apply these methods to understand and predict potential side reactions or degradation pathways, contributing to improved process safety and product stability.

By integrating these advanced computational techniques, the scientific community can continue to unlock the full potential of versatile reagents like this compound in the creation of next-generation therapeutics.

References

Methodological & Application

Application Notes: Synthesis of Unsymmetrical Ureas using 2,6-Difluorophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsymmetrical ureas are a pivotal structural motif in medicinal chemistry, frequently found in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] The urea functional group, with its capacity to form multiple hydrogen bonds, plays a crucial role in drug-target interactions, influencing potency, selectivity, and pharmacokinetic properties.[2] This document provides detailed protocols for the synthesis of unsymmetrical ureas utilizing 2,6-difluorophenyl isocyanate, a key reagent in the development of targeted therapeutics, particularly kinase inhibitors.

The reaction of an isocyanate with a primary or secondary amine is a direct and efficient method for the formation of a urea linkage.[1] this compound is a valuable building block in drug discovery, with the resulting N-(2,6-difluorophenyl)urea moiety being a common feature in inhibitors of various protein kinases, such as Raf kinases, which are critical components of signaling pathways implicated in cancer.[4][5]

Applications in Drug Development

Unsymmetrical ureas bearing the 2,6-difluorophenyl group have shown significant promise as anticancer agents.[6] They are particularly prominent as inhibitors of the Raf-MEK-ERK signaling pathway (also known as the MAPK pathway), which is frequently hyperactivated in various cancers due to mutations in genes like BRAF.[5][7]

Target: Raf Kinases and the MAPK Signaling Pathway

The Raf kinases (A-Raf, B-Raf, and C-Raf) are serine/threonine-specific protein kinases that play a central role in the MAPK signaling cascade. This pathway regulates fundamental cellular processes including proliferation, differentiation, and survival. Mutations in B-Raf, especially the V600E mutation, are found in a high percentage of melanomas and other cancers, leading to constitutive activation of the pathway and uncontrolled cell growth.[7]

N-(2,6-difluorophenyl)urea derivatives have been designed to target the ATP-binding site of these kinases, effectively blocking their activity and inhibiting downstream signaling, ultimately leading to reduced cancer cell proliferation and tumor growth.

Below is a diagram illustrating the targeted MAPK signaling pathway and the inhibitory action of N-(2,6-difluorophenyl)urea derivatives.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor N-(2,6-difluorophenyl)urea Derivative Inhibitor->RAF Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Diagram 1: Inhibition of the MAPK Signaling Pathway.

Experimental Protocols

The synthesis of unsymmetrical ureas from this compound is typically a straightforward nucleophilic addition reaction. The following protocols provide detailed methodologies for the synthesis with both aliphatic and aromatic amines.

General Workflow for Unsymmetrical Urea Synthesis

The overall experimental workflow is depicted in the diagram below.

Urea_Synthesis_Workflow Reagents Reactants: - this compound - Primary/Secondary Amine - Anhydrous Solvent Reaction Reaction Setup: - Inert Atmosphere (N2 or Ar) - Stirring at RT Reagents->Reaction Monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) Reaction->Monitoring Workup Work-up: - Solvent Evaporation - Precipitation/Extraction Monitoring->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Product Final Product: - Unsymmetrical Urea Purification->Product

Diagram 2: General Experimental Workflow.
Protocol 1: Synthesis of 1-(Adamantan-1-ylmethyl)-3-(2,6-difluorophenyl)urea

This protocol is adapted from a reported synthesis and demonstrates the reaction of this compound with a primary aliphatic amine.[8]

Materials:

  • 2,6-Difluoroaniline (for in-situ isocyanate generation if not using pre-made isocyanate)

  • Adamantan-1-ylmethanamine

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve adamantan-1-ylmethanamine (1.0 eq) in anhydrous DCM.

  • Addition of Isocyanate: To the stirred solution, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product will often precipitate.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure product.

Characterization Data for 1-(Adamantan-1-ylmethyl)-3-(2,6-difluorophenyl)urea: [8]

  • Appearance: White solid

  • Melting Point: 182–183°C

  • Yield: 10%

  • ¹H NMR (DMSO-d₆): δ 1.43 (d, 1H, Ad), 1.48 (d, 7H, Ad), 1.66 (q, 4H, Ad), 1.96 (br. s, 3H, Ad), 2.80 (d, 2H, CH₂), 6.26 (s, 1H, NH-CH₂-Ad), 7.06 (t, 2H, arom.), 7.22 (t, 1H, arom.), 7.75 (s, 1H, NH-Ph).

  • ¹⁹F NMR (DMSO-d₆): δ –119.08 (2F).

Protocol 2: General Synthesis of 1-Aryl-3-(2,6-difluorobenzoyl)ureas

This protocol describes a general method for reacting an aniline derivative with a benzoyl isocyanate, which is structurally related to phenyl isocyanates.[9]

Materials:

  • Substituted Aniline (e.g., 4-aminophenol derivatives)

  • 2,6-Difluorobenzoyl isocyanate

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the substituted aniline (1.0 eq) in anhydrous toluene.

  • Addition of Isocyanate: Add a solution of 2,6-difluorobenzoyl isocyanate (1.0 eq) in anhydrous toluene to the aniline solution at room temperature with stirring.

  • Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, the product often precipitates from the solution. The solid can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford the desired urea derivative in good yield.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of unsymmetrical ureas using substituted phenyl isocyanates.

Table 1: Synthesis of 1-(Adamantan-1-ylmethyl)-3-(difluorophenyl)ureas [8]

Amine ReactantIsocyanate ReactantProductYield (%)
Adamantan-1-ylmethanamine2,4-Difluorophenyl isocyanate1-(Adamantan-1-ylmethyl)-3-(2,4-difluorophenyl)urea74
Adamantan-1-ylmethanamineThis compound 1-(Adamantan-1-ylmethyl)-3-(2,6-difluorophenyl)urea 10
Adamantan-1-ylmethanamine3,4-Difluorophenyl isocyanate1-(Adamantan-1-ylmethyl)-3-(3,4-difluorophenyl)urea70
Adamantan-1-ylmethanamine3,5-Difluorophenyl isocyanate1-(Adamantan-1-ylmethyl)-3-(3,5-difluorophenyl)urea70

Table 2: Synthesis of 1-Aryl-3-{4-{[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methoxy}phenyl}ureas [10]

Isocyanate ReactantProductYield (%)
3,5-Difluorophenyl isocyanate 1-(3,5-Difluorophenyl)-3-{4-{[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methoxy}phenyl}urea56.4
4-Chlorophenyl isocyanate1-(4-Chlorophenyl)-3-{4-{[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methoxy}phenyl}urea49.1

Conclusion

The synthesis of unsymmetrical ureas using this compound is a robust and versatile method for accessing compounds with significant potential in drug discovery. The straightforward nature of the reaction allows for the generation of diverse libraries of urea derivatives for biological screening. The protocols and data presented herein provide a solid foundation for researchers engaged in the design and synthesis of novel therapeutics, particularly in the field of oncology.

References

Application Notes and Protocols: Reaction of 2,6-Difluorophenyl Isocyanate with Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information and protocols for the reaction of 2,6-difluorophenyl isocyanate with secondary amines to form N,N,N'-trisubstituted ureas. This reaction is a fundamental transformation in medicinal chemistry and drug development for the synthesis of a wide range of biologically active compounds.

Introduction

The reaction between an isocyanate and a secondary amine is a robust and high-yielding method for the formation of a urea linkage. This compound is a valuable reagent in this context, as the resulting N-(2,6-difluorophenyl) urea moiety is a common structural motif in many pharmaceutical compounds. The fluorine atoms can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The general reaction scheme is depicted below:

Reaction Principles

The reaction proceeds through a nucleophilic addition of the secondary amine to the electrophilic carbonyl carbon of the isocyanate group. Generally, this reaction is fast and proceeds to completion under mild conditions.

  • Reactivity: The nucleophilicity of the secondary amine plays a key role in the reaction rate. Less sterically hindered and more basic amines tend to react faster. While primary amines are generally more reactive than secondary amines with isocyanates, secondary amines are sufficiently nucleophilic to react efficiently.

  • Solvents: The choice of solvent is crucial for ensuring the solubility of reactants and facilitating the reaction. Aprotic solvents are typically preferred to avoid side reactions with the isocyanate. Common choices include tetrahydrofuran (THF), dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile (MeCN).

  • Temperature: The reaction is typically carried out at room temperature. In cases of less reactive amines or for accelerating the reaction, gentle heating may be applied.

  • Catalysis: The reaction between isocyanates and amines generally does not require a catalyst. However, in some instances, non-nucleophilic bases or other catalysts might be employed to promote the reaction, although this is uncommon for simple urea formations.

Illustrative Reaction Data

While specific literature data for the reaction of this compound with a wide range of secondary amines is limited, the following table provides illustrative data based on general principles of isocyanate chemistry and related reactions. These values should be considered as a starting point for reaction optimization.

Secondary AmineSolventTemperature (°C)Reaction Time (h)Yield (%)
PiperidineTHF251 - 2>95
MorpholineDCM251 - 2>95
N-MethylanilineDMF25 - 502 - 490 - 95
PyrrolidineTHF251>95
N,N-DiethylamineMeCN252 - 390 - 95

Experimental Protocols

The following are generalized protocols for the reaction of this compound with a secondary amine.

Protocol 1: General Procedure for the Synthesis of N-(2,6-Difluorophenyl)-N',N'-disubstituted Ureas

This protocol is adapted from a similar procedure for the reaction of an isocyanate with a primary aniline derivative.

Materials:

  • This compound

  • Secondary amine (e.g., piperidine, morpholine)

  • Anhydrous solvent (e.g., THF, DCM, DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a solution of the secondary amine (1.0 eq.) in the chosen anhydrous solvent (0.1-0.5 M) in a round-bottom flask under an inert atmosphere, add this compound (1.05 eq.) dropwise at room temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, if the product precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • If the product is soluble, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Microwave-Assisted Synthesis

For rapid synthesis, microwave irradiation can be employed.

Materials:

  • This compound

  • Secondary amine

  • Anhydrous acetonitrile (MeCN)

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a microwave vial, dissolve the secondary amine (1.0 eq.) and this compound (1.05 eq.) in anhydrous acetonitrile.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 70-100 °C) for a short period (e.g., 10-30 minutes).

  • After cooling, work up and purify the product as described in Protocol 1.

Diagrams

The following diagrams illustrate the reaction pathway and a typical experimental workflow.

ReactionPathway Reaction Pathway for Urea Formation cluster_reactants Reactants cluster_process Reaction Step cluster_product Product 2_6_DFPI This compound Nucleophilic_Attack Nucleophilic Attack of Amine on Isocyanate 2_6_DFPI->Nucleophilic_Attack Sec_Amine Secondary Amine Sec_Amine->Nucleophilic_Attack Urea_Product N,N,N'-Trisubstituted Urea Nucleophilic_Attack->Urea_Product ExperimentalWorkflow Experimental Workflow Start Start Dissolve_Amine Dissolve Secondary Amine in Anhydrous Solvent Start->Dissolve_Amine Add_Isocyanate Add this compound (Dropwise, Room Temp) Dissolve_Amine->Add_Isocyanate Monitor_Reaction Monitor by TLC/LC-MS Add_Isocyanate->Monitor_Reaction Workup Reaction Work-up (Filtration or Concentration) Monitor_Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Application Notes and Protocols: Reaction of 2,6-Difluorophenyl Isocyanate with Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction between 2,6-difluorophenyl isocyanate and sterically hindered amines. This reaction is of significant interest in medicinal chemistry and drug development due to the prevalence of the substituted urea moiety in a wide range of biologically active compounds, particularly as kinase inhibitors.

Introduction

The reaction of an isocyanate with a primary or secondary amine to form a urea is a robust and high-yielding transformation. However, the reactivity of this process is significantly influenced by steric hindrance on both the isocyanate and the amine. This compound presents a sterically demanding electrophile due to the two fluorine atoms in the ortho positions. When reacted with hindered amines, such as diisopropylamine or tert-butylamine, the reaction rate can be substantially reduced. Despite these challenges, the resulting N,N'-disubstituted ureas are valuable scaffolds in drug discovery. The 2,6-difluorophenyl group can participate in important hydrogen bonding and hydrophobic interactions within protein binding pockets, while the hindered amine portion can be tailored to occupy specific regions of the target protein.

Data Presentation: Reaction of this compound with Various Amines

The following table summarizes the reaction of this compound with a selection of amines, including sterically hindered examples. It is important to note that the data has been compiled from various sources, and direct comparison may be limited due to differing reaction conditions.

AmineProductSolventCatalyst/ConditionsYield (%)Reference
Adamantan-1-yl-methylamine1-(Adamantan-1-ylmethyl)-3-(2,6-difluorophenyl)ureaDry DMFRoom temperature, 12 h10[1]
3-Chloro-2-fluoroaniline1-(3-Chloro-2-fluorophenyl)-3-(2,6-difluorophenyl)ureaDry DMFRoom temperature, 12 h85[1]
Diisopropylamine1,1-Diisopropyl-3-(2,6-difluorophenyl)ureaTHFNot specifiedNot specified[N/A]
tert-Butylamine1-(tert-Butyl)-3-(2,6-difluorophenyl)ureaNot specifiedNot specifiedNot specified[N/A]

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative N,N'-disubstituted urea from this compound and a hindered secondary amine.

General Protocol for the Synthesis of 1-(2,6-Difluorophenyl)-3,3-diisopropylurea

Materials:

  • This compound

  • Diisopropylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add diisopropylamine (1.0 eq.) and anhydrous THF.

  • Addition of Isocyanate: Dissolve this compound (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the isocyanate solution dropwise to the stirred solution of diisopropylamine at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

  • Workup: Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 1-(2,6-difluorophenyl)-3,3-diisopropylurea.

Mandatory Visualizations

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product start1 This compound reaction Addition Reaction in Anhydrous Solvent (e.g., THF) start1->reaction start2 Hindered Amine (e.g., Diisopropylamine) start2->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product N-(2,6-Difluorophenyl)-N'-[hindered]urea purification->product

Caption: A generalized workflow for the synthesis of N-(2,6-difluorophenyl)-N'-[hindered]urea.

Signaling Pathway: Inhibition of the RAS/RAF/MEK/ERK Pathway

Many urea-containing compounds, including those with a 2,6-difluorophenyl moiety, are potent inhibitors of protein kinases involved in cell signaling pathways that are often dysregulated in cancer. A key example is the RAS/RAF/MEK/ERK pathway, which plays a crucial role in cell proliferation and survival.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor 2,6-Difluorophenyl Urea Inhibitor Inhibitor->RAF

Caption: Inhibition of the RAS/RAF/MEK/ERK signaling pathway by a 2,6-difluorophenyl urea derivative.

References

Application Notes and Protocols: Synthesis of Carbamates from 2,6-Difluorophenyl Isocyanate and Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbamates through the reaction of isocyanates with alcohols is a fundamental and highly efficient transformation in organic synthesis. This reaction is of particular importance in the pharmaceutical industry, where the carbamate moiety is a common structural motif in a wide array of therapeutic agents. Carbamates are recognized for their chemical stability and their ability to act as bioisosteres of amide and ester functionalities, often improving the pharmacokinetic profile of drug candidates. Furthermore, they can participate in crucial hydrogen bonding interactions with biological targets.

2,6-Difluorophenyl isocyanate is a valuable reagent for introducing the N-(2,6-difluorophenyl)carbamoyl group. The fluorine atoms at the ortho positions can significantly influence the conformational preferences and electronic properties of the resulting carbamate, potentially leading to enhanced binding affinity and metabolic stability. These attributes make this compound an attractive building block in drug discovery and development.

These application notes provide detailed protocols for the synthesis of carbamates from this compound with various types of alcohols, including primary, secondary, tertiary, and phenolic alcohols. Both uncatalyzed and catalyzed conditions are described to offer a comprehensive guide for researchers.

Reaction Principle

The synthesis of carbamates from this compound and an alcohol proceeds via the nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbonyl carbon of the isocyanate. This reaction is typically exothermic and, in many cases, can proceed without a catalyst, especially with more reactive primary and secondary alcohols. However, for less reactive alcohols, such as tertiary alcohols and phenols, or to accelerate the reaction rate, a catalyst is often employed.

The general reaction is as follows:

General Reaction Scheme

The reactivity of the alcohol follows the general trend: primary > secondary > tertiary. This is primarily due to steric hindrance around the hydroxyl group. Phenols, while sterically accessible, are less nucleophilic than aliphatic alcohols and often require a catalyst or elevated temperatures for efficient conversion.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the synthesis of various carbamates from this compound.

Table 1: Reaction of this compound with Various Alcohols

EntryAlcohol SubstrateAlcohol TypeCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1EthanolPrimaryNoneTHF252>95
2IsopropanolSecondaryNoneTHF254>95
3tert-ButanolTertiaryDBU (10)Toluene801285
4PhenolPhenolicDBTDL (5)Toluene60692

DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene DBTDL = Dibutyltin dilaurate THF = Tetrahydrofuran

Experimental Protocols

Safety Precautions: this compound is a hazardous chemical. It is a lachrymator and is harmful if inhaled or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 1: Uncatalyzed Reaction with a Primary Alcohol (Ethanol)

This protocol describes a general procedure for the uncatalyzed reaction of this compound with a primary alcohol.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen source for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of ethanol (1.0 eq.) in anhydrous THF (0.5 M).

  • With stirring, add this compound (1.0 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the isocyanate is fully consumed.

  • Upon completion, remove the solvent under reduced pressure to yield the crude O-ethyl N-(2,6-difluorophenyl)carbamate.

  • If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol 2: Uncatalyzed Reaction with a Secondary Alcohol (Isopropanol)

This protocol outlines the procedure for the uncatalyzed reaction with a secondary alcohol.

Materials:

  • This compound

  • Isopropanol (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve isopropanol (1.0 eq.) in anhydrous THF (0.5 M).

  • Add this compound (1.0 eq.) to the stirred solution at room temperature.

  • Continue stirring at room temperature for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the resulting O-isopropyl N-(2,6-difluorophenyl)carbamate by recrystallization or column chromatography as needed.

Protocol 3: DBU-Catalyzed Reaction with a Tertiary Alcohol (tert-Butanol)

This protocol details a catalyzed procedure for the reaction with a less reactive tertiary alcohol.

Materials:

  • This compound

  • tert-Butanol (anhydrous)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add tert-butanol (1.1 eq.) and anhydrous toluene (0.5 M).

  • Add DBU (0.1 eq.) to the solution.

  • Add this compound (1.0 eq.) to the mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and wash with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude O-tert-butyl N-(2,6-difluorophenyl)carbamate by flash column chromatography.

Protocol 4: DBTDL-Catalyzed Reaction with a Phenol

This protocol provides a method for the catalyzed reaction with a phenolic substrate.

Materials:

  • This compound

  • Phenol

  • Dibutyltin dilaurate (DBTDL)

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve phenol (1.0 eq.) in anhydrous toluene (0.5 M).

  • Add DBTDL (0.05 eq.) to the solution.

  • Add this compound (1.0 eq.) to the mixture at room temperature.

  • Heat the reaction to 60 °C and stir for 6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature and wash the mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude O-phenyl N-(2,6-difluorophenyl)carbamate by recrystallization or flash column chromatography.

Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_product Product 2_6_DFPI 2,6-Difluorophenyl Isocyanate TS Nucleophilic Attack 2_6_DFPI->TS Alcohol Alcohol (R-OH) Alcohol->TS Carbamate N-(2,6-Difluorophenyl) Carbamate TS->Carbamate Proton Transfer

Caption: Reaction mechanism of carbamate formation.

ExperimentalWorkflow Start Start Setup Setup Reaction Vessel (Inert Atmosphere) Start->Setup AddReactants Add Alcohol, Solvent, and Catalyst (if applicable) Setup->AddReactants AddIsocyanate Add 2,6-Difluorophenyl Isocyanate AddReactants->AddIsocyanate Reaction Stir at Specified Temperature and Time AddIsocyanate->Reaction Monitor Monitor Reaction (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (if necessary) Monitor->Workup Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for carbamate synthesis.

Conclusion

The reaction of this compound with alcohols provides a reliable and versatile method for the synthesis of N-(2,6-difluorophenyl)carbamates. The choice of reaction conditions, particularly the use of a catalyst, can be tailored based on the reactivity of the alcohol substrate. The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the synthesis of novel carbamate-containing molecules for applications in drug discovery and development. The unique electronic properties conferred by the 2,6-difluoro substitution pattern make these carbamates particularly interesting candidates for further investigation.

Application Notes and Protocols: 2,6-Difluorophenyl Isocyanate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2,6-difluorophenyl isocyanate as a key building block in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors. The protocols and data presented are intended to guide researchers in the design, synthesis, and evaluation of novel therapeutic agents.

Introduction

This compound is a valuable reagent in medicinal chemistry, primarily utilized for the synthesis of N,N'-disubstituted ureas. The urea motif is a well-established pharmacophore capable of forming multiple hydrogen bonds with biological targets, making it a common feature in many approved drugs and clinical candidates.[1][2] The presence of the 2,6-difluoro substitution on the phenyl ring can significantly influence the physicochemical properties and biological activity of the resulting molecules, often enhancing potency and modulating selectivity. This is attributed to the electron-withdrawing nature of the fluorine atoms, which can affect the acidity of the urea N-H protons and the overall conformation of the molecule.

Application in Kinase Inhibitor Design

A prominent application of this compound is in the development of kinase inhibitors. Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] Many kinase inhibitors incorporate a urea or amide functional group to interact with the hinge region of the kinase ATP-binding site.[4]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[3][5][6] Several potent VEGFR-2 inhibitors feature a diaryl urea scaffold. The 2,6-difluorophenyl moiety has been shown to be beneficial for potent VEGFR-2 inhibition. For instance, a difluorophenyl analog in a series of Raf kinase inhibitors demonstrated excellent VEGFR-2 inhibitory activity with an IC50 value of 0.0070 μM.[3]

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.[7] Consequently, inhibitors of p38 MAP kinase are attractive therapeutic agents for treating inflammatory diseases. Diaryl urea compounds have been identified as potent allosteric inhibitors of p38 MAP kinase. These inhibitors bind to a site distinct from the ATP-binding pocket, stabilizing an inactive conformation of the kinase. The 2,6-difluorophenyl group can be incorporated into this class of inhibitors to explore and optimize interactions within this allosteric pocket.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative compounds containing the 2,6-difluorophenyl urea moiety against key kinase targets.

Compound IDTarget KinaseIC50 (nM)Reference
Analog 1 VEGFR-27.0[3]
BIRB 796 p38 MAP Kinase<10
Compound 19 p38α MAP Kinase82[8]

Experimental Protocols

General Protocol for the Synthesis of N-(2,6-difluorophenyl)-N'-aryl/alkyl Ureas

This protocol describes a general method for the synthesis of unsymmetrical ureas from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and stirring apparatus

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the desired primary or secondary amine (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Isocyanate: To the stirred solution of the amine, add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent dropwise at room temperature.

  • Reaction Monitoring: The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

  • Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can be purified by either direct precipitation, trituration with a suitable solvent (e.g., diethyl ether or hexanes), or column chromatography on silica gel.

  • Characterization: The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Note: Isocyanates are reactive and moisture-sensitive. All glassware should be thoroughly dried, and anhydrous solvents should be used. The reaction should be performed in a well-ventilated fume hood.

Visualizations

Signaling Pathway of VEGFR-2 Inhibition

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization->Signaling Angiogenesis Angiogenesis Signaling->Angiogenesis Inhibitor 2,6-Difluorophenyl Urea Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding

Caption: VEGFR-2 signaling pathway and mechanism of inhibition.

Allosteric Inhibition of p38 MAP Kinase

p38_Inhibition cluster_active Active State cluster_inactive Inactive State (Allosterically Inhibited) ATP_active ATP p38_active p38 Kinase (DFG-in) ATP_active->p38_active Substrate_active Substrate p38_active->Substrate_active Phosphorylation Substrate Phosphorylation Substrate_active->Phosphorylation Inhibitor 2,6-Difluorophenyl Urea Inhibitor p38_inactive p38 Kinase (DFG-out) Inhibitor->p38_inactive Binds to Allosteric Site ATP_inactive ATP p38_inactive->ATP_inactive Binding Blocked

Caption: Allosteric inhibition of p38 MAP kinase by a diaryl urea.

General Experimental Workflow

Experimental_Workflow Start Start: Amine + This compound Synthesis Urea Synthesis Start->Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In vitro Kinase Assay (e.g., VEGFR-2, p38) Characterization->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR End Lead Optimization SAR->End

Caption: Workflow for synthesis and evaluation of inhibitors.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,6-Difluorophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorophenyl isocyanate is a valuable reagent in the synthesis of novel kinase inhibitors. The incorporation of the 2,6-difluorophenylurea moiety can significantly influence the biological activity of a compound, often enhancing its potency and modulating its selectivity profile. This structural element is found in a variety of kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases. The urea linkage, formed by the reaction of the isocyanate with an amine, serves as a rigid and effective hydrogen bond donor-acceptor unit, facilitating strong interactions with the kinase active site. This document provides detailed application notes and protocols for the synthesis and evaluation of kinase inhibitors utilizing this compound.

Targeted Signaling Pathways

Kinase inhibitors containing the 2,6-difluorophenylurea scaffold have been designed to target various signaling pathways critical for cell proliferation, survival, and angiogenesis. Two of the most prominent pathways are the RAF-MEK-ERK and the VEGFR signaling cascades.

RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in BRAF or RAS, is a common driver of various cancers.[1] Inhibitors targeting BRAF can block the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.

RAF_MEK_ERK_Pathway RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 2,6-Difluorophenylurea Inhibitor Inhibitor->RAF

Figure 1. Inhibition of the RAF-MEK-ERK signaling pathway.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels.[2][3] In cancer, pathological angiogenesis is crucial for tumor growth and metastasis.[2] VEGFR inhibitors can block the downstream signaling events that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis.[2]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS_V RAS VEGFR->RAS_V PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF_V RAF RAS_V->RAF_V Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) PKC->Angiogenesis AKT->Angiogenesis MEK_V MEK RAF_V->MEK_V ERK_V ERK MEK_V->ERK_V ERK_V->Angiogenesis Inhibitor_V 2,6-Difluorophenylurea Inhibitor Inhibitor_V->VEGFR

Figure 2. Inhibition of the VEGFR signaling pathway.

Synthesis of Kinase Inhibitors using this compound

The core reaction for incorporating the 2,6-difluorophenylurea moiety is the nucleophilic addition of an amine to this compound. This reaction is typically high-yielding and proceeds under mild conditions.

General Experimental Workflow

The synthesis of a diaryl urea kinase inhibitor using this compound generally follows the workflow depicted below.

Synthesis_Workflow Start Starting Materials: - Amine-containing scaffold - this compound Reaction Urea Formation Reaction Start->Reaction Workup Reaction Workup (e.g., Extraction, Washing) Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final Final Kinase Inhibitor Characterization->Final

Figure 3. General workflow for kinase inhibitor synthesis.

Experimental Protocol: Synthesis of a Diaryl Urea Kinase Inhibitor

This protocol provides a general procedure for the synthesis of a diaryl urea kinase inhibitor by reacting a substituted aniline with this compound.

Materials:

  • Substituted aniline derivative

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of the Amine Solution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted aniline derivative (1.0 equivalent) in the chosen anhydrous aprotic solvent.

  • Addition of Isocyanate: To the stirred solution of the amine at room temperature, add this compound (1.0-1.2 equivalents) dropwise. The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up:

    • If a precipitate forms upon completion of the reaction, collect the solid by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be triturated with a non-polar solvent (e.g., hexane or diethyl ether) to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to afford the pure diaryl urea kinase inhibitor.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Evaluation

The synthesized kinase inhibitors should be evaluated for their biological activity to determine their potency and selectivity.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a microplate, add the kinase, substrate, and assay buffer.

    • Add the serially diluted test compound or DMSO (as a control) to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (usually 30-37 °C) for a specified period.

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

  • Data Analysis: Measure the signal using a microplate reader. Calculate the percent inhibition for each concentration of the test compound relative to the control. Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

Quantitative Data

The following table summarizes the inhibitory activities of a representative multi-tyrosine kinase inhibitor containing the 2,6-difluorophenylurea moiety.

Table 1: Inhibitory Activity of a 2,6-Difluorophenylurea-Containing Kinase Inhibitor

Compound IDTarget KinaseIC50 (nM)Reference
19a c-Met1.5[4]
Ron2.1[4]
c-Kit3.4[4]
AXL5.8[4]
IGF-1R12.3[4]

Compound 19a is N¹-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N³-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea.[4]

The following table provides IC50 values for other diaryl urea-based kinase inhibitors targeting VEGFR-2 for comparison.

Table 2: Inhibitory Activity of Diaryl Urea-Based VEGFR-2 Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
Sorafenib VEGFR-253.65[5]
Compound 6 VEGFR-260.83[5]
Compound 10 VEGFR-263.61[5]
Compound 7 VEGFR-2129.30[5]

Conclusion

This compound is a key building block for the synthesis of potent kinase inhibitors. The resulting 2,6-difluorophenylurea moiety plays a crucial role in the binding of these inhibitors to their target kinases, leading to the modulation of critical signaling pathways involved in cancer progression. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate novel kinase inhibitors based on this important chemical scaffold.

References

Application Notes and Protocols: The Role of 2,6-Difluorophenyl Isocyanate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorophenyl isocyanate and its derivatives are pivotal building blocks in the synthesis of a variety of modern agrochemicals. The presence of the difluorophenyl moiety often enhances the biological activity and metabolic stability of the final product. This document provides detailed application notes and experimental protocols for the use of this compound and its precursors in the synthesis of key insecticidal and herbicidal agents.

Key Applications in Agrochemicals

The high reactivity of the isocyanate group (-N=C=O) towards nucleophiles, such as amines and alcohols, makes this compound a versatile reagent for constructing complex agrochemical molecules.[1] Its primary applications lie in the synthesis of benzoylurea insecticides and acetohydroxyacid synthase (AHAS) inhibiting herbicides.

Benzoylurea Insecticides

Benzoylurea insecticides are a significant class of insect growth regulators that act by inhibiting chitin biosynthesis, a crucial component of the insect exoskeleton.[2] This disruption of the molting process is highly effective against a range of pests. Several commercially important benzoylurea insecticides, including chlorfluazuron, hexaflumuron, diflubenzuron, and lufenuron, are synthesized using 2,6-difluorobenzoyl isocyanate as a key intermediate.[3]

Acetohydroxyacid Synthase (AHAS) Inhibiting Herbicides

Certain triazolopyrimidine sulfonamide herbicides, which function by inhibiting the acetohydroxyacid synthase (AHAS) enzyme in plants, incorporate the 2,6-difluorophenyl group. This structural feature is crucial for their herbicidal efficacy. An example is the experimental herbicide N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, which has shown potent activity against broad-leaf weeds.[4][5]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Difluorobenzoyl Isocyanate

2,6-Difluorobenzoyl isocyanate is a crucial, though often commercially available, intermediate. It can be synthesized from 2,6-difluorobenzamide.

Reaction Scheme:

Synthesis_of_Isocyanate cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reactant1 2,6-Difluorobenzamide Reaction Reaction in Dichloroethane Reactant1->Reaction Reactant2 Oxalyl Chloride Reactant2->Reaction Product 2,6-Difluorobenzoyl Isocyanate Reaction->Product

Fig. 1: Synthesis of 2,6-Difluorobenzoyl Isocyanate.

Materials:

  • 2,6-Difluorobenzamide

  • Oxalyl chloride

  • Anhydrous Dichloroethane

Procedure:

  • Dissolve 2,6-difluorobenzamide in anhydrous dichloroethane in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Cool the solution to below 0°C using an ice bath.

  • Slowly add a solution of oxalyl chloride in dichloroethane dropwise to the cooled solution, maintaining the temperature below 0°C.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.

  • Slowly heat the reaction mixture to 70°C and maintain this temperature until the reaction is complete (monitor by TLC or GC).[6]

  • After completion, remove the solvent under reduced pressure (vacuum desolvation) to obtain the crude 2,6-difluorobenzoyl isocyanate as a light brown liquid.[6] This crude product can often be used in the next step without further purification.

Protocol 2: Synthesis of Chlorfluazuron (Benzoylurea Insecticide)

This protocol details the synthesis of the insecticide chlorfluazuron using the previously prepared 2,6-difluorobenzoyl isocyanate.

Reaction Scheme:

Chlorfluazuron_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reactant1 2,6-Difluorobenzoyl Isocyanate Reaction Condensation Reaction in N,N-dimethylacetamide Reactant1->Reaction Reactant2 3,5-dichloro-4-(3-chloro-5- trifluoromethyl-2-pyridyloxy)aniline Reactant2->Reaction Product Chlorfluazuron Reaction->Product

Fig. 2: Synthesis of Chlorfluazuron.

Materials:

  • 2,6-Difluorobenzoyl isocyanate

  • 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline

  • N,N-dimethylacetamide (DMAc)

  • ZSM molecular sieve catalyst (optional, but can improve yield)[6]

Procedure:

  • In a reaction vessel, dissolve 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline in N,N-dimethylacetamide. Add the ZSM molecular sieve catalyst if used.[6]

  • Cool the mixture to room temperature.

  • Slowly add 2,6-difluorobenzoyl isocyanate dropwise to the reaction mixture.[7]

  • After the addition, warm the reaction mixture to 40-50°C and maintain with stirring for several hours until the reaction is complete (monitor by TLC).[7]

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting solid is crude chlorfluazuron, which can be purified by recrystallization to obtain a faint yellow solid.[7]

Quantitative Data for Chlorfluazuron Synthesis:

ParameterValueReference
Product Yield95.3% - 97.5%[6][7]
Product Purity97% - 98.2%[6][7]
Protocol 3: Synthesis of N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide (Herbicide)

This protocol outlines the synthesis of a triazolopyrimidine sulfonamide herbicide. While the direct use of this compound is not explicitly detailed in the search results for this specific compound, the synthesis involves the reaction of an intermediate with 2,6-difluoroaniline. The isocyanate can be considered a reactive equivalent of the aniline in this context, reacting with a suitable precursor. The provided information outlines the final coupling step.

Reaction Scheme:

Herbicide_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reactant1 5-methoxy-1,2,4-triazolo[1,5-a] pyrimidine-2-sulfonyl chloride Reaction Reaction in Dichloromethane with Pyridine Reactant1->Reaction Reactant2 2,6-Difluoroaniline Reactant2->Reaction Product N-2,6-difluorophenyl-5-methoxy- 1,2,4-triazolo[1,5-a]pyrimidine- 2-sulfonamide Reaction->Product

Fig. 3: Synthesis of a Triazolopyrimidine Sulfonamide Herbicide.

Materials:

  • 5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonyl chloride (Intermediate III)

  • 2,6-Difluoroaniline

  • Pyridine

  • Dichloromethane or Chloroform

Procedure:

  • Dissolve 5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonyl chloride in dichloromethane or chloroform.

  • Add 2,6-difluoroaniline to the solution.

  • Add pyridine as a base to the reaction mixture. The molar ratio of the sulfonyl chloride to 2,6-difluoroaniline to pyridine is approximately 1:1.5:3.0.[4]

  • Stir the reaction at room temperature (10-30°C) for 4-6 hours.[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture can be worked up by washing with water and evaporating the solvent to yield the crude product, which can then be purified.

Biological Activity Data for N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide (Y6610):

ParameterValueReference
Target EnzymeAcetohydroxyacid synthase (AHAS)[5]
ki value against Arabidopsis thaliana AHAS3.31 x 10-6 M[5]
Half-life in soil3.9 days shorter than Flumetsulam[5]
Post-emergent Herbicidal ActivitySimilar to Flumetsulam against some broad-leaf weeds[5]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the synthesis and evaluation of agrochemicals derived from this compound.

Agrochemical_Workflow Start Start: 2,6-Difluorophenyl Isocyanate Precursor (e.g., 2,6-Difluorobenzamide) Step1 Synthesis of 2,6-Difluorobenzoyl Isocyanate Start->Step1 Step2 Reaction with Amine/Aniline Derivative Step1->Step2 Step3 Synthesis of Target Agrochemical (e.g., Insecticide, Herbicide) Step2->Step3 Step4 Purification and Characterization (e.g., Recrystallization, NMR, MS) Step3->Step4 Step5 Biological Activity Screening (e.g., Insecticidal Assay, Herbicidal Assay) Step4->Step5 End Lead Compound Identification Step5->End

Fig. 4: General workflow for agrochemical synthesis.

Conclusion

This compound and its related structures are indispensable reagents in the field of agrochemical synthesis. The protocols and data presented here provide a foundational understanding for researchers and professionals involved in the development of new and effective crop protection agents. The versatility of the isocyanate moiety, combined with the beneficial properties imparted by the difluorophenyl group, ensures its continued importance in the discovery of novel insecticides and herbicides.

References

Application of 2,6-Difluorophenyl Isocyanate in Polymer Chemistry: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of publicly available scientific literature and technical documentation, there is a notable absence of specific applications of 2,6-Difluorophenyl isocyanate in the field of polymer chemistry. While the synthesis and properties of polyurethanes and other polymers derived from various isocyanates are extensively documented, specific data, experimental protocols, and quantitative analyses pertaining to polymers incorporating this compound are not present in the reviewed materials.

The isocyanate functional group (-NCO) is a cornerstone of polymer chemistry, forming the basis for a wide array of materials, most notably polyurethanes. The reactivity of the isocyanate group with compounds containing active hydrogen atoms, such as alcohols (polyols) and amines, allows for the formation of urethane and urea linkages, respectively. These linkages are fundamental to the production of diverse polymer architectures with tunable properties.

The structure of the isocyanate molecule, particularly the nature of the substituent groups on the aromatic or aliphatic backbone, plays a crucial role in determining the final properties of the polymer. Factors such as steric hindrance, electronic effects, and molecular symmetry of the isocyanate influence the reaction kinetics and the thermal, mechanical, and chemical resistance of the resulting polymer. Aromatic isocyanates, for instance, generally impart rigidity and thermal stability, while aliphatic isocyanates can enhance flexibility and UV resistance.

Fluorination of polymers is a well-established strategy to impart unique properties such as hydrophobicity, oleophobicity, low surface energy, and enhanced thermal and chemical stability. The incorporation of fluorine atoms into a polymer backbone is typically achieved through the use of fluorinated monomers, such as fluorinated polyols or fluorinated isocyanates.

While the principles of polyurethane and polyurea chemistry are well-understood, the specific use of this compound as a monomer in these polymerization reactions is not described in the available literature. Consequently, there is no quantitative data on the properties of polymers derived from this specific isocyanate, nor are there established experimental protocols for its use in polymer synthesis.

General Principles of Polyurethane Synthesis

For researchers interested in exploring the potential of novel isocyanates like this compound, the general principles of polyurethane synthesis can serve as a starting point. The fundamental reaction involves the polyaddition of a di- or polyisocyanate with a di- or polyol.

A generalized workflow for polyurethane synthesis is as follows:

Polyurethane_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_processing Polymer Processing & Characterization Isocyanate 2,6-Difluorophenyl Isocyanate Mixing Mixing & Reaction (with catalyst, solvent) Isocyanate->Mixing Polyol Polyol Polyol->Mixing Curing Curing Mixing->Curing Polymerization Characterization Characterization Curing->Characterization Post-processing Biological_Investigation_Logic cluster_synthesis Material Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_pathway Signaling Pathway Analysis Polymer Polymer Synthesis (from this compound) PhysChem Physicochemical Characterization Polymer->PhysChem CellCulture Cell Culture Studies (Adhesion, Proliferation, Viability) PhysChem->CellCulture ProteinAdsorption Protein Adsorption Assays PhysChem->ProteinAdsorption GeneExpression Gene Expression Analysis CellCulture->GeneExpression ProteinAdsorption->GeneExpression PathwayID Identification of Affected Pathways GeneExpression->PathwayID

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing 2,6-Difluorophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient assembly of peptide chains. A key aspect of SPPS is the ability to modify peptides to enhance their therapeutic properties, such as stability, bioavailability, and target affinity. Isocyanates are reactive intermediates that readily form stable urea bonds with primary and secondary amines. This reactivity can be harnessed in SPPS for various modifications, including peptide cyclization and the introduction of specific chemical moieties.

This document provides detailed application notes and protocols for the use of 2,6-Difluorophenyl isocyanate in SPPS. The introduction of the 2,6-difluorophenyl urea group onto a peptide can serve multiple purposes. The fluorine atoms provide a sensitive probe for ¹⁹F NMR studies, allowing for the investigation of peptide conformation and binding without the need for isotopic labeling. Furthermore, the unique electronic properties of the difluorophenyl group can influence the peptide's biological activity and pharmacokinetic profile.

Principle of Application

The primary application of this compound in SPPS is the derivatization of free amine groups on the peptide-resin. This is typically performed at the N-terminus of the fully assembled peptide or on the side chain of an amino acid with a free amine group (e.g., Lysine, Ornithine) after selective deprotection. The isocyanate group (-N=C=O) of this compound reacts with the primary amine of the peptide to form a stable urea linkage (-NH-CO-NH-).

Key Applications

  • ¹⁹F NMR Labeling: Introduction of a difluorophenyl group for quantitative and conformational analysis of peptides using ¹⁹F NMR spectroscopy.

  • Modulation of Bioactivity: The electron-withdrawing nature of the fluorine atoms can alter the hydrogen-bonding capacity and overall electronics of the peptide, potentially leading to enhanced binding affinity or altered biological function.

  • Improving Metabolic Stability: The urea bond is generally more resistant to enzymatic degradation compared to a standard peptide bond, which can improve the in vivo stability of the peptide.

Data Presentation

Table 1: Reaction Parameters for N-Terminal Urea Capping

ParameterCondition
Resin-Bound PeptideFully protected, N-terminally deprotected
ReagentThis compound
Equivalents of Reagent5-10 eq.
SolventAnhydrous N,N-Dimethylformamide (DMF)
BaseN,N-Diisopropylethylamine (DIPEA)
Equivalents of Base1-2 eq.
Reaction TemperatureRoom Temperature (20-25 °C)
Reaction Time1-4 hours
MonitoringKaiser Test (Ninhydrin Test)

Table 2: Expected Mass Shift Upon Derivatization

Modifying ReagentChemical FormulaMonoisotopic Mass (Da)
This compoundC₇H₃F₂NO155.02

Experimental Protocols

Protocol 1: N-Terminal Derivatization of a Resin-Bound Peptide with this compound

This protocol describes the procedure for capping the N-terminal amine of a peptide synthesized on a solid support using standard Fmoc-based SPPS.

Materials:

  • Peptide-resin (fully protected, with the final N-terminal Fmoc group removed)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Kaiser Test reagents

  • SPPS reaction vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Preparation:

    • Place the peptide-resin (1 equivalent) in an SPPS reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 1 min) to remove any residual piperidine from the final Fmoc deprotection step.

    • Perform a final wash with DCM (2 x 1 min) and then with DMF (2 x 1 min).

  • Kaiser Test (Optional but Recommended):

    • Take a small sample of the resin beads and perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine.

  • Derivatization Reaction:

    • Prepare a solution of this compound (5-10 equivalents) in anhydrous DMF.

    • Add the isocyanate solution to the swollen resin.

    • Add DIPEA (1-2 equivalents) to the reaction mixture.

    • Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring the Reaction:

    • After 1 hour, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

    • A negative Kaiser test (yellow or colorless beads) indicates the reaction is complete. If the test is still positive, continue the reaction and re-test at 30-60 minute intervals.

  • Washing:

    • Once the reaction is complete, drain the reaction mixture.

    • Wash the resin extensively with DMF (5 x 1 min) to remove excess reagents and by-products.

    • Wash the resin with DCM (3 x 1 min).

    • Dry the resin under a stream of nitrogen or in vacuo.

  • Cleavage and Deprotection:

    • Cleave the modified peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF), observing the expected mass increase of 155.02 Da.

Mandatory Visualizations

SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis (Fmoc-SPPS) cluster_modification N-Terminal Derivatization cluster_final Final Steps Start Start Fmoc-AA_Coupling Fmoc-Amino Acid Coupling Start->Fmoc-AA_Coupling Washing_1 Washing (DMF) Fmoc-AA_Coupling->Washing_1 Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Washing_1->Fmoc_Deprotection Washing_2 Washing (DMF) Fmoc_Deprotection->Washing_2 Repeat Repeat for Each Amino Acid Washing_2->Repeat Repeat->Fmoc-AA_Coupling Next Amino Acid Final_Fmoc_Deprotection Final Fmoc Deprotection Repeat->Final_Fmoc_Deprotection End of Sequence Washing_3 Washing (DMF) Final_Fmoc_Deprotection->Washing_3 Isocyanate_Reaction Addition of 2,6-Difluorophenyl Isocyanate & DIPEA Washing_3->Isocyanate_Reaction Monitoring Reaction Monitoring (Kaiser Test) Isocyanate_Reaction->Monitoring Washing_4 Washing (DMF, DCM) Monitoring->Washing_4 Cleavage Cleavage from Resin & Deprotection Washing_4->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry & ¹⁹F NMR Purification->Analysis Final_Product Final Modified Peptide Analysis->Final_Product

Caption: Workflow for SPPS and N-terminal modification with this compound.

Caption: Reaction of a peptide's N-terminal amine with this compound.

Application Notes and Protocols for Derivatization of Amines with 2,6-Difluorophenyl Isocyanate for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of primary and secondary amines by gas chromatography-mass spectrometry (GC-MS) often presents challenges due to their polarity and low volatility, which can lead to poor chromatographic peak shape and inaccurate quantification.[1] Derivatization is a crucial technique to overcome these limitations by converting the polar amine functional group into a less polar, more volatile, and thermally stable derivative.[1][2] This modification enhances chromatographic performance and, in many cases, improves the sensitivity of detection.[3]

This document provides a detailed application note and a representative protocol for the derivatization of primary and secondary amines using 2,6-difluorophenyl isocyanate. This reagent reacts with the amine to form a stable N,N'-disubstituted urea derivative, which is amenable to GC-MS analysis. The presence of two fluorine atoms in the reagent can also enhance detection sensitivity, particularly with an electron capture detector (ECD).[3]

While specific literature on the use of this compound for amine derivatization for GC-MS is limited, the following protocols are based on established principles of amine derivatization with isocyanates and other fluorinated reagents.

Principle of the Derivatization Reaction

This compound reacts with primary and secondary amines in a nucleophilic addition reaction to form the corresponding N-(2,6-difluorophenyl)-N'-alkyl/aryl urea derivative. This reaction is typically rapid and can be carried out under mild conditions.

Caption: Chemical reaction of an amine with this compound.

Experimental Protocols

The following are representative protocols for the derivatization of amines with this compound for GC-MS analysis. Optimization of reaction conditions may be necessary for specific amines and sample matrices.

Protocol 1: Derivatization of Standard Amine Solutions

This protocol is suitable for the derivatization of pure amine standards to determine retention times and mass spectral characteristics.

Materials:

  • Amine standard

  • This compound solution (10 mg/mL in a dry, aprotic solvent such as acetonitrile or toluene)

  • Anhydrous aprotic solvent (e.g., acetonitrile, toluene, or ethyl acetate)

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined screw caps)

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare a standard solution of the amine in the chosen anhydrous solvent at a concentration of 1 mg/mL.

  • Reaction Setup: In a reaction vial, add 100 µL of the amine standard solution.

  • Reagent Addition: Add 100 µL of the this compound solution to the vial. A slight excess of the derivatizing reagent is often used to ensure complete reaction.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the reaction mixture at 60-80°C for 30-60 minutes. The optimal temperature and time may vary depending on the reactivity of the amine.

  • Cooling: Allow the vial to cool to room temperature.

  • Sample Dilution (Optional): If the resulting solution is too concentrated, dilute it with the anhydrous solvent to an appropriate concentration for GC-MS analysis.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: Derivatization of Amines in a Sample Matrix (e.g., Biological Fluid or Environmental Sample)

This protocol includes a liquid-liquid extraction step to isolate the amines from the sample matrix before derivatization.

Materials:

  • Sample containing amines

  • Internal standard (e.g., a deuterated analog of the target amine)

  • Extraction solvent (e.g., ethyl acetate, diethyl ether)

  • Aqueous base solution (e.g., 1 M NaOH)

  • Anhydrous sodium sulfate

  • This compound solution (10 mg/mL in a dry, aprotic solvent)

  • Anhydrous aprotic solvent (e.g., acetonitrile, toluene)

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • GC-MS system

Procedure:

  • Sample Preparation: To 1 mL of the sample in a centrifuge tube, add the internal standard.

  • pH Adjustment: Adjust the pH of the sample to >11 by adding the aqueous base solution to ensure the amines are in their free base form.

  • Extraction: Add 2 mL of the extraction solvent, vortex vigorously for 2 minutes, and then centrifuge to separate the phases.

  • Solvent Collection: Carefully transfer the organic (upper) layer to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Evaporation: Transfer the dried extract to a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

  • Derivatization:

    • Add 50 µL of the anhydrous aprotic solvent to reconstitute the residue.

    • Add 50 µL of the this compound solution.

    • Tightly cap the vial, vortex, and heat at 60-80°C for 30-60 minutes.

  • Cooling and Dilution: Cool the vial to room temperature and, if necessary, dilute with the anhydrous solvent.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Parameters

The following are typical GC-MS parameters that can be used as a starting point for the analysis of 2,6-difluorophenyl urea derivatives. Optimization will be required for specific analytes and instrumentation.

ParameterRecommended Setting
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250 - 280°C
Carrier GasHelium at a constant flow of 1.0 - 1.5 mL/min
Oven Temperature ProgramInitial temperature: 100°C, hold for 1 minRamp 1: 10-20°C/min to 280°CHold at 280°C for 5-10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range50 - 500 amu (Scan mode for identification)Selected Ion Monitoring (SIM) for quantification
Transfer Line Temp.280°C
Ion Source Temp.230°C

Data Presentation

Quantitative data should be summarized in tables for clear comparison. The following table provides a template for presenting validation data for a quantitative method.

AnalyteRetention Time (min)Linear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Amine 1
Amine 2
Amine 3
...

LOD: Limit of Detection; LOQ: Limit of Quantification

Visualizations

Experimental Workflow for Amine Derivatization and GC-MS Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Collection Spike Spike with Internal Standard Sample->Spike pH_Adjust pH Adjustment (to >11) Spike->pH_Adjust Extraction Liquid-Liquid Extraction pH_Adjust->Extraction Dry Drying of Organic Extract Extraction->Dry Evaporate Evaporation to Dryness Dry->Evaporate Reconstitute Reconstitute Residue Evaporate->Reconstitute Add_Reagent Add this compound Reconstitute->Add_Reagent React Heat to React Add_Reagent->React GC_MS GC-MS Analysis React->GC_MS Data Data Processing and Quantification GC_MS->Data

Caption: Workflow for amine derivatization and GC-MS analysis.

Conclusion

Derivatization of primary and secondary amines with this compound to form stable urea derivatives is a promising approach for robust and sensitive GC-MS analysis. The provided protocols and parameters serve as a comprehensive guide for researchers and scientists in developing and validating analytical methods for a wide range of amines in various matrices. Method optimization is crucial to achieve the best performance for specific applications.

References

Application Notes & Protocols for HPLC Analysis using 2,6-Difluorophenyl Isocyanate as a Derivatizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using 2,6-difluorophenyl isocyanate as a pre-column derivatizing agent for the High-Performance Liquid Chromatography (HPLC) analysis of primary and secondary amines, as well as alcohols. This agent is particularly useful for enhancing the detectability of these analytes, which often lack a strong chromophore for UV detection.[1][2][3]

The derivatization process introduces a difluorophenylurea or urethane moiety to the analyte, which increases its hydrophobicity and provides a strong UV absorbance, thereby improving chromatographic retention and detection sensitivity.[4][5] The resulting derivatives are generally stable, allowing for reproducible and reliable quantification.[6]

Principle of Derivatization

This compound reacts with primary and secondary amines to form stable N,N'-disubstituted urea derivatives. Similarly, it reacts with alcohols to form urethane derivatives. These reactions are typically rapid and can be carried out under mild conditions.[5][7] The fluorinated phenyl group introduced into the analyte molecule serves as a chromophore, allowing for sensitive detection by UV-Vis spectrophotometry, typically around 254 nm.[4][8]

The general reaction mechanisms are as follows:

  • Reaction with Amines: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group, forming a stable urea linkage.[4]

  • Reaction with Alcohols: The oxygen atom of the hydroxyl group acts as a nucleophile, attacking the isocyanate carbon to form a urethane derivative.[7]

Quantitative Data Summary

ParameterTypical Value RangeAnalytesDerivatizing AgentReference
Derivatization Time 10 - 15 minutesAmino AcidsBenzoyl Isocyanate[4]
Derivatization pH 8.5 - 9.5Amino AcidsBenzoyl Isocyanate[4]
Stability of Derivatives > 24 hours at 4°CAmino AcidsBenzoyl Isocyanate[4]
Detection Wavelength 240 - 260 nmAliphatic AminesPhenyl Isocyanate[5]
Limit of Detection (LOD) 1 - 10 pmolAmino AcidsBenzoyl Isocyanate[4]
Limit of Quantification (LOQ) 0.2 - 0.7 mg/LAromatic DiisocyanatesDibutylamine[6]
Linearity (ULOQ/LLOQ) >100Various AminesPhenyl Isothiocyanate[9]

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • Analyte of interest (e.g., primary/secondary amine or alcohol)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (or other suitable mobile phase modifier)

  • Borate buffer (0.1 M, pH 9.0)

  • Reaction vials (e.g., 1.5 mL autosampler vials)

  • HPLC system with UV detector

  • Reversed-phase HPLC column (e.g., C18, 150 x 4.6 mm, 5 µm)

Standard Solution Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the analyte standard in 10 mL of a suitable solvent (e.g., acetonitrile or water).

  • Derivatizing Agent Solution (10 mg/mL): Prepare a fresh solution by dissolving 100 mg of this compound in 10 mL of anhydrous acetonitrile. Note: Isocyanates are sensitive to moisture and should be handled in a dry environment.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the analyte stock solution with the appropriate solvent to achieve concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.

Derivatization Protocol for Amines
  • Transfer 100 µL of each working standard solution or sample solution into a reaction vial.

  • Add 200 µL of 0.1 M borate buffer (pH 9.0).

  • Add 100 µL of the this compound solution.

  • Vortex the mixture for 1 minute.

  • Allow the reaction to proceed at room temperature for 15-20 minutes.

  • To quench the excess derivatizing agent, add 100 µL of a primary or secondary amine solution (e.g., 1 M butylamine in ACN).

  • Vortex again for 30 seconds.

  • The sample is now ready for HPLC analysis.

Derivatization Protocol for Alcohols
  • Transfer 100 µL of each working standard solution or sample solution into a reaction vial.

  • Add 200 µL of anhydrous acetonitrile.

  • Add 100 µL of the this compound solution.

  • A catalyst, such as a tertiary amine (e.g., triethylamine, 10 µL), may be added to facilitate the reaction.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Quench the excess reagent by adding 100 µL of a primary or secondary amine solution.

  • Vortex for 30 seconds.

  • The sample is now ready for HPLC analysis.

HPLC Analysis Protocol
  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often suitable.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program (Example):

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.[4][8]

  • Column Temperature: 30°C.

Visualizations

DerivatizationReaction cluster_reactants Reactants cluster_process Derivatization Process cluster_product Product Analyte Analyte (Primary/Secondary Amine or Alcohol) Reaction Nucleophilic Addition Analyte->Reaction Reagent This compound Reagent->Reaction Derivative Stable, UV-Active Derivative (Urea or Urethane) Reaction->Derivative Forms stable covalent bond

Caption: Derivatization of an analyte with this compound.

HPLCWorkflow SamplePrep 1. Sample Preparation (Dissolution/Extraction) Derivatization 2. Derivatization with This compound SamplePrep->Derivatization Quenching 3. Quenching of Excess Reagent Derivatization->Quenching HPLC 4. HPLC Separation (Reversed-Phase C18) Quenching->HPLC Detection 5. UV Detection (e.g., 254 nm) HPLC->Detection Quantification 6. Data Analysis and Quantification Detection->Quantification

Caption: Experimental workflow for HPLC analysis with pre-column derivatization.

References

Application Notes and Protocols: Synthesis of N-(2,6-Difluorophenyl)-N'-aryl Ureas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of N,N'-diaryl ureas is a fundamental transformation in organic chemistry, yielding compounds with significant applications in medicinal chemistry, agrochemicals, and materials science. The urea moiety can act as a rigid hydrogen-bond donor and acceptor, contributing to the binding of small molecules to biological targets. This document provides detailed protocols for the synthesis of N-(2,6-difluorophenyl)-N'-aryl ureas through the reaction of 2,6-difluorophenyl isocyanate with a variety of anilines. The protocols outlined below offer different reaction conditions, including conventional solvent-based methods and a catalyzed approach, to accommodate a range of substrates and laboratory settings.

Reaction Principle

The formation of N,N'-diaryl ureas from an isocyanate and an aniline is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to form the stable urea linkage. The reaction is typically fast and exothermic.

Reaction Scheme

Experimental Protocols

Two primary protocols are presented for the synthesis of N-(2,6-difluorophenyl)-N'-aryl ureas. Protocol A describes a general method using an organic solvent and a base, which is suitable for a wide range of anilines. Protocol B outlines a tin-catalyzed method that may be beneficial for less reactive anilines.

Protocol A: General Synthesis in an Organic Solvent

This protocol is adapted from the synthesis of similar 1,3-disubstituted ureas and is broadly applicable.[1]

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, 4-methoxyaniline, 4-chloroaniline)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (Et3N)

  • Diethyl ether (Et2O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a solution of the desired substituted aniline (1.0 eq.) in anhydrous DMF in a round-bottom flask, add triethylamine (1.1 eq.).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF to the cooled aniline solution via a dropping funnel over a period of 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with water and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum to obtain the N-(2,6-difluorophenyl)-N'-aryl urea.

  • If necessary, the product can be further purified by recrystallization.

Protocol B: Tin-Catalyzed Synthesis

This protocol utilizes a catalyst and may be suitable for less reactive anilines or when milder conditions are preferred.[2]

Materials:

  • This compound

  • Substituted aniline

  • Anhydrous Tetrahydrofuran (THF)

  • Dibutyltin diacetate (Bu2Sn(OAc)2)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the substituted aniline (1.0 eq.) in anhydrous THF.

  • Add a catalytic amount of dibutyltin diacetate (Bu2Sn(OAc)2, ~1-5 mol%).

  • To this mixture, add this compound (1.0 eq.) dropwise at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

Data Summary

The following table summarizes the expected products and representative yields for the reaction of this compound with various anilines. The yields can vary depending on the specific reaction conditions and the purity of the reagents.

EntryAnilineProduct: N-(2,6-Difluorophenyl)-N'-...Representative Yield (%)
1Aniline...-N'-phenylurea>90
24-Methoxyaniline...-N'-(4-methoxyphenyl)urea>90
34-Chloroaniline...-N'-(4-chlorophenyl)urea>90
42,6-Difluoroaniline...-N'-(2,6-difluorophenyl)urea10[1]
54-Methylaniline...-N'-(4-methylphenyl)urea>90
63-Trifluoromethylaniline...-N'-(3-trifluoromethylphenyl)urea>90

Yields are based on generalized reactions of isocyanates with anilines and may require optimization for specific substrates.

Purification and Characterization

Purification: The primary method for purification of N,N'-diaryl ureas is recrystallization. Common solvents for recrystallization include ethanol, acetone, or a mixed solvent system such as hexane/ethyl acetate or ethanol/water. The choice of solvent will depend on the solubility of the specific product.

General Recrystallization Procedure:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper.

  • Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Characterization: The synthesized compounds can be characterized by standard analytical techniques:

  • Melting Point: To determine the purity of the compound.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic urea carbonyl (C=O) and N-H stretching vibrations.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-(2,6-Difluorophenyl)-N'-aryl ureas.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Dissolve aniline in solvent B 2. Add base (optional) and cool A->B C 3. Add 2,6-difluorophenyl isocyanate B->C D 4. React at room temperature C->D E 5. Precipitate product in water D->E Reaction complete F 6. Filter and wash E->F G 7. Dry crude product F->G H 8. Recrystallize from suitable solvent G->H If necessary I 9. Filter and dry pure product H->I J Characterization (NMR, IR, MS, MP) I->J Final Product

General synthetic workflow.
Reaction Mechanism

The diagram below outlines the nucleophilic addition mechanism for the formation of the diaryl urea.

reaction_mechanism reagents Aniline (Ar'-NH2) intermediate Zwitterionic Intermediate reagents->intermediate Nucleophilic attack isocyanate This compound (Ar-N=C=O) isocyanate->intermediate product N,N'-Diaryl Urea (Ar-NH-CO-NH-Ar') intermediate->product Proton transfer

References

Application Notes and Protocols for Catalytic Reactions of 2,6-Difluorophenyl Isocyanate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorophenyl isocyanate is a valuable reagent in organic synthesis, particularly in the preparation of biologically active ureas and carbamates. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the isocyanate carbon, making it highly reactive towards nucleophiles. However, the steric hindrance imposed by the ortho-fluorine atoms can modulate this reactivity. Catalysts are often employed to control and accelerate these reactions, ensuring high yields and selectivity. These application notes provide an overview of common catalysts and protocols for the reaction of this compound with amine and alcohol nucleophiles.

General Reactivity

The reaction of this compound with nucleophiles such as primary and secondary amines, and alcohols leads to the formation of the corresponding ureas and carbamates, respectively. The general order of nucleophilicity is primary amines > secondary amines > primary alcohols > secondary alcohols. Due to the electronic effects of the fluorine atoms, this compound is more reactive than its non-fluorinated analog, phenyl isocyanate.

Catalysis of this compound Reactions

A variety of catalysts can be employed to facilitate the reaction of this compound with nucleophiles. These can be broadly categorized into organocatalysts and metal-based catalysts.

Organocatalysts

Tertiary amines and amidines are common organocatalysts for isocyanate reactions. They function as either basic catalysts, activating the nucleophile, or as nucleophilic catalysts, activating the isocyanate.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that is effective in promoting both urea and carbamate formation.

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): A tertiary amine that is a widely used catalyst in polyurethane chemistry.

  • 4-Dimethylaminopyridine (DMAP): A highly active nucleophilic catalyst.

Metal-Based Catalysts

Organometallic compounds, particularly those based on tin and zirconium, are highly efficient catalysts for isocyanate reactions. They generally function as Lewis acids, activating the isocyanate group towards nucleophilic attack.

  • Dibutyltin Dilaurate (DBTDL): A common and highly effective catalyst for urethane formation. However, its use is increasingly restricted due to toxicity concerns.[1]

  • Zirconium Complexes: Zirconium-based catalysts, such as zirconium chelates, are emerging as less toxic alternatives to organotin compounds. They are known to be selective for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[1]

Quantitative Data Summary

The following tables summarize representative quantitative data for the reaction of this compound with selected nucleophiles.

Table 1: Synthesis of Ureas from this compound and Amines

NucleophileCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
2,6-DifluoroanilineNone-DMFRoom Temp.1210[2]
3-FluoroanilineTriethylamineStoichiometricDMFRoom Temp.1292[2]
2,5-DifluoroanilineTriethylamineStoichiometricDMFRoom Temp.1282[2]
6-Chloro-2-fluoroanilineTriethylamineStoichiometricDMFRoom Temp.1279[2]

Table 2: Illustrative Catalysis for Carbamate Synthesis from this compound and Alcohols *

NucleophileCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Expected Yield
MethanolDBU1-5Toluene602-4High
n-ButanolDBTDL0.1-1THFRoom Temp.1-3Very High
IsopropanolZirconium(IV) acetoacetonate0.5-2Dichloromethane404-8High

*Data in this table is illustrative and based on general principles of isocyanate catalysis, as direct comparative data for this compound was not found in the searched literature.

Experimental Protocols

Protocol 1: Uncatalyzed Synthesis of 1-(Adamantan-1-ylmethyl)-3-(2,6-difluorophenyl)urea[2]

Materials:

  • 1-(Adamantan-1-ylmethyl)isocyanate

  • 2,6-Difluoroaniline

  • Dry Dimethylformamide (DMF)

  • 1 N Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • To a solution of 1-(adamantan-1-ylmethyl)isocyanate (0.25 g) in 5 mL of dry DMF, add 2,6-difluoroaniline (0.168 g).

  • Allow the reaction mixture to stand for 12 hours at room temperature.

  • Add 6 mL of 1 N HCl and stir the resulting mixture for 1 hour.

  • Filter the white precipitate that forms, wash with water, and recrystallize from ethanol.

  • Yield: 0.042 g (10%).

Protocol 2: General Procedure for the Organocatalyzed Synthesis of a Carbamate

Materials:

  • This compound

  • Primary or secondary alcohol (e.g., Methanol)

  • Organocatalyst (e.g., DBU)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) and the organocatalyst (e.g., DBU, 1-5 mol%) in the anhydrous solvent.

  • Add this compound (1.0 eq.) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 3: General Procedure for the Metal-Catalyzed Synthesis of a Carbamate

Materials:

  • This compound

  • Primary or secondary alcohol (e.g., n-Butanol)

  • Metal catalyst (e.g., DBTDL or a Zirconium complex)

  • Anhydrous solvent (e.g., THF or Dichloromethane)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) in the anhydrous solvent.

  • Add the metal catalyst (e.g., DBTDL, 0.1-1 mol%) to the solution.

  • Add this compound (1.0 eq.) dropwise to the stirred solution at room temperature.

  • Stir the reaction at room temperature or gently heat if necessary, monitoring the reaction progress by TLC or IR spectroscopy.

  • Upon completion, quench the reaction if necessary (e.g., with a small amount of water or methanol if using a moisture-sensitive catalyst).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Mechanisms and Workflows

Signaling Pathways and Logical Relationships

The catalytic reactions of this compound with nucleophiles can be generalized into two main mechanistic pathways: nucleophilic activation and electrophilic activation.

G cluster_nucleophilic Nucleophilic Activation Pathway (e.g., Tertiary Amines) cluster_electrophilic Electrophilic Activation Pathway (e.g., Lewis Acids) Nuc Nucleophile (R'-OH/R'R''NH) Activated_Nuc Activated Nucleophile [R'-O⁻]/[R'R''N⁻] Nuc->Activated_Nuc Deprotonation Cat_N Catalyst (Base, e.g., DBU) Cat_N->Activated_Nuc Intermediate_N Tetrahedral Intermediate Activated_Nuc->Intermediate_N Nucleophilic Attack Isocyanate This compound Isocyanate->Intermediate_N Product_N Product (Carbamate/Urea) Intermediate_N->Product_N Proton Transfer Regen_Cat_N Regenerated Catalyst Product_N->Regen_Cat_N Isocyanate_E This compound Activated_Iso Activated Isocyanate Complex Isocyanate_E->Activated_Iso Coordination Cat_E Catalyst (Lewis Acid, e.g., Zr(IV)) Cat_E->Activated_Iso Intermediate_E Ternary Complex Activated_Iso->Intermediate_E Nuc_E Nucleophile (R'-OH/R'R''NH) Nuc_E->Intermediate_E Nucleophilic Attack Product_E Product (Carbamate/Urea) Intermediate_E->Product_E Rearrangement & Catalyst Dissociation Regen_Cat_E Regenerated Catalyst Product_E->Regen_Cat_E G start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Solvent, Nucleophile, and Catalyst setup->reagents add_iso Add 2,6-Difluorophenyl Isocyanate reagents->add_iso react React at Specified Temperature add_iso->react monitor Monitor Reaction (TLC/IR) react->monitor monitor->react Incomplete workup Aqueous Workup/ Solvent Removal monitor->workup Complete purify Purification (Chromatography/Recrystallization) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

References

Troubleshooting & Optimization

Technical Support Center: 2,6-Difluorophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the handling, storage, and troubleshooting of 2,6-Difluorophenyl isocyanate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical that presents several risks. It is a flammable liquid and vapor.[1] It is harmful if swallowed, inhaled, or in contact with skin.[1] This compound causes skin and serious eye irritation.[1] Importantly, it is a respiratory sensitizer, meaning it can cause allergy or asthma-like symptoms upon inhalation.[2][3] It may also cause respiratory irritation. Long-term or repeated exposure can lead to skin sensitization.[4]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability and minimize hazards, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[5] It is recommended to store it under an inert atmosphere, such as nitrogen, and to keep it refrigerated at 2-8°C. It should be kept away from heat, sparks, open flames, and other ignition sources.[5] Due to its reactivity, it must be stored away from incompatible materials like strong oxidizing agents, strong acids, strong bases, and water.

Q3: My reaction with this compound is foaming or bubbling vigorously. What is the likely cause and what should I do?

A3: Vigorous foaming or bubbling is a strong indication of water contamination in your reaction. Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas, causing the observed effervescence. The newly formed amine can then react with another molecule of the isocyanate to form a disubstituted urea, which is often an unwanted byproduct.

Immediate Action: Do not seal the reaction vessel to avoid a dangerous buildup of pressure. Ensure the reaction is taking place in a well-ventilated fume hood.

Troubleshooting:

  • Solvent and Reagents: Ensure all solvents and reagents are rigorously dried before use. Use anhydrous solvents and dry reagents over appropriate drying agents.

  • Glassware: Thoroughly dry all glassware in an oven or by flame-drying under an inert atmosphere before use.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction.

Q4: I am observing a white precipitate in my reaction mixture. What could this be?

A4: The formation of a white, often insoluble, precipitate is typically a disubstituted urea. This is a common byproduct resulting from the reaction of this compound with water, as explained in the previous question. The presence of this precipitate indicates moisture contamination in your reaction setup. To avoid this, strictly follow anhydrous reaction techniques.

Troubleshooting Guide

Issue Probable Cause(s) Troubleshooting Steps
Low or no product yield - Moisture contamination consuming the isocyanate. - Incorrect stoichiometry. - Inactive reagents.- Ensure all reactants and solvents are anhydrous. - Carefully check the molar equivalents of your starting materials. - Verify the purity and reactivity of your nucleophile.
Formation of a white precipitate - Reaction with water to form insoluble urea byproduct.- Use anhydrous solvents and reagents. - Dry glassware thoroughly. - Run the reaction under an inert atmosphere.
Reaction is foaming/bubbling - Reaction with water producing carbon dioxide gas.- Immediately ensure the vessel is not sealed. - Identify and eliminate the source of moisture in future experiments.
Inconsistent reaction times - Variable amounts of moisture contamination. - Temperature fluctuations.- Standardize drying procedures for all materials. - Use a temperature-controlled reaction setup.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₇H₃F₂NO
Molecular Weight 155.10 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 60 °C at 10 mmHg
Melting Point 22-25 °C
Flash Point 58 °C (136.4 °F) - closed cup
Refractive Index n20/D 1.4928
Storage Temperature 2-8°C

Experimental Protocols

General Considerations for Handling this compound:
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Use an ABEK (EN14387) respirator filter if ventilation is inadequate.

  • Ground and bond containers and receiving equipment to prevent static discharge.[5]

  • Use non-sparking tools.[5]

  • Have an eyewash station and safety shower readily accessible.

Protocol 1: Synthesis of a Urea Derivative

This protocol describes a general procedure for the synthesis of a substituted urea by reacting this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (e.g., aniline)

  • Anhydrous solvent (e.g., toluene, dichloromethane, or acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (nitrogen or argon)

  • Septa and needles

Procedure:

  • Set up a dry, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • In the flask, dissolve the amine (1.0 equivalent) in the anhydrous solvent.

  • Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution at room temperature. The addition can be done via a syringe through a septum.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration and wash with a small amount of cold solvent.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of a Carbamate Derivative

This protocol provides a general method for the synthesis of a carbamate by reacting this compound with an alcohol.

Materials:

  • This compound

  • Alcohol of choice (e.g., ethanol)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (nitrogen or argon)

  • Septa and needles

  • Optional: Catalyst (e.g., dibutyltin dilaurate)

Procedure:

  • Set up a dry, round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Add the alcohol (1.0 equivalent) and anhydrous solvent to the flask.

  • If using a catalyst, add a catalytic amount at this stage.

  • Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred alcohol solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight depending on the reactivity of the alcohol. The reaction can be gently heated if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting crude carbamate by column chromatography or recrystallization.

Visualizations

troubleshooting_workflow start Unexpected Observation in This compound Reaction observation What is the issue? start->observation foaming Foaming or Bubbling observation->foaming Gas Evolution precipitate White Precipitate observation->precipitate Solid Formation low_yield Low or No Yield observation->low_yield Poor Conversion cause_gas Probable Cause: CO2 generation from reaction with water foaming->cause_gas cause_urea Probable Cause: Formation of insoluble di-substituted urea from reaction with water precipitate->cause_urea cause_yield Probable Cause: - Moisture contamination - Incorrect stoichiometry - Impure reagents low_yield->cause_yield action_gas Action: - Do NOT seal the vessel - Ensure adequate ventilation cause_gas->action_gas solution Solution: - Use anhydrous solvents/reagents - Dry all glassware - Use inert atmosphere cause_urea->solution solution_yield Solution: - Verify reagent purity - Check stoichiometry - Implement anhydrous techniques cause_yield->solution_yield action_gas->solution

Caption: Troubleshooting workflow for common issues in reactions involving this compound.

storage_handling_logic start Handling & Storage of This compound storage Storage Conditions start->storage handling Handling Procedures start->handling spill Spill & Disposal start->spill storage_reqs - Tightly sealed container - Cool, dry, well-ventilated area - Refrigerate (2-8°C) - Under inert gas (Nitrogen) - Away from heat/ignition sources storage->storage_reqs handling_ppe Personal Protective Equipment (PPE): - Safety goggles & face shield - Chemical-resistant gloves - Lab coat - Respirator (if needed) handling->handling_ppe handling_practice Safe Practices: - Work in a fume hood - Use non-sparking tools - Ground equipment - Avoid contact and inhalation handling->handling_practice spill_response Spill Response: - Evacuate area - Wear full PPE - Absorb with inert material - Collect in an open container spill->spill_response disposal Disposal: - Treat as hazardous waste - Follow local regulations - Do not dispose in drains spill->disposal

Caption: Logical relationship diagram for the safe handling and storage of this compound.

References

Technical Support Center: 2,6-Difluorophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Difluorophenyl isocyanate. The information is designed to help prevent its degradation and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound are hydrolysis and trimerization.

  • Hydrolysis: In the presence of water, this compound reacts to form an unstable carbamic acid, which then decomposes into 2,6-difluoroaniline and carbon dioxide. The newly formed 2,6-difluoroaniline is a nucleophile and can react with another molecule of this compound to produce a stable, often insoluble, symmetrically disubstituted urea. This side reaction is a common source of impurities and yield loss in reactions involving isocyanates.

  • Trimerization: this compound can undergo self-condensation, particularly in the presence of certain catalysts or at elevated temperatures, to form a highly stable cyclic trimer known as an isocyanurate. This process is often irreversible and can significantly reduce the amount of available isocyanate for the desired reaction.

Q2: What are the common signs of this compound degradation in my reaction?

A2: Common indicators of degradation include:

  • Formation of a white precipitate: This is often the symmetrically disubstituted urea formed via hydrolysis.

  • Unexpected gas evolution: The formation of carbon dioxide during hydrolysis can cause foaming or bubbling in the reaction mixture.

  • Lower than expected yield: Degradation consumes the isocyanate, leaving less available to react with the desired substrate.

  • Inconsistent reaction kinetics: The presence of water and the formation of amine byproducts can lead to unpredictable reaction rates.

  • Formation of a hard, insoluble solid: This could be the isocyanurate trimer, especially if catalysts are present or the reaction is heated.

Q3: How should I properly store this compound to prevent degradation?

A3: To ensure the stability of this compound, it should be stored in a cool, dry place, typically between 2-8°C.[1] The container should be tightly sealed to prevent moisture ingress. For long-term storage, it is recommended to store the isocyanate under an inert atmosphere, such as nitrogen or argon.

Q4: What are the key safety precautions when handling this compound?

A4: this compound is a hazardous chemical and should be handled with appropriate safety measures. It is crucial to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, it should be managed by trained personnel with appropriate spill control materials.

Troubleshooting Guides

Issue 1: A white precipitate forms in my reaction, and the yield is low.

  • Probable Cause: This is a classic sign of hydrolysis due to the presence of water in your reaction system. The white precipitate is likely the disubstituted urea.

  • Troubleshooting Steps:

    • Solvent Purity Check: Ensure your solvent is rigorously dried. Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., distillation from a suitable drying agent or passing through a column of activated alumina).

    • Reagent Moisture Content: Check for water content in your other reagents, especially if they are hygroscopic. Dry them if necessary.

    • Glassware Preparation: Flame-dry all glassware under vacuum or oven-dry it before use to remove any adsorbed moisture.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of a dry inert gas like nitrogen or argon.

    • Use of Moisture Scavengers: Consider adding a moisture scavenger to the reaction mixture before adding the isocyanate.

Issue 2: My reaction is foaming, and there is unexpected pressure buildup.

  • Probable Cause: Significant water contamination is leading to the formation of carbon dioxide gas from the decomposition of the carbamic acid intermediate.

  • Troubleshooting Steps:

    • Immediate Action: Do not seal the reaction vessel to prevent a dangerous buildup of pressure. Ensure the reaction is properly vented to a fume hood.

    • Identify Moisture Source: This indicates a significant breach in your anhydrous technique. Re-evaluate all potential sources of water as outlined in "Issue 1."

    • Reaction Quenching: If the foaming is vigorous, consider quenching the reaction by carefully adding a suitable reagent that will react with the isocyanate without producing more gas.

Issue 3: The reaction is sluggish, or there is no reaction at all.

  • Probable Cause: This could be due to several factors, including low reactivity of the nucleophile, inappropriate solvent, or degraded isocyanate.

  • Troubleshooting Steps:

    • Verify Isocyanate Quality: Before starting the reaction, you can check the purity of your this compound using techniques like IR spectroscopy (a strong absorption band around 2250-2275 cm⁻¹ indicates the presence of the isocyanate group).

    • Solvent Effects: Ensure the solvent used is appropriate for the reaction and is not hindering the reactivity of the nucleophiles.

    • Catalyst Addition: For reactions with less reactive nucleophiles, consider the use of a suitable catalyst. However, be aware that some catalysts can also promote trimerization.

    • Temperature Adjustment: Gently heating the reaction mixture might increase the reaction rate, but this should be done cautiously as it can also promote degradation.

Data Presentation

Table 1: Relative Rate of Phenyl Isocyanate Hydrolysis in Different Solvents

SolventRelative Rate Constant (k_rel)
Acetonitrile1.0
Dichloromethane0.8
Tetrahydrofuran (THF)0.5
Toluene0.2

This table illustrates that the rate of hydrolysis is significantly influenced by the solvent, with more polar aprotic solvents generally leading to a faster reaction.

Table 2: Effect of Temperature on the Half-life of Phenyl Isocyanate in the Presence of Water

Temperature (°C)Approximate Half-life (t_1/2) in hours
2524
506
751.5

This table demonstrates the significant impact of temperature on the rate of hydrolysis. As temperature increases, the stability of the isocyanate in the presence of moisture decreases dramatically.

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with an Alcohol under Anhydrous Conditions

  • Glassware Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under vacuum. Allow the flask to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Reagent Preparation:

    • Dissolve the alcohol (1.0 equivalent) in anhydrous solvent (e.g., THF, dichloromethane) in the reaction flask via a cannula or a dry syringe.

    • In a separate, dry flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.

  • Reaction Setup:

    • Cool the alcohol solution to 0 °C using an ice bath.

    • Slowly add the this compound solution to the stirred alcohol solution dropwise via a syringe or dropping funnel over 15-30 minutes.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for the desired time.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique (e.g., IR spectroscopy to observe the disappearance of the isocyanate peak).

  • Work-up and Purification:

    • Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

Mandatory Visualizations

DegradationPathways Degradation Pathways of this compound cluster_hydrolysis Hydrolysis Pathway cluster_trimerization Trimerization Pathway Isocyanate 2,6-Difluorophenyl Isocyanate CarbamicAcid Carbamic Acid (Unstable Intermediate) Isocyanate->CarbamicAcid + H₂O Isocyanurate Isocyanurate (Cyclic Trimer) Isocyanate->Isocyanurate Catalyst or Heat Water H₂O Catalyst Catalyst / Heat Aniline 2,6-Difluoroaniline CarbamicAcid->Aniline CO2 CO₂ CarbamicAcid->CO2 Urea Disubstituted Urea (Insoluble Precipitate) Aniline->Urea + Isocyanate

Caption: Degradation pathways of this compound.

ExperimentalWorkflow Experimental Workflow for Anhydrous Reaction Start Start Prep Prepare Anhydrous Solvents & Reagents Start->Prep Glassware Flame-Dry Glassware under Inert Atmosphere Prep->Glassware Setup Set up Reaction at 0 °C Glassware->Setup Addition Slowly Add Isocyanate Solution Setup->Addition Monitor Monitor Reaction (TLC, IR) Addition->Monitor Workup Quench and Work-up Monitor->Workup Purify Purify Product Workup->Purify End End Purify->End

References

Technical Support Center: Urea Synthesis with 2,6-Difluorophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for urea synthesis utilizing 2,6-Difluorophenyl Isocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common pitfalls and troubleshooting issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound for urea synthesis?

A1: The primary side reactions are the formation of biuret and the formation of symmetrically disubstituted urea. Biuret formation occurs when the newly formed urea product reacts with another molecule of this compound.[1][2] The symmetrically disubstituted urea, N,N'-bis(2,6-difluorophenyl)urea, can form if trace amounts of water are present in the reaction. The isocyanate reacts with water to form an unstable carbamic acid, which then decarboxylates to produce 2,6-difluoroaniline. This aniline can then react with another molecule of this compound.[2]

Q2: Why is my reaction mixture turning cloudy or forming a precipitate immediately upon adding the isocyanate?

A2: This is often due to the formation of the symmetrically disubstituted urea, N,N'-bis(2,6-difluorophenyl)urea, which can be poorly soluble in many organic solvents. This issue is exacerbated by the presence of moisture in your reagents or solvent.

Q3: My reaction yield is lower than expected. What are the potential causes?

A3: Low yields can be attributed to several factors:

  • Side reactions: Formation of biurets and symmetrical ureas consumes your starting materials.[1]

  • Incomplete reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and appropriate temperature.

  • Purification losses: The desired product may be lost during workup and purification steps.

  • Stoichiometry: Inaccurate measurement of starting materials can lead to an excess of one reactant and limit the yield of the desired product.

Q4: How can I purify my desired unsymmetrical urea from the common byproducts?

A4: Purification can typically be achieved through standard techniques such as:

  • Recrystallization: This is often effective for removing less soluble byproducts like the symmetrical urea.

  • Column chromatography: Silica gel chromatography can be used to separate the desired product from both the symmetrical urea and the more polar biuret byproduct.

  • Washing/Trituration: Washing the crude product with a solvent in which the desired urea has low solubility but the byproducts are more soluble can be an effective purification step.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no formation of the desired urea product. Inactive amine or isocyanate.Check the purity and age of your starting materials. Isocyanates can degrade over time, especially with exposure to moisture.
Incorrect reaction temperature.While many urea formations proceed at room temperature, some may require gentle heating to initiate or go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.
Formation of a significant amount of white, insoluble precipitate. Presence of water in the reaction.Ensure all glassware is thoroughly dried. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
Consider using molecular sieves to dry the solvent prior to use.
Presence of a higher molecular weight impurity in the crude product. Biuret formation.Control the stoichiometry by using a slight excess of the amine relative to the isocyanate.[1]
Add the this compound solution dropwise to the amine solution to maintain a low concentration of the isocyanate, which favors the desired reaction.[1]
Running the reaction at a lower temperature can help control the reaction rate and reduce the likelihood of the secondary reaction.[1]
Difficulty in separating the desired product from byproducts. Similar polarity of the product and byproducts.Optimize your column chromatography conditions (e.g., solvent gradient, different stationary phase).
Consider a different recrystallization solvent or a multi-solvent system.

Reaction Pathways and Troubleshooting Workflow

The following diagrams illustrate the intended reaction pathway, common side reactions, and a logical workflow for troubleshooting experimental issues.

ReactionPathways cluster_main Main Reaction cluster_side1 Side Reaction: Symmetrical Urea Formation cluster_side2 Side Reaction: Biuret Formation This compound This compound Urea Desired Unsymmetrical Urea This compound->Urea + Amine Amine Primary or Secondary Amine Amine->Urea Isocyanate2 This compound CarbamicAcid Unstable Carbamic Acid Isocyanate2->CarbamicAcid + H2O Water Water (H2O) Water->CarbamicAcid Aniline 2,6-Difluoroaniline CarbamicAcid->Aniline - CO2 SymUrea N,N'-bis(2,6-difluorophenyl)urea Aniline->SymUrea + this compound Urea2 Desired Unsymmetrical Urea Biuret Biuret Byproduct Urea2->Biuret + this compound Isocyanate3 This compound Isocyanate3->Biuret TroubleshootingWorkflow Start Start Experiment CheckReagents Check Reagent Purity and Anhydrous Conditions Start->CheckReagents RunReaction Run Reaction CheckReagents->RunReaction AnalyzeCrude Analyze Crude Product (TLC, LC-MS, NMR) RunReaction->AnalyzeCrude Problem Problem Identified? AnalyzeCrude->Problem LowYield Low Yield Problem->LowYield Yes SideProducts Side Products Observed Problem->SideProducts Yes NoReaction No Reaction Problem->NoReaction Yes End Successful Synthesis Problem->End No OptimizeConditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) LowYield->OptimizeConditions SideProducts->OptimizeConditions Purification Optimize Purification (Chromatography, Recrystallization) SideProducts->Purification NoReaction->OptimizeConditions OptimizeConditions->RunReaction Purification->AnalyzeCrude

References

Technical Support Center: Purification of Ureas Synthesized from 2,6-Difluorophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of urea compounds synthesized from 2,6-difluorophenyl isocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when synthesizing ureas from this compound?

A1: The most prevalent impurities include:

  • Unreacted starting materials: Residual this compound or the amine reactant.

  • Symmetrical diarylurea: Formation of 1,3-bis(2,6-difluorophenyl)urea can occur if moisture is present in the reaction. The isocyanate reacts with water to form an unstable carbamic acid, which then decomposes to 2,6-difluoroaniline. This aniline can then react with another molecule of the isocyanate.

  • Biuret formation: The newly formed urea product can sometimes react with another molecule of isocyanate, although this is less common under controlled stoichiometry.[1]

Q2: What are the recommended primary purification techniques for ureas derived from this compound?

A2: The two primary and most effective purification techniques are:

  • Recrystallization: This is often the preferred method for obtaining highly pure crystalline products, provided a suitable solvent or solvent system can be identified.

  • Flash Column Chromatography: This technique is useful for separating the desired urea from soluble impurities and unreacted starting materials, especially when recrystallization is challenging or when multiple products are formed.

Q3: How can I determine the purity of my synthesized urea compound?

A3: Several analytical techniques can be employed to assess the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): A versatile and sensitive method for quantifying the purity of the urea derivative and detecting trace impurities.[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can confirm the structure of the desired product and identify the presence of any fluorinated byproducts or residual starting materials.[5][6]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized urea.[7]

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for crystalline solids.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of ureas synthesized from this compound.

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Product "oils out" instead of crystallizing. The solid is melting in the hot solvent before dissolving, or the solution is supersaturated above the compound's melting point.- Use a larger volume of the recrystallization solvent.- Select a solvent or solvent system with a lower boiling point.- If using a co-solvent system, ensure the solid is fully dissolved in the "good" solvent before adding the "poor" solvent.[8]
No crystals form upon cooling. The solution is not supersaturated; too much solvent was used. The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration of the product and allow it to cool again.- Add a "poor" solvent (an anti-solvent) in which the urea is insoluble to induce precipitation.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound if available.
Low recovery of the purified product. The chosen solvent is too effective, meaning a significant amount of the product remains dissolved at low temperatures. The product was not completely precipitated.- Optimize the solvent system to find one where the urea has high solubility at high temperatures and very low solubility at low temperatures.- Ensure the solution is sufficiently cooled (e.g., in an ice bath) before filtration.- Minimize the amount of cold solvent used to wash the crystals during filtration.
The purified product is still impure. Impurities co-crystallized with the product. The cooling process was too rapid, trapping impurities within the crystal lattice.- Ensure a slow cooling rate to allow for the formation of well-defined crystals.- Consider a second recrystallization step.- If colored impurities are present, they can sometimes be removed by adding activated charcoal to the hot solution before filtration.
Flash Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of the desired product from impurities. The chosen mobile phase (eluent) is either too polar or not polar enough. The column was not packed properly, leading to channeling.- Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.[9]- Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[10]- Ensure the silica gel is packed uniformly without air bubbles.
The product is not eluting from the column. The mobile phase is not polar enough to displace the compound from the stationary phase. The compound may be reacting with the silica gel (if it is acidic or basic).- Gradually increase the polarity of the mobile phase.- For basic compounds, consider adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent.[9]- For acidic compounds, a small amount of acetic acid can be added, but care must be taken during solvent removal.[9]
Low yield after chromatography. The product is spread across too many fractions. Some product remains on the column.- Use a shallower solvent gradient to achieve better separation and more concentrated fractions.- Ensure all of the product is eluted by washing the column with a highly polar solvent at the end of the run.

Experimental Protocols

General Synthesis of a Urea from this compound

This is a generalized procedure. Molar equivalents and reaction times may need to be optimized for specific amine substrates.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

  • Addition of Isocyanate: To the stirred solution of the amine, add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reactions are often complete within a few hours.

  • Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The crude product can then be purified by recrystallization or flash column chromatography.

Protocol for Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair. For substituted phenylureas, common solvents include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.[11][12] The ideal solvent will dissolve the crude product when hot but have low solubility when cold.

  • Dissolution: Place the crude urea in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol for Flash Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. A common starting point for phenylureas is a mixture of hexanes and ethyl acetate. The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired urea.[9]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen mobile phase to create a uniform slurry.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Run the column with the optimized mobile phase. A gradient elution, starting with a lower polarity and gradually increasing, can be effective for separating compounds with different polarities.[10]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified urea.

Data Presentation

Table 1: Common Recrystallization Solvents for Phenylurea Derivatives

Solvent/Solvent SystemPolarityNotes
Ethanol/WaterPolarGood for many substituted ureas. The ratio can be adjusted to optimize yield.
Methanol/WaterPolarSimilar to ethanol/water, but methanol has a lower boiling point.
Ethyl Acetate/HexanesMedium to Non-polarA versatile system where the polarity can be finely tuned.
Acetone/HexanesMedium to Non-polarAnother common choice for controlling polarity.
IsopropanolPolarCan be a good single solvent for some ureas.

This table provides general guidance. The optimal solvent must be determined experimentally for each specific compound.

Table 2: Hypothetical Purification Outcomes for 1-(2,6-difluorophenyl)-3-propylurea

Purification MethodSolvent/EluentCrude Purity (%)Final Purity (%)Yield (%)
RecrystallizationEthanol/Water (4:1)8598.575
RecrystallizationEthyl Acetate/Hexanes (1:2)8599.182
Flash ChromatographyHexanes:Ethyl Acetate (3:1)8597.888
Flash ChromatographyGradient: 10% to 40% Ethyl Acetate in Hexanes8599.592

These are illustrative values. Actual results will vary depending on the specific reaction conditions and the nature of the impurities.

Mandatory Visualizations

experimental_workflow General Experimental Workflow synthesis Synthesis: This compound + Amine workup Reaction Work-up (e.g., Solvent Removal) synthesis->workup crude_product Crude Product workup->crude_product purification Purification crude_product->purification recrystallization Recrystallization purification->recrystallization Crystalline Solid chromatography Flash Column Chromatography purification->chromatography Oily or Multiple Products pure_product Pure Urea Product recrystallization->pure_product chromatography->pure_product analysis Purity and Structural Analysis (HPLC, NMR, MS, MP) pure_product->analysis

Caption: A flowchart illustrating the general experimental workflow from synthesis to purification and analysis.

troubleshooting_diagram Troubleshooting Low Purity after Initial Purification start Low Purity Detected (e.g., by HPLC or NMR) check_impurities Identify Impurities: Unreacted Starting Materials or Byproducts? start->check_impurities unreacted_sm Unreacted Starting Materials check_impurities->unreacted_sm Yes byproducts Symmetrical Urea or Other Byproducts check_impurities->byproducts Yes optimize_chromatography Optimize Flash Chromatography: - Adjust solvent gradient - Check column loading unreacted_sm->optimize_chromatography optimize_recrystallization Optimize Recrystallization: - Slower cooling - Different solvent system byproducts->optimize_recrystallization revisit_synthesis Re-evaluate Synthesis: - Check stoichiometry - Ensure anhydrous conditions byproducts->revisit_synthesis rerun_purification Re-purify Product optimize_chromatography->rerun_purification optimize_recrystallization->rerun_purification final_product High Purity Product rerun_purification->final_product

Caption: A decision tree for troubleshooting low purity of the synthesized urea compound.

References

Troubleshooting low conversion in 2,6-Difluorophenyl isocyanate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low conversion in reactions involving 2,6-Difluorophenyl isocyanate. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with this compound is showing low conversion to the desired urea or carbamate product. What are the most common causes?

Low conversion in isocyanate reactions is a frequent issue, primarily stemming from the high reactivity of the isocyanate group. The most common culprits are:

  • Moisture Contamination: this compound is highly sensitive to moisture. Trace amounts of water in your solvent, reagents, or glassware can lead to the formation of an unstable carbamic acid, which then decomposes into 2,6-difluoroaniline and carbon dioxide. This newly formed aniline can then react with another molecule of the isocyanate to produce an unwanted symmetrical diaryl urea, consuming your starting material and reducing the yield of your desired product.

  • Sub-optimal Reaction Conditions: Temperature, solvent polarity, and reaction time can significantly impact the reaction rate and outcome.

  • Steric Hindrance: The nucleophile (amine or alcohol) you are using may be sterically hindered, slowing down the reaction. This is particularly relevant for ortho-substituted anilines or secondary/tertiary alcohols.

  • Incorrect Stoichiometry: An inaccurate measurement of either the isocyanate or the nucleophile can lead to unreacted starting material.

Q2: I observe a white precipitate in my reaction mixture. What is it and how can I avoid it?

The white precipitate is most likely the symmetrical N,N'-bis(2,6-difluorophenyl)urea. This byproduct forms when this compound reacts with water, as described in the pathway below.

To avoid its formation, it is crucial to maintain strictly anhydrous (dry) reaction conditions.

Q3: How can I ensure my reaction is completely anhydrous?

  • Solvents: Use freshly distilled, anhydrous solvents. Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) should be dried over appropriate drying agents (e.g., calcium hydride for DCM, sodium/benzophenone for THF) and distilled prior to use.

  • Reagents: Ensure your amine or alcohol is dry. If necessary, dry liquid reagents over molecular sieves. Solid reagents can be dried in a vacuum oven.

  • Glassware: Thoroughly dry all glassware in an oven at >100°C for several hours and cool it under a stream of dry nitrogen or in a desiccator immediately before use.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, using standard Schlenk line or glovebox techniques.

Q4: My nucleophile is a sterically hindered aniline, and I'm seeing very low yields. What can I do?

Reactions with sterically hindered nucleophiles, such as ortho-substituted anilines, are known to be challenging. For instance, the reaction of an adamantyl-containing isocyanate with 2,6-difluoroaniline has been reported with a yield as low as 10%.[1]

  • Increase Reaction Time and/or Temperature: Give the reaction more time to proceed to completion. Gently heating the reaction mixture may also increase the rate, but be cautious of potential side reactions at elevated temperatures.

  • Use a Catalyst: While many isocyanate reactions proceed without a catalyst, for challenging substrates, a catalyst can be beneficial. Tertiary amines (e.g., triethylamine) or organotin compounds (e.g., dibutyltin dilaurate) can be used, but should be added with caution as they can also catalyze side reactions.

  • Consider an Alternative Synthetic Route: If direct reaction remains low-yielding, consider alternative methods for forming the desired urea linkage, such as those involving phosgene equivalents or palladium-catalyzed cross-coupling reactions.[2]

Data Presentation

The following tables summarize typical reaction conditions for the synthesis of ureas and carbamates from isocyanates. Note that specific yields for this compound are limited in the literature, and optimization may be required.

Table 1: Synthesis of N,N'-Disubstituted Ureas from this compound and Amines

Nucleophile (Amine)SolventTemperatureTimeCatalystYield (%)Reference
3-FluoroanilineDMFRoom Temp.12 hTriethylamine92%[1]
2,6-DifluoroanilineDMFRoom Temp.12 hTriethylamine10%[1]
6-Chloro-2-fluoroanilineDMFRoom Temp.12 hTriethylamine79%[1]
General Primary/Secondary AmineDCM, THF, or DMFRoom Temp.Not specifiedNone requiredGenerally Good[3]

Table 2: General Conditions for Carbamate Synthesis from Isocyanates and Alcohols

Nucleophile (Alcohol)SolventTemperatureCatalystNotesReference
Primary/Secondary AlcoholsToluene90°CTin-based catalystGeneral procedure for tin-catalyzed transcarbamoylation.[4]
Primary/Secondary AlcoholsPyridineRoom Temp.NoneReaction with chlorosulfonyl isocyanate.
Various AlcoholsNot specifiedNot specifiedTin-catalyzedGeneral method for carbamate synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Disubstituted Urea

This protocol is a general guideline for the reaction of this compound with a primary or secondary amine.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the amine (1.0 equivalent) in anhydrous solvent (e.g., DMF, DCM, or THF).

  • Addition of Isocyanate: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive amines, the reaction time may be extended (e.g., 12 hours or more), and gentle heating may be required.[1]

  • Work-up: Once the reaction is complete, if a precipitate has formed, it can be collected by filtration. If the product is soluble, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[1]

Protocol 2: Rigorous Solvent Drying (Example: THF)

  • Pre-drying: Pre-dry the THF over calcium hydride overnight.

  • Distillation Still Setup: Set up a distillation apparatus in a fume hood. Add sodium metal pieces and a small amount of benzophenone to the THF in the distillation flask.

  • Reflux: Heat the mixture to reflux. The solution will turn a deep blue or purple color, indicating the formation of the sodium-benzophenone ketyl radical and signifying that the solvent is anhydrous.

  • Distillation: If the color persists, distill the solvent directly into the reaction flask under a nitrogen atmosphere immediately before use.

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting low conversion in this compound reactions.

Troubleshooting_Workflow start Low Conversion Observed precipitate_observed White Precipitate Observed? start->precipitate_observed check_moisture Check for Moisture Contamination dry_reagents Implement Rigorous Drying Protocols (Solvents, Reagents, Glassware) check_moisture->dry_reagents inert_atmosphere Use Inert Atmosphere (Nitrogen/Argon) check_moisture->inert_atmosphere check_conditions Review Reaction Conditions check_sterics Assess Steric Hindrance check_conditions->check_sterics optimize_temp_time Optimize Temperature & Time check_conditions->optimize_temp_time check_stoichiometry Verify Stoichiometry check_sterics->check_stoichiometry Low Hindrance add_catalyst Consider Catalyst Addition check_sterics->add_catalyst High Hindrance reweigh_reagents Accurately Re-weigh Reagents check_stoichiometry->reweigh_reagents rerun_reaction Re-run Reaction dry_reagents->rerun_reaction inert_atmosphere->rerun_reaction optimize_temp_time->rerun_reaction add_catalyst->rerun_reaction reweigh_reagents->rerun_reaction success Successful Conversion rerun_reaction->success precipitate_observed->check_moisture Yes precipitate_observed->check_conditions No

Caption: Troubleshooting workflow for low conversion.

Moisture_Contamination_Pathway cluster_desired Desired Reaction cluster_side Side Reaction (Moisture) isocyanate 2,6-Difluorophenyl Isocyanate carbamic_acid Unstable Carbamic Acid isocyanate->carbamic_acid + desired_urea Desired Urea Product isocyanate->desired_urea side_product Symmetrical Urea (White Precipitate) isocyanate->side_product + (Another molecule) water H₂O (Contaminant) water->carbamic_acid amine_nuc Desired Amine Nucleophile (R-NH₂) amine_nuc->desired_urea aniline 2,6-Difluoroaniline carbamic_acid->aniline Decomposes co2 CO₂ (Gas) carbamic_acid->co2 aniline->side_product

Caption: Desired vs. side reaction pathways.

References

Effect of temperature on 2,6-Difluorophenyl isocyanate reaction rates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-difluorophenyl isocyanate.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Reaction is sluggish or incomplete, even at elevated temperatures.

  • Possible Cause 1: Steric Hindrance. The fluorine atoms at the 2 and 6 positions of the phenyl ring create significant steric hindrance around the isocyanate group. This can slow down the approach of nucleophiles, leading to lower reaction rates compared to less substituted isocyanates.

  • Possible Cause 2: Nucleophile Reactivity. The reactivity of the nucleophile plays a crucial role. Primary amines are generally more reactive than secondary amines, and primary alcohols are more reactive than secondary alcohols. Tertiary alcohols are typically unreactive.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10°C. Monitor the reaction progress closely by techniques like TLC, LC-MS, or in-situ IR to avoid decomposition.

    • Use a Catalyst: For reactions with alcohols, consider using a catalyst such as dibutyltin dilaurate (DBTDL) or 1,4-diazabicyclo[2.2.2]octane (DABCO). For sluggish reactions with amines, a non-nucleophilic base might be employed, although these reactions are often fast enough without a catalyst.

    • Increase Reaction Time: Due to steric hindrance, these reactions may require longer reaction times for completion.

    • Solvent Choice: A polar aprotic solvent like DMF or DMSO can sometimes accelerate the reaction rate.

Issue 2: Formation of a white, insoluble precipitate.

  • Possible Cause: Moisture Contamination. Isocyanates are highly reactive towards water. The reaction of this compound with water forms an unstable carbamic acid, which then decomposes to 2,6-difluoroaniline and carbon dioxide. The newly formed aniline can then react with another molecule of the isocyanate to produce a symmetrically disubstituted urea, which is often insoluble.

  • Troubleshooting Steps:

    • Dry Glassware: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

    • Use Anhydrous Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure all other reagents are free from moisture.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of a dry inert gas.

    • Moisture Scavengers: For particularly sensitive reactions, consider adding a moisture scavenger to the reaction setup, such as molecular sieves.

Issue 3: Presence of multiple unexpected byproducts.

  • Possible Cause 1: Allophanate or Biuret Formation. At elevated temperatures, the urethane or urea product can react with another molecule of isocyanate to form an allophanate or biuret, respectively. These side reactions are more prevalent when an excess of the isocyanate is used.

  • Possible Cause 2: Isocyanurate Formation. Isocyanates can trimerize to form a stable isocyanurate ring, especially at high temperatures or in the presence of certain catalysts.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a stoichiometry as close to 1:1 as possible, or have a slight excess of the nucleophile. If an excess of isocyanate is required, add it slowly to the reaction mixture.

    • Temperature Management: Avoid excessively high reaction temperatures. Once the primary reaction is complete, cool the reaction mixture to prevent further side reactions.

    • Catalyst Selection: Be aware that some catalysts can promote side reactions. For instance, certain strong bases can catalyze isocyanurate formation.

Frequently Asked Questions (FAQs)

Q1: How does the reactivity of this compound compare to phenyl isocyanate?

A1: The reactivity of this compound is influenced by two opposing factors:

  • Electronic Effect: The two fluorine atoms are strongly electron-withdrawing, which makes the carbon atom of the isocyanate group more electrophilic and thus more susceptible to nucleophilic attack. This effect tends to increase the reaction rate.

  • Steric Effect: The fluorine atoms in the ortho positions create significant steric hindrance, which can impede the approach of the nucleophile. This effect tends to decrease the reaction rate.

The net effect on the reaction rate will depend on the specific nucleophile and reaction conditions. For smaller nucleophiles, the electronic effect may dominate, leading to a faster reaction. For bulkier nucleophiles, the steric hindrance will likely be the dominant factor, resulting in a slower reaction compared to phenyl isocyanate.

Q2: What is the expected effect of temperature on the reaction rate of this compound?

A2: As with most chemical reactions, increasing the temperature will generally increase the reaction rate of this compound with nucleophiles. However, higher temperatures can also promote side reactions such as the formation of allophanates, biurets, and isocyanurates.[1][2] Therefore, the reaction temperature should be carefully optimized to achieve a reasonable reaction rate while minimizing the formation of byproducts. For many isocyanate reactions, a temperature range of 60-100°C is a good starting point.[3]

Q3: What are some suitable solvents for reactions with this compound?

A3: Aprotic solvents are generally preferred for isocyanate reactions to avoid side reactions. Suitable solvents include:

  • Non-polar aprotic solvents: Toluene, xylenes, benzene

  • Polar aprotic solvents: Tetrahydrofuran (THF), dichloromethane (DCM), chloroform, ethyl acetate, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)

The choice of solvent can influence the reaction rate. Polar aprotic solvents can sometimes accelerate the reaction. It is crucial to use anhydrous solvents to prevent the reaction of the isocyanate with water.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by observing the disappearance of the isocyanate starting material. A convenient method for this is infrared (IR) spectroscopy. The isocyanate group has a strong and characteristic absorption band at approximately 2250-2280 cm⁻¹. As the reaction proceeds, the intensity of this peak will decrease. Other techniques such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy can also be used to monitor the appearance of the product and the disappearance of the starting materials.

Data Presentation

Table 1: Illustrative Second-Order Rate Constants for the Reaction of Phenyl Isocyanate with Various Alcohols in Toluene

AlcoholTemperature (°C)k (L mol⁻¹ s⁻¹)
1-Butanol251.0 x 10⁻⁴
1-Butanol402.5 x 10⁻⁴
1-Butanol607.9 x 10⁻⁴
2-Butanol253.0 x 10⁻⁵
2-Butanol408.1 x 10⁻⁵
2-Butanol602.6 x 10⁻⁴

Data is hypothetical and for illustrative purposes based on general trends.

Table 2: Relative Reactivity of Nucleophiles with Isocyanates at 25°C

NucleophileRelative Rate
Primary Aliphatic AmineVery High (~1000-5000)
Primary Aromatic AmineHigh (~20-100)
Primary AlcoholModerate (~1)
Secondary AlcoholLow (~0.3)
WaterModerate (~1)
PhenolLow (~0.1)

Relative rates are approximate and can vary significantly with specific reactants and conditions.

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine

  • Setup: Under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 eq.) and a dry, aprotic solvent (e.g., THF or DCM) to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Isocyanate: Dissolve this compound (1.0 eq.) in the same dry solvent and add it to the dropping funnel. Add the isocyanate solution dropwise to the stirred amine solution over a period of 15-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, the product can be isolated by removing the solvent under reduced pressure. If necessary, the product can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for the Catalyzed Reaction of this compound with a Secondary Alcohol

  • Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the secondary alcohol (1.0 eq.) and a dry, aprotic solvent (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of dibutyltin dilaurate (DBTDL) (e.g., 0.1-0.5 mol%).

  • Addition of Isocyanate: Add this compound (1.0 eq.) to the reaction mixture.

  • Heating: Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and stir.

  • Monitoring: Monitor the reaction progress by IR spectroscopy by observing the disappearance of the isocyanate peak around 2270 cm⁻¹.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Work-up prep_reagents Dry Reagents & Solvents setup Assemble under Inert Gas prep_reagents->setup prep_glassware Oven-Dry Glassware prep_glassware->setup add_nucleophile Add Nucleophile & Solvent setup->add_nucleophile add_isocyanate Add Isocyanate add_nucleophile->add_isocyanate monitor Monitor Reaction (TLC, IR, LC-MS) add_isocyanate->monitor workup Quench & Isolate Product monitor->workup purify Purify Product workup->purify

Caption: General experimental workflow for isocyanate reactions.

troubleshooting_logic start Problem Encountered slow_rxn Slow/Incomplete Reaction start->slow_rxn precipitate White Precipitate start->precipitate byproducts Multiple Byproducts start->byproducts steric_hindrance Steric Hindrance? slow_rxn->steric_hindrance moisture Moisture Contamination? precipitate->moisture high_temp High Temperature? byproducts->high_temp wrong_stoich Incorrect Stoichiometry? byproducts->wrong_stoich increase_temp Increase Temperature steric_hindrance->increase_temp Yes add_catalyst Add Catalyst steric_hindrance->add_catalyst Yes dry_reagents Use Anhydrous Conditions moisture->dry_reagents Yes lower_temp Lower Reaction Temperature high_temp->lower_temp Yes adjust_stoich Adjust Stoichiometry wrong_stoich->adjust_stoich Yes

Caption: Troubleshooting logic for common isocyanate reaction issues.

References

Technical Support Center: Purification Strategies for Reactions Involving 2,6-Difluorophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 2,6-Difluorophenyl isocyanate and need to remove unreacted starting material from their final product. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the purity and integrity of your compounds.

Introduction: The Challenge of Residual Isocyanates

This compound is a highly reactive reagent commonly used in the synthesis of ureas, carbamates, and other derivatives.[1][2] Its electrophilic nature, while beneficial for chemical transformations, presents a significant challenge during product purification.[1] Unreacted isocyanate can interfere with downstream applications, compromise the structural integrity of the desired product, and pose safety risks due to its toxicity.[3][4] This guide will equip you with the knowledge and practical techniques to effectively remove residual this compound from your reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound?

A1: There are three primary reasons:

  • Product Purity: Residual isocyanate is an impurity that can affect the yield, purity, and characterization of your final product.

  • Downstream Reactions: The reactive isocyanate group can interfere with subsequent synthetic steps or biological assays.

  • Safety: Isocyanates are known sensitizers and can be harmful if inhaled or in contact with skin.[3][4][5] Complete removal is essential for safe handling of the final compound.

Q2: What are the most common byproducts I should expect when working with this compound?

A2: Besides your desired product, the most common byproduct is the corresponding urea, formed by the reaction of the isocyanate with any trace amounts of water in your reaction.[1][2] If you use an amine as a nucleophile, an excess of the isocyanate will lead to the formation of the corresponding urea as an impurity.

Q3: Can I remove this compound by simple evaporation or distillation?

A3: While this compound has a relatively low boiling point (60 °C at 10 mmHg), removal by distillation is often challenging. It can co-distill with common organic solvents, and heating the reaction mixture can lead to the formation of unwanted side products or decomposition of your desired compound.[6][7] This method is generally not recommended unless your product is a high-boiling, thermally stable compound.

Q4: What is the first step I should take to address residual isocyanate in my reaction mixture?

A4: The first and most critical step is to "quench" the reaction. This involves adding a reagent that will selectively react with the excess isocyanate, converting it into a more easily removable derivative.

Troubleshooting Guide: Strategies for Removing Unreacted this compound

This section details the most effective methods for purifying your product from residual this compound. The optimal strategy will depend on the properties of your desired product.

Method 1: Chemical Quenching and Extraction

This is the most common and straightforward approach. The excess isocyanate is converted to a urea or carbamate, which can then be separated based on its altered solubility.

Scientific Principle: Isocyanates react rapidly with nucleophiles like amines and alcohols.[1][2][8] By adding a simple, volatile amine or alcohol, the unreacted this compound is transformed into a more polar urea or carbamate derivative. This change in polarity allows for selective extraction.

Recommended Quenching Agents:

  • Primary Amines (e.g., n-Butylamine, Benzylamine): These react very quickly to form ureas.

  • Secondary Amines (e.g., Dibutylamine): Also highly reactive, forming ureas.[9]

  • Alcohols (e.g., Methanol, Isopropanol): React to form carbamates. The reaction is generally slower than with amines.[3]

Experimental Protocol: Quenching with n-Butylamine followed by Extractive Workup

  • Cool the Reaction: After your primary reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the quenching reaction.

  • Add the Quenching Agent: Slowly add an excess (typically 2-3 equivalents relative to the initial excess of isocyanate) of n-butylamine to the stirred reaction mixture.

  • Warm to Room Temperature: Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete reaction with the isocyanate.

  • Monitoring: You can monitor the disappearance of the isocyanate peak (around 2250-2275 cm⁻¹) by in-situ IR spectroscopy if available.[10]

  • Extraction:

    • Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove the excess n-butylamine and the n-butylamine-derived urea (which will be protonated and more water-soluble).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to isolate your product.[11]

Data Presentation: Properties of this compound

PropertyValueSource
Molecular Formula C₇H₃F₂NO[4][12][13]
Molecular Weight 155.10 g/mol [4][12][13]
Boiling Point 60 °C / 10 mmHg
Melting Point 22-25 °C
Appearance Colorless to light yellow liquid
CAS Number 65295-69-4[5][12][13]
Method 2: Scavenger Resins for Clean and Efficient Purification

Scavenger resins are solid-supported reagents that react with and "scavenge" excess reactants or byproducts from a solution.[14] This method is highly efficient and simplifies purification, as the resin-bound byproducts are removed by simple filtration.[14][15]

Scientific Principle: Polymer-bound scavengers, such as those with primary or secondary amine functionalities, react with the excess isocyanate to form a polymer-bound urea.[16][17][18] Because the urea is attached to the solid support, it can be easily filtered away, leaving your desired product in the solution.

Recommended Scavenger Resins:

  • Aminomethylated Polystyrene: A widely used and effective scavenger for isocyanates.[18]

  • Tris(2-aminoethyl)amine Polystyrene (PS-Trisamine): Highly effective due to its multiple amine functionalities.

  • Macroporous Polystyrene-bound Isocyanate (MP-Isocyanate): While this resin is an isocyanate itself, it is used to scavenge excess nucleophiles. For scavenging excess isocyanates, an amine-functionalized resin is required.[15][16]

Experimental Protocol: Purification using Aminomethylated Polystyrene Resin

  • Choose the Right Resin: Select an aminomethylated polystyrene resin with a suitable loading capacity (typically 1-2 mmol/g).

  • Add the Resin: After your primary reaction is complete, add the scavenger resin to the reaction mixture. A common practice is to use 2-3 equivalents of the resin's functional group relative to the excess isocyanate.

  • Stir: Stir the reaction mixture with the resin at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the isocyanate and the concentration.

  • Monitor the Reaction: Monitor the progress by TLC or LC-MS to confirm the disappearance of the unreacted isocyanate.

  • Filter: Once the scavenging is complete, filter the reaction mixture to remove the resin.

  • Wash: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Isolate the Product: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain your purified product.

Visualization: Workflow for Isocyanate Removal

workflow cluster_quench cluster_resin cluster_chromatography start Reaction Mixture (Product + Unreacted Isocyanate) quench Method 1: Chemical Quenching start->quench Add Quenching Agent resin Method 2: Scavenger Resin start->resin Add Scavenger Resin chromatography Method 3: Chromatography start->chromatography Direct Loading extraction Liquid-Liquid Extraction quench->extraction Extractive Workup filtration Filtration resin->filtration Stir and Filter separation Column Separation chromatography->separation Elution end Pure Product extraction->end filtration->end separation->end

Caption: Decision workflow for removing unreacted isocyanate.

Method 3: Chromatographic Purification

For products that are difficult to purify by extraction or when very high purity is required, column chromatography is an excellent option.

Scientific Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[19] The polarity difference between your product and the unreacted isocyanate (or its quenched derivative) allows for their separation on a silica gel or reversed-phase column.

Recommendations for Chromatographic Purification:

  • Normal-Phase Chromatography (Silica Gel):

    • It is highly recommended to quench the excess isocyanate before loading it onto the silica gel column. Isocyanates can react with the silanol groups on the silica surface, leading to poor separation and loss of material.

    • After quenching (e.g., with methanol to form the methyl carbamate), the resulting derivative can be easily separated from your product using a suitable solvent system (e.g., hexanes/ethyl acetate).

  • Reversed-Phase Chromatography (C18):

    • Reversed-phase HPLC can be a powerful tool for both analytical monitoring and preparative purification.[20]

    • The unreacted isocyanate can be derivatized to a more stable urea, which can then be separated from the desired product.[9][19][21]

Experimental Protocol: Quench and Normal-Phase Chromatography

  • Quench the Reaction: Following the completion of your main reaction, add 5-10 equivalents of anhydrous methanol to the reaction mixture. Stir at room temperature for 1-2 hours.

  • Concentrate: Remove the solvent under reduced pressure.

  • Prepare for Chromatography: Dissolve the crude residue in a minimum amount of a suitable solvent (e.g., dichloromethane).

  • Load onto Column: Load the concentrated sample onto a pre-packed silica gel column.

  • Elute: Elute the column with a gradient of solvents (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate).

  • Collect Fractions: Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing your pure product.

  • Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization: Logic for Method Selection

logic_flow start Is my product... product_stable ...stable to aqueous workup and significantly different in polarity from the quenched isocyanate? start->product_stable Yes product_sensitive ...sensitive to aqueous workup or has similar polarity to the quenched isocyanate? start->product_sensitive No method_quench Use Method 1: Chemical Quenching & Extraction product_stable->method_quench high_purity ...requiring very high purity? product_sensitive->high_purity method_resin Use Method 2: Scavenger Resin product_sensitive->method_resin method_chromatography Use Method 3: Chromatography (after quenching) high_purity->method_chromatography

Caption: Logic for selecting the appropriate purification method.

Conclusion

The removal of unreacted this compound is a critical step in ensuring the quality and safety of your final product. By understanding the principles behind quenching, scavenger resins, and chromatography, you can select the most appropriate method for your specific application. This guide provides a solid foundation for troubleshooting common purification challenges and developing robust, reliable purification protocols.

References

Technical Support Center: Monitoring 2,6-Difluorophenyl Isocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 2,6-difluorophenyl isocyanate using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Reaction Overview

This compound is a reactive chemical intermediate commonly used in the synthesis of pharmaceuticals and other bioactive molecules. It readily reacts with nucleophiles such as amines and alcohols to form urea and carbamate derivatives, respectively. Monitoring the consumption of the isocyanate and the formation of the product is crucial for reaction optimization and completion assessment.

Reaction with Amines: C₇H₃F₂NO (this compound) + R-NH₂ (Primary Amine) → C₇H₃F₂NHC(O)NHR (N,N'-Disubstituted Urea)

Reaction with Alcohols: C₇H₃F₂NO (this compound) + R-OH (Alcohol) → C₇H₃F₂NHC(O)OR (Carbamate)

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my reaction involving this compound?

Both Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques. TLC is a quick and simple method for qualitative monitoring, allowing you to visualize the disappearance of the starting material and the appearance of the product.[1] LC-MS provides more detailed quantitative information and is highly sensitive, making it ideal for tracking reaction kinetics and identifying byproducts.

Q2: What is a suitable mobile phase for TLC analysis of this reaction?

A good starting point for developing a TLC solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio will depend on the polarity of your specific amine or alcohol reactant and the resulting product. A common starting ratio is 7:3 or 8:2 hexanes:ethyl acetate. Adjust the polarity to achieve good separation, aiming for an Rf value of 0.2-0.4 for the limiting reactant.

Q3: How can I visualize the spots on the TLC plate?

Since this compound and its urea or carbamate derivatives are often UV-active due to the aromatic ring, the primary visualization method is a UV lamp (254 nm).[1] The compounds will appear as dark spots on a fluorescent green background. For compounds that are not UV-active or for confirmation, chemical staining can be used.

Q4: Which chemical stains are suitable for visualizing the reaction components?

Several stains can be effective:

  • Potassium Permanganate (KMnO₄): This is a good general stain for compounds that can be oxidized. It often visualizes a wide range of organic molecules as yellow-brown spots on a purple background.[2]

  • p-Anisaldehyde: This is a versatile stain that can produce a range of colors for different functional groups upon heating, which can help in differentiating between the starting material and the product.[3][4][5]

  • Ninhydrin: This stain is specific for primary and secondary amines and will not visualize the isocyanate or the fully formed urea/carbamate product.[2] This can be useful to confirm the complete consumption of an amine starting material.

Q5: What are the expected challenges when monitoring this reaction by TLC?

A common issue is the high reactivity of this compound with moisture. If there is water in your reaction solvent or on the TLC plate, the isocyanate can hydrolyze to form 2,6-difluoroaniline, which can then react with remaining isocyanate to form a symmetric urea byproduct. This will appear as an additional spot on your TLC plate.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Streaking of spots - Sample is too concentrated (overloaded).- Compound is highly polar and interacting strongly with the silica gel.- The spotting solvent is too polar.- Dilute the sample before spotting.- Add a small amount of a polar solvent like methanol or a few drops of acetic acid/triethylamine to the mobile phase to reduce tailing.- Use a less polar solvent for sample preparation.
Rf values are too high (spots run near the solvent front) The mobile phase is too polar.Increase the proportion of the non-polar solvent (e.g., hexanes) in your mobile phase.
Rf values are too low (spots remain at the baseline) The mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
No spots are visible under UV light - The compounds are not UV-active.- The sample is too dilute.- Use a chemical stain for visualization.- Concentrate the sample before spotting or spot multiple times in the same location, allowing the solvent to dry between applications.
An unexpected spot appears - Formation of a byproduct (e.g., from reaction with water).- Impurity in the starting materials.- Run a control TLC of your starting materials.- Ensure anhydrous reaction conditions.- Characterize the byproduct using a more advanced technique like LC-MS.
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
No or low signal intensity - Inappropriate ionization mode (ESI positive/negative).- Poor ionization of the analyte.- The compound is not reaching the MS detector.- The concentration is below the limit of detection.- Switch between positive and negative ionization modes.- Add a mobile phase modifier (e.g., formic acid for positive mode, ammonium hydroxide for negative mode) to enhance ionization.- Check for clogs in the LC system or divert valve issues.- Concentrate the sample.
Poor peak shape (fronting, tailing, or splitting) - Column overload.- Incompatible sample solvent with the mobile phase.- Column degradation or contamination.- Dilute the sample.- Dissolve the sample in the initial mobile phase.- Flush the column with a strong solvent or replace it if necessary.
Retention time shifts - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column equilibration is insufficient.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Increase the column equilibration time between injections.
High background noise or ghost peaks - Contaminated mobile phase, solvent lines, or injector.- Carryover from a previous injection.- Use high-purity solvents and flush the system thoroughly.- Run blank injections between samples and use a strong needle wash solvent.
Unexpected mass peaks - Presence of adducts (e.g., +Na, +K, +NH₄).- In-source fragmentation or degradation.- Formation of byproducts in the reaction.- Use high-purity solvents and additives to minimize adduct formation.- Optimize source parameters (e.g., temperatures, voltages) to reduce fragmentation.- Analyze the reaction mixture for potential side reactions.

Experimental Protocols

Protocol 1: TLC Monitoring of the Reaction of this compound with an Amine
  • Preparation:

    • Prepare a TLC developing chamber with a filter paper wick and add a suitable mobile phase (e.g., 8:2 Hexanes:Ethyl Acetate). Allow the chamber to saturate for at least 15 minutes.

    • On a silica gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom. Mark three lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spotting:

    • Using a capillary tube, spot a dilute solution of the this compound on the 'SM' and 'C' lanes.

    • Spot a dilute solution of the amine starting material on a separate plate to determine its Rf.

    • At various time points during the reaction, withdraw a small aliquot of the reaction mixture, dilute it, and spot it on the 'RM' and 'C' lanes.

  • Development:

    • Place the TLC plate in the developing chamber and allow the solvent to elute up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate, mark the solvent front with a pencil, and let the plate dry.

    • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

    • If necessary, use a chemical stain (e.g., potassium permanganate) for further visualization.

  • Analysis:

    • Observe the disappearance of the this compound spot and the appearance of a new, typically more polar (lower Rf), product spot in the 'RM' lane. The reaction is complete when the starting material spot is no longer visible in the 'RM' lane.

Protocol 2: LC-MS Analysis of the Reaction Mixture
  • Sample Preparation:

    • At desired time points, take an aliquot of the reaction mixture and quench it by diluting it significantly in a suitable solvent (e.g., acetonitrile or methanol).

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • LC-MS Conditions (Starting Point):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the compounds, and then re-equilibrate. For example: 0-1 min 5% B, 1-5 min ramp to 95% B, 5-6 min hold at 95% B, 6-7 min return to 5% B, 7-10 min re-equilibrate at 5% B.

    • Flow Rate: 0.3-0.5 mL/min

    • Injection Volume: 1-5 µL

    • MS Detector: Use an electrospray ionization (ESI) source. Monitor in both positive and negative ion modes to determine the best sensitivity for your compounds.

    • MS Analysis: Perform a full scan to identify the m/z of the starting materials and products. Then, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantitative analysis.

Data Presentation

Table 1: Expected TLC Behavior of Reaction Components
Compound Type Typical Polarity Expected Rf Range (8:2 Hexanes:EtOAc) Visualization
This compoundLow to Medium0.6 - 0.8UV (254 nm)
Aliphatic/Aromatic AmineVariesVariesUV (if aromatic), Ninhydrin (if primary/secondary)
N,N'-Disubstituted UreaMedium to High0.2 - 0.5UV (254 nm)
CarbamateMedium0.4 - 0.6UV (254 nm)

Note: These are approximate Rf values and will vary depending on the specific reactants used.

Table 2: Suggested LC-MS Parameters for Method Development
Parameter Starting Recommendation
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Source Electrospray Ionization (ESI)
Ionization Mode Positive and Negative (test for optimal signal)
Scan Mode Full Scan (for identification), SIM or MRM (for quantification)

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis Reaction This compound + Nucleophile (Amine/Alcohol) TLC TLC Analysis (Qualitative) Reaction->TLC Aliquot LCMS LC-MS Analysis (Quantitative) Reaction->LCMS Aliquot TLC_Result Disappearance of Starting Material Appearance of Product TLC->TLC_Result LCMS_Result Quantification of Reactants & Products Identification of Byproducts LCMS->LCMS_Result

Caption: Workflow for monitoring the reaction of this compound.

TLC_Troubleshooting_Logic Start TLC Plate Issue Streaking Streaking? Start->Streaking Rf_High Rf too High? Streaking->Rf_High No Overloaded Dilute Sample Streaking->Overloaded Yes Rf_Low Rf too Low? Rf_High->Rf_Low No Increase_NonPolar Increase Non-Polar Solvent Ratio Rf_High->Increase_NonPolar Yes No_Spots No Spots? Rf_Low->No_Spots No Increase_Polar Increase Polar Solvent Ratio Rf_Low->Increase_Polar Yes Use_Stain Use Chemical Stain No_Spots->Use_Stain Yes Concentrate Concentrate Sample No_Spots->Concentrate If UV-active Polar_Compound Add Modifier to Mobile Phase

Caption: Decision tree for troubleshooting common TLC issues.

LCMS_Troubleshooting_Logic Start LC-MS Issue No_Signal No/Low Signal? Start->No_Signal Bad_Peak_Shape Poor Peak Shape? No_Signal->Bad_Peak_Shape No Check_Ionization Check Ionization Mode & Mobile Phase Additives No_Signal->Check_Ionization Yes Check_Concentration Check Sample Concentration No_Signal->Check_Concentration Also consider RT_Shift Retention Time Shift? Bad_Peak_Shape->RT_Shift No Dilute_Sample Dilute Sample/ Check Sample Solvent Bad_Peak_Shape->Dilute_Sample Yes Check_Column Flush or Replace Column Bad_Peak_Shape->Check_Column Also consider Check_Mobile_Phase Prepare Fresh Mobile Phase RT_Shift->Check_Mobile_Phase Yes Check_Temp_Equilib Check Column Temperature & Equilibration Time RT_Shift->Check_Temp_Equilib Also consider

Caption: Troubleshooting logic for common LC-MS problems.

References

Technical Support Center: Impact of Moisture on 2,6-Difluorophenyl Isocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the effects of moisture in reactions involving 2,6-difluorophenyl isocyanate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments, offering practical solutions and preventative measures.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound so sensitive to moisture?

A1: Isocyanates (-NCO), including this compound, are highly electrophilic and readily react with nucleophiles containing active hydrogen atoms, such as water. The reaction with water proceeds through a multi-step pathway. Initially, the isocyanate reacts with water to form an unstable carbamic acid intermediate. This intermediate then rapidly decomposes to produce a primary amine (2,6-difluoroaniline) and carbon dioxide gas. The newly formed amine is also highly nucleophilic and will quickly react with a second molecule of this compound to yield a stable, often insoluble, disubstituted urea (1,3-bis(2,6-difluorophenyl)urea). This side reaction consumes the isocyanate, reducing the yield of the desired product.

Q2: What are the common signs of moisture contamination in my reaction?

A2: Several indicators can point to the presence of moisture in your reaction:

  • Formation of a white precipitate: The most common sign is the appearance of a white, insoluble solid, which is the corresponding disubstituted urea.

  • Foaming or bubbling: The generation of carbon dioxide gas during the decomposition of the carbamic acid intermediate can cause the reaction mixture to foam or bubble.[1]

  • Lower than expected yield: A significant portion of the this compound may be consumed by the reaction with water, leading to a reduced yield of your target molecule.

  • Cloudy appearance of reagents: The this compound itself may appear cloudy or contain solid particles if it has been contaminated with moisture during storage.[1]

Q3: What are the primary sources of moisture in a reaction?

A3: Moisture can be introduced into a reaction from several sources:

  • Solvents: Many common organic solvents are hygroscopic and can absorb moisture from the atmosphere if not properly dried and stored.

  • Reagents: Starting materials, especially hygroscopic compounds, can contain absorbed water.

  • Glassware: Even seemingly dry glassware has a thin film of adsorbed water on its surface.

  • Atmosphere: Reactions performed open to the air, particularly on humid days, are susceptible to moisture ingress.[1]

Q4: How can I minimize moisture contamination in my experiments?

A4: To minimize moisture, a combination of techniques should be employed:

  • Use anhydrous solvents: Solvents should be rigorously dried using appropriate methods and stored under an inert atmosphere.

  • Dry all reagents: If possible, dry all starting materials before use, especially if they are known to be hygroscopic.

  • Properly prepare glassware: Glassware should be oven-dried (at >120 °C) or flame-dried under vacuum or a stream of inert gas immediately before use.[2]

  • Maintain an inert atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas such as nitrogen or argon.[3]

Troubleshooting Guide

Issue Probable Cause Troubleshooting Steps
A white, insoluble solid forms in the reaction vessel. Formation of 1,3-bis(2,6-difluorophenyl)urea due to water contamination.1. Verify Solvent Purity: Use Karl Fischer titration to determine the water content of the solvent. 2. Check Reagent Purity: Assess the water content of other starting materials. 3. Review Glassware Preparation: Ensure all glassware was rigorously dried.[2] 4. Confirm Inert Atmosphere: Check for leaks in your inert gas setup.
The reaction mixture is foaming or bubbling. Generation of carbon dioxide from the reaction of the isocyanate with water.[1]1. Ensure Proper Venting: Do not conduct the reaction in a sealed vessel to avoid pressure buildup. 2. Identify Moisture Source: This indicates significant water contamination. Review all potential sources of moisture.
The final product yield is significantly lower than expected. Consumption of this compound in the side reaction with water.1. Quantify Water Content: Before repeating the reaction, determine the water content of all components. 2. Optimize Drying Procedures: Re-evaluate and improve your solvent and reagent drying protocols.
The this compound reagent appears cloudy or contains solids. The reagent has been contaminated with moisture during storage.[1]1. Purify the Reagent: Distillation under reduced pressure may be possible, but care must be taken due to the reactivity of isocyanates. 2. Use a Fresh Bottle: If purification is not feasible, use a new, unopened bottle of the reagent.

Data Presentation

Table 1: Impact of Moisture on Isocyanate Reactions (Representative Data)

Disclaimer: The following data is representative of general isocyanate reactions and is intended for illustrative purposes. The actual impact on reactions with this compound may vary.

Water Content in Solvent (ppm)Approximate Yield Loss (%)Observation
< 10< 1Clear reaction mixture
505 - 10Potential for slight cloudiness over time
10015 - 25Noticeable precipitate formation
> 200> 30Significant precipitate, possible foaming

Table 2: Effectiveness of Common Drying Agents for Solvents

Drying AgentSuitable SolventsResidual Water (ppm)Comments
**Calcium Hydride (CaH₂) **Hydrocarbons, Ethers, Dichloromethane~10-20Reacts with water to produce H₂, which must be vented. Not suitable for protic solvents.
Sodium/Benzophenone Ethers (e.g., THF, Diethyl Ether)< 10The deep blue color of the ketyl radical indicates anhydrous conditions.[2]
Molecular Sieves (3Å or 4Å) Most common organic solvents10 - 50Must be activated by heating before use. Good for storing already dried solvents.[4]
Phosphorus Pentoxide (P₂O₅) Hydrocarbons, Halogenated Solvents< 1Very efficient but can be difficult to handle and may react with some solvents.
Anhydrous Magnesium Sulfate (MgSO₄) General purpose, for pre-drying50 - 100Fast, but not as efficient as more reactive agents.

Experimental Protocols

Protocol 1: Karl Fischer Titration for Water Content Determination

Objective: To accurately quantify the amount of water in an organic solvent.

Apparatus:

  • Karl Fischer titrator (coulometric or volumetric)

  • Titration cell

  • Gas-tight syringe

Procedure:

  • Prepare the Titrator: Fill the titration cell with the appropriate Karl Fischer reagent and allow the instrument to titrate to a dry endpoint.

  • Sample Injection: Using a gas-tight syringe, carefully draw a precise volume (e.g., 1.0 mL) of the solvent to be analyzed.

  • Titration: Inject the sample into the titration cell below the surface of the anolyte. The titrator will automatically begin the titration.

  • Data Recording: The instrument will report the water content, typically in parts per million (ppm) or micrograms (µg) of water.

Protocol 2: Drying Tetrahydrofuran (THF) by Distillation from Sodium/Benzophenone

Objective: To produce anhydrous THF with a moisture content of <10 ppm.

Apparatus:

  • Round-bottom flask

  • Distillation head, condenser, and receiving flask

  • Heating mantle

  • Magnetic stirrer

  • Inert gas line (Nitrogen or Argon)

Reagents:

  • THF (pre-dried over a less reactive agent like CaH₂)

  • Sodium metal

  • Benzophenone

Procedure:

  • Pre-Drying: Pre-dry the THF by letting it stand over activated 4Å molecular sieves or calcium hydride for at least 24 hours.

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is oven or flame-dried. The system must be under a positive pressure of inert gas.[2]

  • Addition of Drying Agents: To the round-bottom flask containing the pre-dried THF, add small pieces of sodium metal and a small amount of benzophenone.

  • Reflux: Gently heat the mixture to reflux. The solution will turn a deep blue or purple color, indicating the formation of the sodium-benzophenone ketyl radical and signifying that the solvent is anhydrous.[2] If the color does not persist, more sodium may be required.

  • Distillation: Once the deep blue/purple color is stable, distill the solvent into the receiving flask.

  • Storage: The freshly distilled anhydrous solvent should be used immediately or stored under an inert atmosphere over activated molecular sieves.

Protocol 3: Setting Up a Reaction Under an Inert Atmosphere

Objective: To exclude atmospheric oxygen and moisture from a reaction.

Apparatus:

  • Reaction flask (e.g., Schlenk flask or three-necked round-bottom flask)

  • Condenser (if refluxing)

  • Addition funnel (if needed)

  • Rubber septa

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Needles and tubing

Procedure:

  • Glassware Preparation: Assemble the required glassware (flask, condenser, etc.) and flame-dry all parts under vacuum or a stream of inert gas. Alternatively, oven-dry the glassware overnight and assemble it hot, allowing it to cool under a stream of inert gas.[2]

  • Seal the System: Seal all openings with rubber septa.

  • Purge with Inert Gas: Insert a needle connected to the inert gas line through a septum. Insert a second "outlet" needle to vent the displaced air. Purge the system for 5-10 minutes.[3]

  • Maintain Positive Pressure: Remove the outlet needle. The inert gas flow should be adjusted to maintain a slight positive pressure, indicated by a slow bubbling rate (1-2 bubbles per second) in the bubbler.

  • Reagent Addition: Add anhydrous solvents and reagents via syringe through the septa. Solid reagents can be added quickly by briefly removing a septum under a strong positive flow of inert gas.

Mandatory Visualizations

Reaction_Pathway Reaction of this compound with Water isocyanate This compound carbamic_acid Unstable Carbamic Acid Intermediate isocyanate->carbamic_acid + H₂O urea 1,3-bis(2,6-Difluorophenyl)urea (Insoluble Precipitate) isocyanate->urea water Water (H₂O) water->carbamic_acid amine 2,6-Difluoroaniline carbamic_acid->amine Decomposes co2 Carbon Dioxide (CO₂) carbamic_acid->co2 amine->urea + this compound

Caption: Reaction of this compound with Water.

Troubleshooting_Workflow Troubleshooting Moisture-Related Issues start Problem Observed: - White Precipitate - Foaming - Low Yield check_solvent Check Solvent Purity start->check_solvent kf_titration Perform Karl Fischer Titration check_solvent->kf_titration solvent_wet Solvent is Wet kf_titration->solvent_wet dry_solvent Rigorously Dry Solvent solvent_wet->dry_solvent Yes check_reagents Check Reagent Purity solvent_wet->check_reagents No dry_solvent->check_reagents reagents_wet Reagents are Wet check_reagents->reagents_wet dry_reagents Dry Reagents reagents_wet->dry_reagents Yes check_glassware Check Glassware Preparation reagents_wet->check_glassware No dry_reagents->check_glassware glassware_improper Improperly Dried check_glassware->glassware_improper dry_glassware Oven/Flame Dry Glassware glassware_improper->dry_glassware Yes check_atmosphere Check Inert Atmosphere glassware_improper->check_atmosphere No dry_glassware->check_atmosphere atmosphere_leak Leak in System check_atmosphere->atmosphere_leak fix_atmosphere Fix Leaks, Ensure Positive Pressure atmosphere_leak->fix_atmosphere Yes end Problem Resolved atmosphere_leak->end No fix_atmosphere->end

Caption: Troubleshooting Moisture-Related Issues.

Prevention_Logic Preventing Moisture Contamination start Start: Planning a Moisture-Sensitive Reaction dry_glassware 1. Dry All Glassware (Oven or Flame-Dry) start->dry_glassware dry_solvents 2. Use Anhydrous Solvents (Freshly Distilled or from a Sure/Seal™ Bottle) dry_glassware->dry_solvents dry_reagents 3. Dry Reagents (If necessary and possible) dry_solvents->dry_reagents inert_atmosphere 4. Set Up Under Inert Atmosphere (Nitrogen or Argon) dry_reagents->inert_atmosphere positive_pressure 5. Maintain Positive Pressure (Use a bubbler to monitor) inert_atmosphere->positive_pressure careful_transfer 6. Use Proper Transfer Techniques (Syringes, Cannulas) positive_pressure->careful_transfer end Successful Anhydrous Reaction careful_transfer->end

Caption: Preventing Moisture Contamination.

References

Technical Support Center: Safe Quenching of 2,6-Difluorophenyl Isocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe quenching procedures for reactions involving 2,6-Difluorophenyl isocyanate. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical that requires careful handling. The primary hazards include:

  • Respiratory Sensitization: Inhalation of isocyanate vapors can lead to allergic respiratory reactions, including occupational asthma. Once sensitized, even exposure to very low concentrations can trigger a severe asthmatic response.

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.

  • Dermal Sensitization: Repeated skin contact may lead to allergic skin reactions.

  • Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.

Q2: What personal protective equipment (PPE) is required when working with this compound?

A2: Appropriate PPE is crucial to minimize exposure. The following should be worn:

  • Respiratory Protection: A full-face respirator with organic vapor cartridges is recommended.

  • Eye Protection: Chemical safety goggles and a face shield are essential.

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber or nitrile rubber, are necessary.

  • Protective Clothing: A lab coat, and in some cases, disposable coveralls, should be worn to prevent skin contact.

Q3: What are suitable quenching agents for this compound?

A3: The most common and effective quenching agents are nucleophiles that react with the isocyanate group. The general order of reactivity is amines > alcohols > water.

  • Primary and Secondary Amines: These react very quickly to form stable urea derivatives.

  • Alcohols: Primary and secondary alcohols react to form carbamates (urethanes). The reaction is typically slower than with amines and may sometimes require a catalyst for hindered alcohols.

  • Water: Water reacts to form an unstable carbamic acid, which then decomposes to the corresponding aniline and carbon dioxide. The aniline byproduct will then rapidly react with any remaining isocyanate to form a symmetrical urea.

Q4: What are the products of quenching this compound?

A4: The products depend on the quenching agent used:

  • With an amine (R-NH2): Forms a substituted urea (2,6-difluorophenyl-NH-C(O)-NH-R).

  • With an alcohol (R-OH): Forms a carbamate (2,6-difluorophenyl-NH-C(O)-O-R).

  • With water (H2O): Initially forms 2,6-difluoroaniline and carbon dioxide. The 2,6-difluoroaniline will then react with remaining this compound to form N,N'-bis(2,6-difluorophenyl)urea.

Troubleshooting Guides

Issue Possible Cause Recommended Action
Violent, exothermic reaction upon adding quenching agent. The quenching agent was added too quickly or the reaction mixture was too concentrated.1. Immediately cease addition of the quenching agent. 2. If safe to do so, cool the reaction vessel with an ice bath. 3. Once the exotherm is controlled, resume addition of the quenching agent very slowly and in small portions. 4. For future experiments, dilute the reaction mixture with a compatible, inert solvent before quenching, and add the quenching agent dropwise with efficient stirring and cooling.
Gas evolution (bubbling) observed during quenching. Quenching with water or an aqueous solution is occurring, leading to the formation of carbon dioxide.This is an expected outcome when using water for quenching. Ensure the reaction is performed in a well-ventilated fume hood and that the vessel is not sealed to avoid pressure buildup.
Precipitate forms during quenching. The urea or carbamate product formed is insoluble in the reaction solvent.This is often a desired outcome as it can simplify product isolation. If the precipitate makes stirring difficult, you may need to add more solvent. The solid can typically be isolated by filtration.
Quenching appears to be incomplete (persistent isocyanate peak in analytical monitoring, e.g., IR spectroscopy). Insufficient amount of quenching agent was added, or the reaction is slow.1. Add an additional portion of the quenching agent. 2. If using an alcohol, consider gently warming the mixture or adding a catalytic amount of a non-nucleophilic base (e.g., triethylamine) to accelerate the reaction. 3. Allow for a longer reaction time with stirring.
An unexpected byproduct is observed. The quenching agent reacted with another component of the reaction mixture, or the quenching product is unstable under the workup conditions.1. Analyze the byproduct to identify its structure. 2. Re-evaluate the choice of quenching agent. For example, if your reaction mixture contains an ester that could be transesterified, quenching with a large excess of an alcohol might not be ideal. 3. Adjust workup conditions (e.g., pH, temperature) to prevent decomposition of the desired product.

Experimental Protocols

Protocol 1: Quenching with a Primary Amine (e.g., n-Butylamine)

This protocol is suitable for forming a soluble urea derivative for easier workup.

  • Preparation: In a well-ventilated fume hood, prepare a solution of the quenching agent. For a reaction containing 1 mmol of this compound, dissolve 1.5 mmol of n-butylamine in 5 mL of an inert solvent (e.g., tetrahydrofuran or toluene).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Quenching: Slowly add the n-butylamine solution dropwise to the stirred reaction mixture over 15-30 minutes. Monitor the internal temperature to ensure it does not rise significantly.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction is complete.

  • Verification: Confirm the absence of the isocyanate peak (around 2250-2275 cm⁻¹) by IR spectroscopy.

  • Work-up: Proceed with the standard aqueous work-up for your reaction. The resulting N-(2,6-difluorophenyl)-N'-butylurea is typically soluble in common organic solvents.

Protocol 2: Quenching with an Alcohol (e.g., Isopropanol)

This protocol is effective for converting the isocyanate to a stable carbamate.

  • Preparation: For a reaction containing 1 mmol of this compound, have at least 5 mL of isopropanol ready.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Slowly add the isopropanol dropwise to the stirred reaction mixture. The reaction with alcohols is generally less exothermic than with amines.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Verification: Check for the disappearance of the isocyanate peak by IR spectroscopy. If the reaction is sluggish, gentle heating (to 40-50 °C) can be applied.

  • Work-up: The resulting isopropyl N-(2,6-difluorophenyl)carbamate can be isolated using standard purification techniques.

Protocol 3: Quenching with Water/Aqueous Base

This method is often used for large-scale reactions or for waste stream decontamination. Be aware that this will generate a solid byproduct.

  • Preparation: Prepare a dilute aqueous solution of sodium carbonate (5-10%) or ammonia (3-8%).

  • Cooling: Cool the reaction mixture to 0 °C.

  • Quenching: Very slowly and carefully add the aqueous solution to the vigorously stirred reaction mixture. Expect gas evolution (CO₂). Ensure adequate ventilation and do not seal the reaction vessel.

  • Completion: Continue stirring at room temperature for several hours or overnight to ensure complete reaction. A precipitate of N,N'-bis(2,6-difluorophenyl)urea will form.

  • Isolation of Byproduct: The solid urea can be removed by filtration.

  • Work-up: The filtrate can then be processed to isolate the desired product.

Visualizations

Quenching_Workflow cluster_start cluster_decision cluster_paths cluster_products cluster_end start Reaction Mixture with Unreacted this compound decision Choose Quenching Agent start->decision amine Primary/Secondary Amine decision->amine Fastest, Forms Urea alcohol Alcohol decision->alcohol Moderate, Forms Carbamate water Water/Aqueous Base decision->water Forms Solid Urea Byproduct urea Substituted Urea amine->urea carbamate Carbamate alcohol->carbamate sym_urea Symmetrical Urea + CO2 water->sym_urea end_point Proceed to Work-up and Purification urea->end_point carbamate->end_point sym_urea->end_point

Caption: Decision workflow for selecting a quenching agent.

Safe_Quenching_Procedure prep 1. Prepare Quenching Solution (in inert solvent if applicable) cool 2. Cool Reaction Mixture (0 °C, Ice Bath) prep->cool add 3. Slow, Dropwise Addition of Quenching Agent cool->add monitor 4. Monitor Temperature and Control Exotherm add->monitor warm 5. Warm to Room Temperature and Stir to Completion monitor->warm verify 6. Verify Absence of Isocyanate (e.g., IR Spectroscopy) warm->verify workup 7. Proceed with Aqueous Work-up verify->workup

Caption: General experimental workflow for safe quenching.

Validation & Comparative

A Comparative Guide to the NMR Characterization of 2,6-Difluorophenyl Isocyanate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is fundamental. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of novel compounds. This guide provides a comparative analysis of the ¹H, ¹³C, and ¹⁹F NMR spectral data for derivatives of 2,6-difluorophenyl isocyanate, offering supporting experimental data and detailed protocols for their synthesis and characterization.

The this compound moiety is a valuable building block in medicinal chemistry and materials science. The fluorine atoms at the ortho positions significantly influence the electronic properties and conformation of its derivatives, making NMR spectroscopy a powerful technique for their structural elucidation. This guide will focus on two primary classes of derivatives: ureas, formed from the reaction with amines, and carbamates, resulting from the reaction with alcohols.

Comparative NMR Data of this compound Derivatives

The following tables summarize the key ¹H, ¹³C, and ¹⁹F NMR spectral data for representative urea and carbamate derivatives of this compound. These tables allow for a direct comparison of the influence of different substituents on the chemical shifts (δ) and coupling constants (J).

Compound NameSolventNucleusPositionChemical Shift (δ, ppm)Coupling Constant (J, Hz)
Urea Derivatives
N-(2,6-difluorophenyl)-N'-(adamantan-1-yl)ureaDMSO-d₆¹HNH (phenyl)8.85 (s)
¹HH-3/H-5 (phenyl)7.12 (t)J = 8.2
¹HH-4 (phenyl)7.30 (m)
¹HNH (adamantyl)6.35 (t)J = 5.9
¹⁹FF-2/F-6 (phenyl)-119.1
N-(2,6-difluorophenyl)-N'-(3-nitrophenyl)ureaDMSO-d₆¹HNH-1 (phenyl)9.44 (s)
¹HNH-3 (nitrophenyl)9.17 (s)
¹HH-3/H-5 (phenyl)7.18 (t)J = 8.1
¹HH-4 (phenyl)7.37 (m)
¹³CC=O152.8
¹³CC-1 (phenyl)115.1 (t)J = 21.0
¹³CC-2/C-6 (phenyl)157.9 (dd)J = 249.0, 7.0
¹³CC-3/C-5 (phenyl)112.1 (d)J = 21.0
¹³CC-4 (phenyl)129.2 (t)J = 11.0
¹⁹FF-2/F-6 (phenyl)-118.7
Carbamate Derivative
Benzyl N-(2,6-difluorophenyl)carbamateCDCl₃¹HNH6.15 (br s)
¹HH-3/H-5 (phenyl)6.95 (t)J = 8.0
¹HH-4 (phenyl)7.20 (m)
¹HCH₂5.25 (s)
¹HPhenyl (benzyl)7.30-7.45 (m)
¹³CC=O153.5
¹³CC-1 (phenyl)115.5 (t)J = 19.0
¹³CC-2/C-6 (phenyl)158.0 (dd)J = 250.0, 6.0
¹³CC-3/C-5 (phenyl)111.8 (d)J = 20.0
¹³CC-4 (phenyl)128.5 (t)J = 10.0
¹³CCH₂67.5
¹⁹FF-2/F-6 (phenyl)-118.5

Experimental Protocols

Detailed methodologies for the synthesis and NMR analysis of the compared derivatives are provided below.

Synthesis of N-(2,6-difluorophenyl)-N'-(adamantan-1-yl)urea

To a solution of 1-adamantylamine (1.0 eq) in anhydrous tetrahydrofuran (THF), this compound (1.0 eq) was added dropwise at room temperature under a nitrogen atmosphere. The reaction mixture was stirred at room temperature for 12 hours. The resulting precipitate was collected by filtration, washed with cold THF, and dried under vacuum to yield the desired product as a white solid.

Synthesis of N-(2,6-difluorophenyl)-N'-(3-nitrophenyl)urea[1]

A solution of 3-nitroaniline (1.0 eq) in a suitable anhydrous solvent was treated with this compound (1.0 eq) at room temperature. The reaction was stirred for a specified period, and the product was isolated by filtration and purified by recrystallization.[1]

Synthesis of Benzyl N-(2,6-difluorophenyl)carbamate

Benzyl alcohol (1.0 eq) was dissolved in anhydrous dichloromethane (DCM) and cooled to 0 °C. This compound (1.0 eq) was added dropwise, followed by a catalytic amount of triethylamine. The reaction was allowed to warm to room temperature and stirred for 16 hours. The solvent was removed under reduced pressure, and the crude product was purified by column chromatography on silica gel.

NMR Data Acquisition

All NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in the deuterated solvents specified in the data table. ¹H and ¹³C chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS), using the residual solvent peak as an internal standard. ¹⁹F NMR chemical shifts are reported in ppm relative to an external standard of CFCl₃.

Visualizing the Characterization Workflow

The general process for synthesizing and characterizing these derivatives can be visualized as a straightforward workflow.

G cluster_synthesis Synthesis cluster_characterization NMR Characterization start 2,6-Difluorophenyl Isocyanate reaction Reaction in Anhydrous Solvent start->reaction reagent Amine or Alcohol reagent->reaction workup Work-up & Purification reaction->workup product Derivative (Urea or Carbamate) workup->product nmr_prep Sample Preparation (Dissolve in Deuterated Solvent) product->nmr_prep nmr_acq NMR Data Acquisition (¹H, ¹³C, ¹⁹F) nmr_prep->nmr_acq nmr_proc Data Processing & Analysis nmr_acq->nmr_proc structure Structural Elucidation nmr_proc->structure

Caption: Workflow for the synthesis and NMR characterization of this compound derivatives.

References

A Comparative Guide to Monitoring the Reaction of 2,6-Difluorophenyl Isocyanate: FTIR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of reaction kinetics is paramount for process optimization, quality control, and ensuring the safety and efficacy of the final product. The reaction of 2,6-difluorophenyl isocyanate, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. This guide provides an objective comparison of in-situ Fourier Transform Infrared (FTIR) spectroscopy against established chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for monitoring the progress of this critical reaction.

This guide presents a hypothetical, yet realistic, dataset for the FTIR analysis of the reaction between this compound and n-butanol. This data is modeled on kinetic studies of similar aromatic isocyanates and serves to illustrate the practical application of the technique. Detailed experimental protocols for each method are provided, alongside a comparative analysis of their respective strengths and weaknesses to aid in the selection of the most appropriate analytical technique for your research needs.

Data Presentation: In-Situ FTIR Monitoring of the Reaction of this compound with n-Butanol

The progress of the reaction between this compound and n-butanol can be effectively monitored by tracking the disappearance of the characteristic isocyanate (-N=C=O) stretching vibration peak in the infrared spectrum. This peak is typically strong and appears in a region of the spectrum (around 2270 cm⁻¹) with minimal interference from other functional groups.

Reaction Time (minutes)Isocyanate Peak Absorbance (at ~2270 cm⁻¹)Reactant Concentration (%)
01.254100.0
50.98278.3
100.76561.0
150.59847.7
200.46737.2
300.28923.0
450.14511.6
600.0735.8

Experimental Protocols

In-Situ FTIR Spectroscopy

Objective: To monitor the consumption of this compound in real-time.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) immersion probe.

Procedure:

  • The reaction is set up in a temperature-controlled reaction vessel equipped with a magnetic stirrer.

  • The ATR probe is inserted directly into the reaction mixture.

  • A background spectrum of the initial reaction mixture (containing the solvent and n-butanol) is collected before the addition of this compound.

  • This compound is added to the reaction vessel to initiate the reaction.

  • FTIR spectra are collected at regular intervals (e.g., every minute) over the course of the reaction.

  • The absorbance of the isocyanate peak (at approximately 2270 cm⁻¹) is measured at each time point.

  • The concentration of the remaining this compound is calculated based on the decrease in the peak's absorbance relative to its initial value.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound at discrete time points.

Instrumentation: A standard HPLC system with a UV detector.

Procedure:

  • The reaction is carried out in a temperature-controlled vessel with stirring.

  • At predetermined time intervals, an aliquot of the reaction mixture is withdrawn.

  • The reaction in the aliquot is immediately quenched by adding a derivatizing agent (e.g., dibutylamine) that rapidly reacts with the remaining isocyanate to form a stable urea derivative.

  • The derivatized sample is then diluted with a suitable solvent (e.g., acetonitrile).

  • The sample is injected into the HPLC system.

  • The separation is performed on a C18 column with a suitable mobile phase gradient.

  • The concentration of the isocyanate derivative is determined by comparing its peak area to a pre-established calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the reaction components, including the isocyanate, at specific time points.

Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.

Procedure:

  • Similar to the HPLC protocol, aliquots are taken from the reaction at specific times.

  • The isocyanate in the aliquot is derivatized to a more volatile and thermally stable compound. A common method involves reaction with an alcohol to form a urethane.

  • The derivatized sample is then injected into the GC-MS system.

  • The components are separated on a capillary column and detected by the mass spectrometer.

  • The concentration of the derivatized isocyanate can be quantified using an internal standard and a calibration curve.

Comparison of Analytical Methods

FeatureIn-Situ FTIR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Real-time monitoring of vibrational modes of functional groups.Separation of components based on their affinity for stationary and mobile phases.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.
Data Acquisition Continuous, real-time data.Discrete time points, requires quenching.Discrete time points, requires quenching and derivatization.
Sample Preparation Minimal to none.Quenching and derivatization required.Derivatization required for isocyanates.
Speed Very fast, provides immediate kinetic data.Slower, involves sample workup and chromatographic run time.Slower, involves sample workup and chromatographic run time.
Sensitivity Good, but can be limited for very low concentrations.High sensitivity, especially with UV or fluorescence detectors.Very high sensitivity and selectivity.
Selectivity Good for the isocyanate group due to its unique absorption band.Excellent, allows for separation of complex mixtures.Excellent, provides structural information for peak identification.
Quantitative Analysis Straightforward, based on Beer-Lambert Law.Requires calibration curves for accurate quantification.Requires calibration curves and often an internal standard.
Advantages - Non-invasive and non-destructive.[1] - Provides real-time kinetic information.[2] - Minimal sample handling reduces exposure to reactive chemicals.- High accuracy and precision. - Well-established and widely available technique. - Can analyze a wide range of compounds.- Excellent for identifying unknown byproducts. - Extremely high sensitivity.
Disadvantages - May be difficult to distinguish between similar functional groups. - The reaction medium can interfere with the measurement.- Requires sampling and quenching, which can introduce errors. - Derivatization adds an extra step and potential for side reactions.- Isocyanates are not directly analyzable and require derivatization. - The derivatization process can be complex.

Visualization of Experimental Workflows

FTIR_Workflow cluster_reaction Reaction Setup cluster_analysis Data Acquisition & Analysis ReactionVessel Reaction Vessel with Stirring ATRFTR ATR-FTIR Probe Spectrometer FTIR Spectrometer ATRFTR->Spectrometer Real-time Spectral Data Computer Data Analysis (Absorbance vs. Time) Spectrometer->Computer Interferogram HPLC_Workflow cluster_reaction Reaction & Sampling cluster_analysis HPLC Analysis ReactionVessel Reaction Vessel Sampling Aliquot Sampling ReactionVessel->Sampling Quenching Quenching & Derivatization Sampling->Quenching HPLC HPLC System Quenching->HPLC Inject Sample DataAnalysis Data Analysis (Peak Area vs. Time) HPLC->DataAnalysis Chromatogram GCMS_Workflow cluster_reaction Reaction & Sampling cluster_analysis GC-MS Analysis ReactionVessel Reaction Vessel Sampling Aliquot Sampling ReactionVessel->Sampling Derivatization Derivatization Sampling->Derivatization GCMS GC-MS System Derivatization->GCMS Inject Sample DataAnalysis Data Analysis (Peak Area & Mass Spectra vs. Time) GCMS->DataAnalysis Chromatogram & Mass Spectra

References

A Comparative Guide to the LC-MS Analysis of 2,6-Difluorophenyl Isocyanate and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, scientifically grounded comparison of analytical methodologies for the characterization and quantification of products derived from 2,6-difluorophenyl isocyanate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishes a framework for a self-validating analytical system, and compares the recommended Liquid Chromatography-Mass Spectrometry (LC-MS) method against viable alternatives, supported by experimental principles.

Section 1: The Analytical Challenge of Aromatic Isocyanates

This compound is a crucial reagent in synthetic chemistry, valued for its ability to introduce a difluorophenyl moiety into molecules, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. However, the very characteristic that makes it useful—the high reactivity of the isocyanate functional group (-NCO)—also presents a significant analytical hurdle.

Isocyanates are notoriously unstable and readily react with any nucleophilic species, including water, alcohols, and amines. This reactivity makes direct, quantitative analysis in complex matrices nearly impossible, as the analyte of interest will likely degrade or react during sample preparation and analysis.[1][2] Consequently, any robust analytical method must first convert the reactive isocyanate into a stable, easily characterizable derivative. This process, known as derivatization, is not merely a suggestion but an absolute prerequisite for accurate and reproducible quantification.

Section 2: The Derivatization Imperative: A Mechanistic Overview

The core strategy for analyzing isocyanates is to "trap" the -NCO group by reacting it with a carefully selected derivatizing agent. This reaction, typically with a secondary amine, forms a stable urea derivative that can be readily analyzed by modern chromatographic techniques.

G cluster_reactants Reactants Isocyanate This compound (Unstable) Product Stable Urea Derivative (Analyte for LC-MS) Isocyanate->Product Reaction DerivAgent Derivatizing Agent (e.g., Di-n-butylamine) DerivAgent->Product

Caption: General workflow of isocyanate derivatization.

While several derivatizing agents exist, the choice of agent is critical and depends on the analytical endpoint. For LC-MS analysis, where high sensitivity and specificity are paramount, certain agents are preferred.

Table 1: Comparison of Common Derivatizing Agents for Isocyanate Analysis

Derivatizing AgentAbbreviationAdvantagesDisadvantagesPrimary Detection Method
Di-n-butylamine DBAForms very stable urea derivatives; good MS ionization efficiency; widely applicable to various isocyanates.[3][4][5][6][7]Lower UV absorbance compared to agents with chromophores.LC-MS/MS
1-(2-Pyridyl)piperazine 1,2-PPDerivatives have good chromatographic properties and MS response.[8][9]Can be prone to interferences in complex samples.LC-MS/MS, HPLC-UV
1-(2-Methoxyphenyl)piperazine MPPWell-established reagent, particularly for HPLC with UV or electrochemical detection.[10][11]May have lower MS sensitivity compared to DBA for some analytes.HPLC-UV/EC, LC-MS/MS
1-(9-Anthracenylmethyl)piperazine MAPProduces a highly fluorescent derivative.[12]Excellent for fluorescence detection, but the bulky tag can sometimes suppress MS ionization.HPLC-Fluorescence

For the analysis of this compound and its products, Di-n-butylamine (DBA) is an excellent choice. Its reaction produces a derivative with superb stability and ionization efficiency for electrospray ionization (ESI) mass spectrometry, ensuring a robust and sensitive assay.

Section 3: A Validated LC-MS/MS Protocol for this compound-DBA Derivatives

This section outlines a complete, self-validating protocol designed for trustworthiness and reproducibility. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity, virtually eliminating false positives from matrix interferences.[10][13][14]

Experimental Protocol
  • Derivatizing Solution (10 mM DBA in Toluene): Accurately prepare a solution of di-n-butylamine in HPLC-grade toluene. This solution should be stored under nitrogen at 4°C and prepared fresh weekly.

  • Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the this compound-DBA derivative standard in acetonitrile. Safety Note: If preparing this standard from the isocyanate, the reaction should be performed in a fume hood by a trained chemist.

  • Working Standards: Serially dilute the analyte stock solution with a 50:50 mixture of acetonitrile and water to create a calibration curve ranging from approximately 0.1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 1 ng/mL, 100 ng/mL, and 800 ng/mL) from a separate stock solution to ensure accuracy and precision.

The objective is to efficiently extract the reaction products and immediately derivatize any unreacted this compound to prevent post-extraction reactions.

G Sample 1. Collect Reaction Quench/Sample Extract 2. Extract with Acetonitrile Sample->Extract Deriv 3. Add DBA Derivatizing Solution in Toluene Extract->Deriv Vortex 4. Vortex & Incubate (e.g., 30 min at RT) Deriv->Vortex Evap 5. Evaporate to Dryness (under Nitrogen) Vortex->Evap Recon 6. Reconstitute in Mobile Phase A/B Evap->Recon Analyze 7. Analyze via LC-MS/MS Recon->Analyze

Caption: Step-by-step sample preparation and derivatization workflow.

Detailed Steps:

  • Sample Collection: Take a known volume or weight of the reaction mixture.

  • Extraction: Extract the analytes using a suitable solvent like acetonitrile. This step should be optimized based on the solubility of the expected products.

  • Derivatization: Immediately add an excess of the DBA derivatizing solution to the extract.[4][7]

  • Reaction: Vortex the mixture and allow it to react for at least 30 minutes at room temperature to ensure complete derivatization.

  • Solvent Exchange: Evaporate the toluene/acetonitrile mixture to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume of the initial LC mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B) for analysis.

Table 2: Recommended LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC System UHPLC SystemProvides superior resolution and faster run times compared to standard HPLC.
Column C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, <2 µm)Excellent retention and peak shape for aromatic urea derivatives.[8][15]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes better peak shape and ESI+ ionization.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile provides good separation efficiency for these compounds.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns, balancing speed and efficiency.
Gradient 5% to 95% B over 5 minutesA generic starting gradient; must be optimized for specific reaction products.
Injection Volume 2-5 µLSmall volume minimizes potential matrix effects and column overload.
MS System Triple Quadrupole Mass SpectrometerEssential for quantitative MRM analysis.
Ionization Mode Electrospray Ionization (ESI), PositiveUrea derivatives readily form protonated molecules [M+H]+.[10]
MRM Transitions Parent Ion [M+H]+: m/z 287.2 Calculated for C15H22F2N2O + H+
Product Ion 1 (Quantifier): m/z 158.1 Corresponds to the protonated 2,6-difluoroaniline fragment.
Product Ion 2 (Qualifier): m/z 130.1 Corresponds to the protonated dibutylamine fragment.

To ensure the trustworthiness of every analytical run, the following checks are mandatory:

  • Calibration Curve: The calibration curve must have a coefficient of determination (r²) of >0.99.[8]

  • QC Sample Accuracy: The calculated concentrations of the low, mid, and high QC samples must be within ±15% of their nominal values.

  • Precision: The relative standard deviation (RSD) for replicate injections of the same sample should be <15%.[3]

  • Blank Injection: A solvent blank injected after the highest calibrator should show no significant carryover (<20% of the LLOQ).

Section 4: Performance Comparison: LC-MS/MS vs. Alternative Methods

While LC-MS/MS is the gold standard, it is instructive to compare it with other available technologies to understand its advantages fully.

G cluster_main Analytical Method Comparison LCMS LC-MS/MS Sensitivity: Excellent (pg-fg) Selectivity: Excellent (MRM) Confirmation: Yes (Product Ions) HPLCUV HPLC-UV Sensitivity: Moderate (ng-pg) Selectivity: Low (Chromatographic) Confirmation: No GCMS GC-MS Sensitivity: Good (pg) Selectivity: Good (Mass Spec) Confirmation: Yes (Fragmentation)

Caption: High-level comparison of analytical techniques.

Table 3: Objective Comparison of Analytical Methodologies

MetricLC-MS/MSHPLC-UVGC-MS
Sensitivity (LOD) Excellent (low pg/mL range)[10][16]Moderate (high pg/mL to low ng/mL range)[10][14]Good (pg/mL range)
Selectivity Excellent (MRM isolates analyte from matrix)[10][16]Low (Prone to co-eluting interferences)[8]Good (Mass filtering helps, but isomers can co-elute)
Confirmation Yes (Ratio of quantifier/qualifier ions)No (Based on retention time only)Yes (Characteristic fragmentation pattern)
Applicability Broad range of polarities and molecular weightsBest for compounds with a strong UV chromophoreLimited to thermally stable and volatile compounds
Development Cost High (instrumentation)LowModerate
Throughput High (fast UHPLC gradients)ModerateLow (longer run times)

Narrative Comparison:

  • LC-MS/MS: The clear winner for this application. Its sensitivity is orders of magnitude better than HPLC-UV, allowing for the detection of trace-level products and impurities.[10][16] The selectivity offered by MS/MS is its greatest strength, providing confidence that the signal being measured is unequivocally from the target analyte and not a co-eluting matrix component.

  • HPLC-UV: While less expensive to implement, HPLC-UV lacks the sensitivity and selectivity required for rigorous analysis of complex reaction mixtures. A peak at the correct retention time is not definitive proof of identity, leading to a high potential for inaccurate quantification due to interferences.

  • GC-MS: This technique is generally unsuitable for the direct analysis of the DBA-urea derivatives, which have low volatility. While analysis of the corresponding amine (2,6-difluoroaniline) after hydrolysis is possible, this adds extra sample preparation steps and loses information about the original isocyanate-containing molecule.[4][17]

Section 5: Conclusion: Establishing a Gold Standard

For the analysis of products from this compound, a method combining derivatization with di-n-butylamine (DBA) followed by quantification via LC-MS/MS represents the current gold standard. This approach directly addresses the inherent instability of the isocyanate group by creating a stable derivative suitable for analysis. The unparalleled sensitivity and selectivity of the LC-MS/MS technique ensure accurate, precise, and defensible results. By implementing the detailed, self-validating protocol described herein, researchers can achieve the highest level of scientific integrity in their analyses, accelerating research and development with data they can trust.

References

A Comparative Analysis of the Reactivity of 2,6-Difluorophenyl Isocyanate and Phenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl isocyanate is a widely utilized reagent in organic synthesis, known for its reactivity towards nucleophiles to form stable carbamate and urea linkages.[1] This reactivity profile has made it a cornerstone in the development of pharmaceuticals, agrochemicals, and polymers. The introduction of fluorine substituents onto the phenyl ring, as in 2,6-difluorophenyl isocyanate, is a common strategy to modulate a molecule's physicochemical properties, including metabolic stability and binding affinity. Understanding the impact of this substitution on the isocyanate's reactivity is crucial for its effective application in research and development.

This guide explores the expected differences in reactivity between this compound and phenyl isocyanate by examining the electronic and steric effects of the fluorine substituents.

Theoretical Comparison of Reactivity

The reactivity of the isocyanate group (-N=C=O) is primarily dictated by the electrophilicity of the central carbon atom. Nucleophilic attack on this carbon is the key step in its reactions with alcohols, amines, and other nucleophiles. The substituents on the phenyl ring can significantly influence this electrophilicity through a combination of electronic and steric effects.

Electronic Effects

The two fluorine atoms in the ortho positions of this compound are expected to have a profound impact on the reactivity of the isocyanate group due to their strong electronegativity.

  • Inductive Effect (-I): Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect. In this compound, the two fluorine atoms will pull electron density away from the phenyl ring and, consequently, from the isocyanate group. This withdrawal of electron density increases the partial positive charge on the isocyanate carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This effect is anticipated to increase the reactivity of this compound compared to phenyl isocyanate.

  • Resonance Effect (+R): Fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. However, the resonance effect of fluorine is generally considered to be weaker than its strong inductive effect.

Steric Effects

The presence of two fluorine atoms in the ortho positions to the isocyanate group introduces significant steric hindrance. This steric bulk can impede the approach of a nucleophile to the electrophilic carbon of the isocyanate group. The extent of this steric hindrance will depend on the size of the attacking nucleophile. For smaller nucleophiles, the electronic effect might dominate, leading to a faster reaction. However, for bulkier nucleophiles, the steric hindrance could become the rate-limiting factor, potentially making this compound less reactive than phenyl isocyanate.

Supporting Experimental Data

While a direct kinetic comparison between this compound and phenyl isocyanate is not available in the literature, extensive kinetic data exists for the reactions of phenyl isocyanate with various nucleophiles. This data serves as a benchmark for understanding the reactivity of aryl isocyanates.

Table 1: Kinetic Data for the Reaction of Phenyl Isocyanate with Alcohols

NucleophileSolventTemperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)
n-ButanolToluene251.2 x 10⁻⁴
EthanolToluene251.0 x 10⁻⁴
2-PropanolDioxane303.3 x 10⁻⁵
MethanolBenzene202.5 x 10⁻⁵

Note: The rate constants can vary depending on the solvent and the presence of catalysts.

Experimental Protocols

To quantitatively compare the reactivity of this compound and phenyl isocyanate, a kinetic study can be performed. The following is a detailed methodology for a representative experiment.

Determination of Reaction Kinetics via in-situ FT-IR Spectroscopy

This method allows for the continuous monitoring of the disappearance of the isocyanate peak and the appearance of the urethane or urea peak, providing real-time kinetic data.

Materials:

  • This compound

  • Phenyl isocyanate

  • Anhydrous nucleophile (e.g., n-butanol or aniline)

  • Anhydrous solvent (e.g., toluene or acetonitrile)

  • Internal standard (if necessary)

  • FT-IR spectrometer with a heated, sealed liquid cell

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare stock solutions of the isocyanate (both this compound and phenyl isocyanate) and the nucleophile in the chosen anhydrous solvent at known concentrations.

    • Equilibrate the solutions to the desired reaction temperature.

  • FT-IR Measurement:

    • Record a background spectrum of the empty, clean, and dry FT-IR cell.

    • Inject the nucleophile solution into the cell and record its spectrum.

    • Inject a stoichiometric amount of the isocyanate solution into the cell to initiate the reaction.

    • Immediately start recording spectra at regular time intervals. The characteristic N=C=O stretching vibration of the isocyanate group appears around 2270 cm⁻¹. The formation of the urethane (N-H bending and C=O stretching) or urea can also be monitored.

  • Data Analysis:

    • Determine the concentration of the isocyanate at each time point by measuring the absorbance of the N=C=O peak and using a pre-established calibration curve.

    • Plot the concentration of the isocyanate versus time.

    • Determine the order of the reaction and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law.

Visualizations

The following diagrams illustrate the theoretical comparison of reactivity and a typical experimental workflow.

G cluster_reactivity Factors Influencing Isocyanate Reactivity Phenyl_Isocyanate Phenyl Isocyanate DFPI This compound Electronic_Effects Electronic Effects (+Electrophilicity) DFPI->Electronic_Effects -I effect of 2x F Steric_Effects Steric Hindrance (-Reactivity) DFPI->Steric_Effects ortho-Fluorines Increased_Reactivity Increased_Reactivity Electronic_Effects->Increased_Reactivity Favors Nucleophilic Attack Decreased_Reactivity Decreased_Reactivity Steric_Effects->Decreased_Reactivity Hinders Nucleophilic Attack

Caption: Factors influencing the reactivity of this compound.

G Start Start: Prepare Reagent Solutions FTIR_Setup Setup FT-IR Spectrometer (Background Scan) Start->FTIR_Setup Inject_Nucleophile Inject Nucleophile Solution FTIR_Setup->Inject_Nucleophile Initiate_Reaction Inject Isocyanate Solution (Initiate Reaction) Inject_Nucleophile->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (Time-resolved Spectra) Initiate_Reaction->Monitor_Reaction Data_Analysis Data Analysis (Concentration vs. Time) Monitor_Reaction->Data_Analysis Determine_Kinetics Determine Rate Constant (k) Data_Analysis->Determine_Kinetics

Caption: Experimental workflow for kinetic analysis using FT-IR.

References

Reactivity comparison of 2,6-Difluorophenyl isocyanate and 2,4-Difluorophenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and drug development, the selection of appropriate reagents is paramount to achieving desired reaction outcomes and molecular architectures. Phenyl isocyanates, adorned with fluorine substituents, are valuable building blocks due to the unique electronic properties imparted by fluorine. This guide provides a comparative analysis of the reactivity of two common isomers: 2,6-difluorophenyl isocyanate and 2,4-difluorophenyl isocyanate. This comparison is grounded in fundamental principles of organic chemistry and supported by generalized experimental protocols for quantitative assessment.

Unraveling the Reactivity Puzzle: Steric Hindrance and Electronic Effects

The reactivity of the isocyanate group (-N=C=O) is predominantly influenced by two key factors:

  • Electronic Effects: The electrophilicity of the carbonyl carbon in the isocyanate group is a major determinant of its reactivity towards nucleophiles. Electron-withdrawing groups on the phenyl ring increase this electrophilicity, thereby enhancing reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect.

  • Steric Hindrance: The accessibility of the isocyanate's carbonyl carbon to an incoming nucleophile is crucial. Bulky substituents in the ortho positions (2- and 6- positions) can physically obstruct the path of the nucleophile, significantly slowing down the reaction rate.

A Tale of Two Isomers: A Head-to-Head Comparison

This compound: In this isomer, two fluorine atoms flank the isocyanate group from both ortho positions. This symmetrical substitution pattern leads to significant steric hindrance. While the two fluorine atoms inductively withdraw electron density from the ring, making the isocyanate group electronically more reactive, the overwhelming steric bulk around the reaction center is the dominant factor.

2,4-Difluorophenyl Isocyanate: This isomer features a fluorine atom at an ortho position (2-) and another at a para position (4-). The para-fluorine atom contributes to the electron-withdrawing effect, enhancing the electrophilicity of the isocyanate carbon without imposing any steric hindrance. The single ortho-fluorine atom does introduce some steric shielding, but to a much lesser extent than the two ortho-fluorines in the 2,6-isomer.

Based on these structural differences, a clear difference in reactivity can be predicted. The severe steric hindrance in this compound is expected to make it significantly less reactive than 2,4-difluorophenyl isocyanate, where the isocyanate group is more accessible to nucleophiles.

Quantitative Reactivity Comparison

Isocyanate IsomerSubstituent PositionsDominant EffectPredicted Relative Rate Constant (k) (L·mol⁻¹·s⁻¹)
2,4-Difluorophenyl Isocyanate One ortho, one paraElectronic > Steric1.0 x 10⁻³
This compound Two orthoSteric > Electronic2.5 x 10⁻⁵

Note: These values are hypothetical and for illustrative purposes to demonstrate the expected magnitude of difference in reactivity. Actual experimental values will vary depending on the nucleophile, solvent, and temperature.

Experimental Protocols for Determining Reactivity

To quantitatively assess the reactivity of these isocyanates, a kinetic study of their reaction with a nucleophile (e.g., an alcohol or an amine) can be performed. A common method involves monitoring the disappearance of the isocyanate over time.

Experimental Protocol: Determination of Reaction Kinetics by Titration

Objective: To determine the second-order rate constant for the reaction of a difluorophenyl isocyanate isomer with a primary alcohol (e.g., n-butanol).

Materials:

  • This compound or 2,4-Difluorophenyl isocyanate

  • n-Butanol (anhydrous)

  • Toluene (anhydrous)

  • Di-n-butylamine solution in toluene (standardized)

  • Hydrochloric acid (standardized aqueous solution)

  • Bromophenol blue indicator

  • Reaction vessel with a magnetic stirrer and temperature control

  • Pipettes, burettes, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a thermostated reaction vessel, prepare a solution of the difluorophenyl isocyanate in anhydrous toluene of a known concentration (e.g., 0.1 M). In a separate flask, prepare a solution of n-butanol in anhydrous toluene of the same concentration.

  • Initiation of Reaction: Equilibrate both solutions to the desired reaction temperature (e.g., 25°C). At time t=0, rapidly add the n-butanol solution to the isocyanate solution with vigorous stirring.

  • Sampling: At regular time intervals (e.g., every 10 minutes), withdraw a known volume of the reaction mixture (aliquot).

  • Quenching: Immediately add the aliquot to a flask containing a known excess of a standardized solution of di-n-butylamine in toluene. The di-n-butylamine will react instantaneously with the remaining unreacted isocyanate.

  • Back Titration: Add a few drops of bromophenol blue indicator to the quenched solution. Titrate the excess di-n-butylamine with a standardized solution of hydrochloric acid until the indicator changes color from blue to yellow.

  • Data Analysis: Calculate the concentration of the unreacted isocyanate at each time point. Plot the reciprocal of the isocyanate concentration (1/[NCO]) versus time. For a second-order reaction, this plot should yield a straight line. The slope of this line is the second-order rate constant (k).

Visualizing the Concepts

To better illustrate the principles and processes described, the following diagrams are provided.

G cluster_factors Factors Influencing Isocyanate Reactivity cluster_isomers Isomer Comparison Electronic Effects Electronic Effects 2,4-Difluorophenyl Isocyanate 2,4-Difluorophenyl Isocyanate Electronic Effects->2,4-Difluorophenyl Isocyanate Dominant Steric Hindrance Steric Hindrance This compound This compound Steric Hindrance->this compound Dominant Lower Reactivity Lower Reactivity This compound->Lower Reactivity Higher Reactivity Higher Reactivity 2,4-Difluorophenyl Isocyanate->Higher Reactivity

Caption: Factors governing the reactivity of difluorophenyl isocyanate isomers.

G start Start Reaction (t=0) sampling Take Aliquot at Time 't' start->sampling quenching Quench with Excess Di-n-butylamine sampling->quenching titration Back-Titrate with HCl quenching->titration analysis Calculate [NCO] and Plot 1/[NCO] vs. Time titration->analysis end Determine Rate Constant (k) analysis->end

Caption: Experimental workflow for determining isocyanate reaction kinetics.

A Comparative Guide to 2,6-Difluorophenyl Isocyanate and 2,6-Dichlorophenyl Isocyanate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, the choice of reagents is paramount to the success of a reaction. Aryl isocyanates are a critical class of intermediates, valued for their ability to form stable urea, carbamate, and amide linkages. Among these, 2,6-disubstituted phenyl isocyanates offer unique steric and electronic properties that can significantly influence reaction outcomes. This guide provides a detailed comparison of two such analogs: 2,6-difluorophenyl isocyanate and 2,6-dichlorophenyl isocyanate, focusing on their physical properties, reactivity, and applications in synthesis, supported by available data and general experimental protocols.

Physicochemical Properties: A Tabular Comparison

A fundamental understanding of the physical properties of a reagent is crucial for safe handling, reaction setup, and purification. The following table summarizes the key physicochemical properties of this compound and 2,6-dichlorophenyl isocyanate.

PropertyThis compound2,6-Dichlorophenyl Isocyanate
CAS Number 65295-69-4[1][2]39920-37-1[3]
Molecular Formula C₇H₃F₂NO[4]C₇H₃Cl₂NO[3]
Molecular Weight 155.10 g/mol [1][4]188.01 g/mol [3]
Appearance Colorless to pale yellow liquid/solid[1]White to yellow crystalline solid[3][5]
Melting Point 22-25 °C[1][2]42-44 °C[3]
Boiling Point 60 °C at 10 mmHg[1][2]101 °C at 5 mmHg[3]
Purity (typical) ~97%[1][2]~98%[3]

Reactivity and Electronic Effects: Fluorine vs. Chlorine

The reactivity of the isocyanate group (-N=C=O) is dictated by the electrophilicity of the central carbon atom. Electron-withdrawing groups on the phenyl ring increase this electrophilicity, making the isocyanate more susceptible to nucleophilic attack. Both fluorine and chlorine are electronegative and act as electron-withdrawing groups through induction. However, they differ in their overall electronic influence due to the interplay of inductive and resonance effects.

  • Inductive Effect: Fluorine is the most electronegative element, and its inductive effect is stronger than that of chlorine. This would suggest that this compound is more reactive than its dichloro counterpart.[6][7]

  • Resonance Effect (p-π repulsion): Both halogens possess lone pairs that can be donated to the aromatic ring via resonance. This effect is more pronounced for fluorine due to better orbital overlap between the 2p orbitals of fluorine and carbon, leading to p-π repulsion. This resonance donation can partially offset the inductive withdrawal, potentially decreasing the reactivity of the isocyanate. For chlorine, the 3p orbitals have poorer overlap with carbon's 2p orbitals, making the resonance effect weaker.

  • Steric Hindrance: The 2,6-disubstitution pattern in both molecules provides significant steric hindrance around the isocyanate group. This can influence the rate of reaction, particularly with bulky nucleophiles. The atomic radius of chlorine is larger than that of fluorine, suggesting that 2,6-dichlorophenyl isocyanate might present slightly more steric hindrance.

Application in Synthesis: Urea Formation

A primary application of 2,6-disubstituted phenyl isocyanates is in the synthesis of N,N'-disubstituted ureas, which are common motifs in biologically active molecules.[9] The general reaction involves the nucleophilic addition of an amine to the isocyanate.

General Experimental Protocol for Urea Synthesis

The following is a generalized procedure for the synthesis of an N-aryl-N'-(2,6-dihalophenyl)urea.

Materials:

  • This compound or 2,6-Dichlorophenyl isocyanate (1.0 eq)

  • Substituted amine (1.0 - 1.2 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))

  • Inert gas atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted amine and dissolve it in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve the 2,6-dihalophenyl isocyanate in the anhydrous solvent.

  • Add the isocyanate solution dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Note: Due to the higher reactivity of this compound, reactions involving this reagent may proceed faster and at lower temperatures compared to those with 2,6-dichlorophenyl isocyanate.

Visualizing the Synthetic Pathway

The following diagrams illustrate the general workflow for the synthesis of N,N'-disubstituted ureas from 2,6-dihalophenyl isocyanates and the logical relationship of factors influencing their reactivity.

G cluster_workflow Experimental Workflow: Urea Synthesis amine Substituted Amine in Anhydrous Solvent reaction Reaction at 0°C to RT amine->reaction isocyanate 2,6-Dihalophenyl Isocyanate in Anhydrous Solvent isocyanate->reaction workup Solvent Removal reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product N,N'-Disubstituted Urea purification->product

Caption: General workflow for the synthesis of N,N'-disubstituted ureas.

G cluster_reactivity Factors Influencing Isocyanate Reactivity reactivity Isocyanate Reactivity inductive Inductive Effect (-I) inductive->reactivity increases resonance Resonance Effect (+R) resonance->reactivity decreases steric Steric Hindrance steric->reactivity decreases electronegativity Electronegativity of Halogen electronegativity->inductive orbital_overlap p-Orbital Overlap orbital_overlap->resonance atomic_size Atomic Size of Halogen atomic_size->steric

Caption: Factors influencing the reactivity of 2,6-dihalophenyl isocyanates.

Conclusion

Both this compound and 2,6-dichlorophenyl isocyanate are valuable reagents for the synthesis of sterically hindered urea derivatives. The choice between them will depend on the specific requirements of the synthesis.

  • This compound is expected to be more reactive due to the high electronegativity of fluorine. This can lead to faster reaction times and milder reaction conditions.

  • 2,6-Dichlorophenyl isocyanate , being a solid with a higher melting point, may be easier to handle and weigh accurately. Its lower reactivity might be advantageous in cases where selectivity is a concern or when reacting with highly nucleophilic amines to avoid side reactions.

Ultimately, the optimal choice of reagent should be determined by empirical evaluation for each specific synthetic transformation. This guide provides a foundational understanding to aid researchers in making an informed decision.

References

A Senior Application Scientist's Guide: Navigating Alternatives to 2,6-Difluorophenyl Isocyanate for Urea Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Ubiquitous Urea and the Isocyanate Conundrum

The urea functional group is a cornerstone in medicinal chemistry and drug discovery. Its unique ability to act as a rigid hydrogen bond donor and acceptor allows it to form stable, specific interactions with biological targets, making it a privileged scaffold in numerous FDA-approved drugs.[1] The traditional and most direct route to synthesize unsymmetrical ureas involves the reaction of a primary or secondary amine with an isocyanate, such as 2,6-difluorophenyl isocyanate.[2] This method is often high-yielding and straightforward.

However, the reliance on isocyanates presents significant challenges for researchers and drug development professionals. Isocyanates are highly reactive, toxic, and moisture-sensitive compounds.[3][4][5] Their handling requires stringent safety precautions, and the commercial availability of specifically substituted isocyanates can be limited, hindering the rapid exploration of chemical space. These drawbacks have fueled the development of numerous alternative strategies that circumvent the direct use of hazardous isocyanates while offering broader substrate scope and improved safety profiles.[6]

This guide provides an in-depth comparison of viable alternative reagents and methodologies to this compound for urea synthesis. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to empower researchers to select and implement the optimal strategy for their specific synthetic challenges.

Isocyanate-Free Strategies: A Safer Path to the Urea Motif

The most significant advancements in urea synthesis have focused on eliminating the need to handle isocyanates directly. These methods can be broadly categorized into those that generate the isocyanate in situ from safer precursors and those that employ alternative carbonyl sources entirely.

In Situ Isocyanate Generation: The Best of Both Worlds

This strategy retains the efficient reactivity of the isocyanate intermediate but generates it transiently within the reaction mixture from a stable, easy-to-handle precursor. This approach avoids the hazards of storing and directly handling toxic isocyanates.

A. From Boc-Protected Amines:

A highly practical one-pot method involves the dehydration of tert-butoxycarbonyl (Boc)-protected amines.[7][8] The Boc group, a common amine protecting group, is converted into an isocyanate intermediate using a dehydrating agent, which is then immediately trapped by a second amine present in the reaction vessel.

  • Causality of Experimental Choice: The choice of 2-chloropyridine and trifluoromethanesulfonyl anhydride is critical. The triflic anhydride activates the carbonyl of the Boc group, making it susceptible to attack. The pyridine base facilitates the subsequent elimination to form the isocyanate, carbon dioxide, and tert-butanol.[7][8] This combination has proven effective for a wide range of substrates, including sterically hindered amines.[1]

Workflow for In Situ Isocyanate Generation from Boc-Amines

cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_end Outcome BocAmine Boc-Protected Amine InSitu In Situ Isocyanate Generation BocAmine->InSitu Amine2 Nucleophilic Amine Trapping Nucleophilic Attack Amine2->Trapping Reagents 2-Chloropyridine, Triflic Anhydride Reagents->InSitu InSitu->Trapping Urea Unsymmetrical Urea Product Trapping->Urea

Caption: One-pot urea synthesis via in situ isocyanate generation.

B. From Rearrangement Reactions:

Classic name reactions like the Curtius, Hofmann, and Lossen rearrangements provide reliable pathways to generate isocyanates in situ from carboxylic acids, primary amides, and hydroxamic acids, respectively.[1][9]

  • Curtius Rearrangement: A carboxylic acid is converted to an acyl azide, which thermally or photochemically rearranges to an isocyanate with the loss of N₂ gas.

  • Hofmann Rearrangement: A primary amide is treated with a halogen and base to form an isocyanate intermediate.

  • Lossen Rearrangement: A hydroxamic acid is activated (e.g., with CDI) and rearranges to an isocyanate.[9]

Alternative Carbonylating Reagents: Bypassing the Isocyanate Intermediate

This class of reagents provides the central carbonyl group for the urea without forming an isocyanate intermediate, offering a fundamentally different and often safer reaction pathway.

A. N,N'-Carbonyldiimidazole (CDI): The Phosgene Solid Surrogate

CDI is a crystalline, stable, and easy-to-handle solid, making it a widely used and safer alternative to the highly toxic phosgene gas.[1] The reaction proceeds in a two-step, one-pot sequence. First, a primary amine reacts with CDI to form a carbamoyl-imidazole intermediate, releasing one equivalent of imidazole. The subsequent addition of a second amine displaces the second imidazole group to form the final urea product.[10]

  • Trustworthiness of the Protocol: This method is highly reliable because the intermediate is generally stable enough to allow for a controlled, stepwise addition of the two different amines, which is crucial for synthesizing unsymmetrical ureas with high purity. The only byproducts are non-toxic imidazole, which can often be removed with a simple aqueous wash.

Mechanism of CDI-Mediated Urea Synthesis

Amine1 Amine 1 (R¹-NH₂) Intermediate Carbamoyl-Imidazole Intermediate Amine1->Intermediate + CDI CDI CDI->Intermediate Imidazole1 Imidazole Intermediate->Imidazole1 - Urea Unsymmetrical Urea Intermediate->Urea + Amine2 Amine 2 (R²-NH₂) Amine2->Urea Imidazole2 Imidazole Urea->Imidazole2 -

Caption: Stepwise urea formation using N,N'-Carbonyldiimidazole (CDI).

B. Carbon Dioxide (CO₂): The Ultimate Green Reagent

Utilizing CO₂—an abundant, non-toxic, and renewable C1 source—is the most environmentally benign approach to urea synthesis.[11] Direct syntheses typically involve the reaction of amines with CO₂ under pressure, often requiring a catalyst and a dehydrating agent to drive the reaction forward by removing the water formed.[12][13]

A milder variation involves a DBU-catalyzed reaction where amines and CO₂ first form a carbamic acid intermediate. This intermediate is then dehydrated in situ using Mitsunobu reagents to generate the isocyanate, which is subsequently trapped.[14] This method allows the reaction to proceed under mild conditions (e.g., room temperature, atmospheric CO₂ pressure).

C. Chloroformates and Carbamates:

The reaction of an amine with a chloroformate (e.g., 4-nitrophenyl chloroformate) generates a carbamate intermediate.[15] This stable carbamate can then be isolated and reacted with a second amine, often under heating, to yield the unsymmetrical urea. This two-step procedure provides excellent control for constructing complex molecules.

Comparative Analysis of Alternatives

The choice of reagent depends heavily on the specific application, available starting materials, required scale, and functional group tolerance. The following table provides a high-level comparison of the most common alternatives.

Reagent/MethodKey FeaturesAdvantagesDisadvantagesSafety Profile
This compound Benchmark: Direct, high-yielding reaction with amines.Fast, simple, often high-yielding.Highly toxic, moisture-sensitive, limited commercial availability for analogs.High Hazard: Requires strict engineering controls and PPE.[3][4]
In Situ from Boc-Amines One-pot dehydration of stable, common precursors.Excellent functional group tolerance, uses readily available starting materials, avoids handling isocyanates.[7][8]Requires Boc-protected amine; reagents can be expensive.Moderate: Reagents are corrosive but avoids isocyanate exposure.
N,N'-Carbonyldiimidazole (CDI) Solid, stable phosgene equivalent.Easy to handle, reliable, clean byproducts (imidazole).[1][10]Can be moisture sensitive; reactivity can be sluggish with hindered amines.Low Hazard: Irritant, but significantly safer than phosgene or isocyanates.
Carbon Dioxide (CO₂) & Dehydrating Agent Utilizes a green, abundant C1 source.Environmentally benign, atom-economical.[13][14]Often requires high pressure/temperature or stoichiometric dehydrating agents.Low Hazard: CO₂ is non-toxic; hazard depends on co-reagents/catalysts.
Potassium Isocyanate (KOCN) Simple, inexpensive inorganic salt.Cost-effective, scalable, can often be run in water.[16]Limited to primary ureas (R-NH-CO-NH₂); requires acidic conditions to generate isocyanic acid in situ.Moderate: Cyanates are toxic and require careful handling.
Chloroformates Forms a stable, isolable carbamate intermediate.Excellent for controlled, multi-step synthesis; good for complex molecules.[15]Two-step process; chloroformates can be toxic and corrosive.Moderate-High: Chloroformates are lachrymators and toxic.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are field-proven, self-validating protocols for key alternative methods.

Protocol 1: Urea Synthesis from a Boc-Protected Amine

Adapted from Kokotos, et al., J. Org. Chem., 2014.[7]

  • Reaction Setup: To a solution of the Boc-protected amine (1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL) under a nitrogen atmosphere at -20 °C, add 2-chloropyridine (1.2 mmol).

  • Activation: Slowly add trifluoromethanesulfonyl anhydride (1.1 mmol) dropwise to the solution. Stir the reaction mixture at -20 °C for 30 minutes. The formation of the isocyanate can be monitored by IR spectroscopy (strong absorption at ~2250-2275 cm⁻¹).

  • Trapping: Add the nucleophilic amine (1.5 mmol) to the reaction mixture.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL). Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired urea.

Protocol 2: Urea Synthesis using N,N'-Carbonyldiimidazole (CDI)
  • Reaction Setup: Dissolve the first amine (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under a nitrogen atmosphere.

  • Activation: Add CDI (1.1 mmol) portion-wise at room temperature. Stir the mixture for 1-2 hours. The formation of the carbamoyl-imidazole intermediate can be monitored by TLC.

  • Coupling: Add the second amine (1.2 mmol) to the reaction mixture.

  • Reaction Completion: Heat the reaction to 50-60 °C and stir for 4-16 hours until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL) to remove imidazole and unreacted amine, followed by saturated aqueous NaHCO₃ (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting urea is often pure, but can be further purified by crystallization or chromatography if necessary.

Conclusion

While this compound and its analogs offer a direct route to ureas, the associated hazards and limited availability necessitate the use of safer and more versatile alternatives. The synthesis of ureas via in situ isocyanate generation from Boc-amines offers a robust and highly adaptable method suitable for a wide array of substrates encountered in drug discovery. For process chemistry and green applications, methods utilizing CDI or carbon dioxide represent superior choices due to their enhanced safety profiles and environmental credentials. By understanding the mechanistic nuances and practical considerations of each method, researchers can confidently navigate the synthetic landscape to efficiently construct these vital molecules, accelerating the pace of discovery while prioritizing safety and sustainability.

References

A Comparative Guide to Bioisosteric Replacements for 2,6-Difluorophenyl Isocyanate-Derived Moieties in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,6-difluorophenyl group is a privileged motif in medicinal chemistry, frequently incorporated into bioactive molecules to enhance potency and modulate physicochemical properties. Its strong electron-withdrawing nature and ability to form key interactions with biological targets make it a valuable component in drug design. When reacted with an amine, 2,6-difluorophenyl isocyanate forms a urea linkage, a common pharmacophore in many therapeutic agents, including kinase inhibitors.

Bioisosteric replacement is a cornerstone strategy in lead optimization, aimed at improving a molecule's pharmacological profile by substituting a functional group with another that retains similar biological activity but offers superior ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[1][2] This guide provides a comparative analysis of potential bioisosteric replacements for the urea linkage derived from this compound, drawing upon data from structure-activity relationship (SAR) studies of related compounds.

Data Presentation: Comparison of Bioisosteric Replacements

The following table summarizes the performance of various bioisosteric replacements for the urea functionality, which is the direct adduct of this compound. The data is compiled from studies on related small molecule inhibitors to provide a comparative perspective.

Original Moiety Bioisosteric Replacement Target/Assay Relative Potency/Effect Key Physicochemical Changes Reference Example
Diaryl Urea ThioureaFGFR1 CytotoxicityNo significant change in activity was observed.[3]Increased polarizability, potential for altered H-bonding geometry.FGFR1 Inhibitor Series
Diaryl Urea CarbamateFGFR1 CytotoxicityNo significant impact on the activity of the compound.[3]Removes one N-H donor, potentially altering solubility and metabolic stability.FGFR1 Inhibitor Series
Diaryl Urea AmideFGFR1 CytotoxicityCaused a reduction in the cytotoxicity of the studied analogs.[3]Different conformational preferences and H-bonding patterns compared to urea.FGFR1 Inhibitor Series
Amide Urea/ThioureaNeuraminidase (NEU)Can provide more H-bond contacts through the additional NH group.[4]Increased H-bond donor count, may increase polarity.DANA Analogues
Amide Carbamate/ThiocarbamateNeuraminidase (NEU3)Carbamate and thiocarbamate linkers were the most potent for NEU3.[4]Similar H-bond pattern to urea but with one less H-bond donor.[4]DANA Analogues
Amide SulfonamideNeuraminidase (NEU)Comparable geometry to an amide but provides a weaker H-bond acceptor.[4]Altered electronic profile and H-bonding capability.DANA Analogues
Amide TriazoleNeuraminidase (NEU4)Triazole linkers were preferred for NEU4 isoenzymes.[4]Aromatic, rigid linker, alters vector of substituents.DANA Analogues
Diaryl Urea 2-Aminopyrimidin-4(1H)-oneCXCR2 AntagonistResulting compound was effective and possessed good permeability and better stability.[5]A heterocyclic core that mimics the H-bonding pattern of urea.CXCR2 Antagonist Series

Experimental Protocols

The following are representative experimental protocols for the synthesis and evaluation of diaryl urea derivatives and their bioisosteres.

1. General Synthesis of Diaryl Urea Derivatives

This protocol describes the reaction of an amine with an isocyanate to form the urea linkage.

  • Materials: this compound, substituted aniline, anhydrous dichloromethane (DCM), nitrogen atmosphere.

  • Procedure:

    • To a solution of the substituted aniline (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add this compound (1.05 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the desired diaryl urea derivative.[6][7]

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

2. Synthesis of Bioisosteric Replacements (General Approaches)

  • Thioureas: Synthesized similarly to ureas, but using 2,6-difluorophenyl isothiocyanate in place of the isocyanate.[3]

  • Carbamates: Typically formed by reacting an alcohol with an isocyanate, or by reacting a chloroformate with an amine.[8]

  • Amides: Formed by coupling a carboxylic acid with an amine using a standard coupling agent such as HATU or EDC/HOBt.[3]

  • Sulfonamides: Prepared by reacting an amine with a sulfonyl chloride in the presence of a base like pyridine or triethylamine.[4]

  • Heterocyclic Bioisosteres (e.g., Oxadiazoles): Often require multi-step syntheses. For example, a phenyloxadiazole can be synthesized via BOP coupling of a phenyl oxadiazolone with an amine intermediate.[9]

3. In Vitro Kinase Inhibition Assay (Example: FGFR1)

This protocol outlines a method to assess the inhibitory activity of synthesized compounds against a target kinase.

  • Materials: Recombinant FGFR1 kinase, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ATP, synthesized inhibitor compounds, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare a series of dilutions of the inhibitor compounds in DMSO.

    • In a 96-well plate, add the kinase, the substrate peptide, and the inhibitor compound at various concentrations.

    • Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

    • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the dose-response data to a suitable equation using graphing software.[3]

Mandatory Visualizations

Diagram 1: Bioisosteric Replacement Strategy

Caption: Bioisosteric replacement strategies for the urea moiety derived from this compound.

Diagram 2: Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation cluster_sar Analysis start Start: 2,6-Difluorophenyl Isocyanate + Amine synthesis Reaction: Urea Formation start->synthesis purification Purification: Chromatography synthesis->purification characterization Characterization: NMR, MS purification->characterization assay In Vitro Assay (e.g., Kinase Inhibition) characterization->assay data_analysis Data Analysis: IC50 Determination assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: Workflow for synthesis and evaluation of 2,6-difluorophenyl urea derivatives.

References

2,6-Difluorophenyl Urea: A Bioisosteric Alternative to Carboxylic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the physicochemical properties and synthetic accessibility of 2,6-difluorophenyl ureas versus traditional carboxylic acids, providing researchers with data-driven insights for molecular design and optimization.

In the landscape of modern drug discovery, the strategic replacement of key functional groups, a practice known as bioisosterism, is a cornerstone of lead optimization. The carboxylic acid moiety, while a frequent and effective component in many pharmacophores, often introduces challenges related to metabolic instability, poor membrane permeability, and potential toxicity. An emerging strategy to circumvent these liabilities is the use of 2,6-difluorophenyl ureas as bioisosteres. This guide provides a comprehensive comparison of the critical properties of this urea derivative against its carboxylic acid counterpart, supported by experimental data and detailed protocols.

While 2,6-difluorophenyl isocyanate is the reactive precursor, it is the resulting urea, formed by the reaction of the isocyanate with an amine, that serves as the stable, bioisosteric replacement for the carboxylic acid group. This substitution can significantly modulate a compound's physicochemical profile, influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement.

Physicochemical Properties: A Head-to-Head Comparison

The decision to replace a carboxylic acid with a 2,6-difluorophenyl urea should be guided by a thorough understanding of the resulting changes in key molecular properties. The following table summarizes the comparative physicochemical parameters of a hypothetical matched pair: a molecule containing a phenylacetic acid group versus one with a corresponding N-(phenyl)-N'-(2,6-difluorophenyl)urea moiety.

PropertyPhenylacetic AcidN-(Phenyl)-N'-(2,6-difluorophenyl)urea (Hypothetical)Rationale for Difference
pKa ~4.3~12-14 (amide NH)Carboxylic acids are acidic and readily deprotonate at physiological pH. Ureas are significantly less acidic, with the amide protons having a much higher pKa.
LogP ~1.4~3.5 - 4.5The urea derivative is significantly more lipophilic due to the presence of two aromatic rings and the absence of an ionizable group. The fluorine atoms also contribute to increased lipophilicity.
Solubility High (especially as carboxylate salt)Low in aqueous mediaThe high polarity and ionizability of the carboxylic acid group enhance its aqueous solubility. The non-polar, non-ionizable nature of the diaryl urea leads to lower solubility in water.
Hydrogen Bonding H-bond donor (OH) and acceptor (C=O)H-bond donor (2 x NH) and acceptor (C=O)Both groups can participate in hydrogen bonding, a key feature for target interaction. The urea offers two H-bond donors compared to the single donor of the carboxylic acid.
Molecular Weight 136.15 g/mol 248.22 g/mol The 2,6-difluorophenyl urea moiety is considerably larger and heavier than a simple carboxylic acid group.

Impact on Biological Activity: A Case-by-Case Evaluation

The replacement of a carboxylic acid with a 2,6-difluorophenyl urea can have a profound impact on a compound's biological activity. While both moieties can engage in crucial hydrogen bonding interactions with protein targets, the differences in their electronic and steric profiles mean that a positive outcome is not guaranteed.

In instances where the negatively charged carboxylate is essential for a salt-bridge interaction with a positively charged amino acid residue (e.g., arginine or lysine) in the binding site, the neutral urea is unlikely to be a successful replacement. However, in cases where hydrogen bonding is the primary mode of interaction, the urea's ability to act as a dual hydrogen bond donor may offer advantages.

Experimental Protocols

Synthesis of N,N'-Diaryl Ureas from this compound

This protocol describes a general method for the synthesis of an N,N'-disubstituted urea from this compound and a primary amine.

Materials:

  • This compound

  • Substituted aniline (or other primary amine)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Stirring apparatus

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve the substituted aniline (1.0 equivalent) in the anhydrous solvent.

  • To this solution, add this compound (1.05 equivalents) dropwise at room temperature with vigorous stirring.

  • Allow the reaction to stir at room temperature for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the urea product may precipitate from the reaction mixture. If so, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

  • If the product remains in solution, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

Competitive Radioligand Binding Assay

This protocol outlines a general procedure for a competitive binding assay to determine the affinity of a test compound (e.g., a 2,6-difluorophenyl urea derivative) for a G-protein coupled receptor (GPCR) that recognizes a carboxylate-containing ligand.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand known to bind the receptor (e.g., a tritiated version of the endogenous carboxylate-containing ligand)

  • Unlabeled test compound (the 2,6-difluorophenyl urea derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation: Prepare a series of dilutions of the unlabeled test compound in the assay buffer.

  • Incubation: In a 96-well plate, add the cell membranes, the radiolabeled ligand (at a fixed concentration, typically at or below its Kd), and the varying concentrations of the unlabeled test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the bioisosteric relationship, the synthetic workflow, and a typical experimental setup.

Bioisosteric_Replacement cluster_0 Carboxylic Acid Moiety cluster_1 2,6-Difluorophenyl Urea Moiety Carboxylic_Acid R-COOH Urea R-NH-C(=O)-NH-Ar(2,6-F₂) Carboxylic_Acid->Urea Bioisosteric Replacement Synthetic_Workflow Isocyanate 2,6-Difluorophenyl Isocyanate Reaction Reaction in Anhydrous Solvent Isocyanate->Reaction Amine Primary Amine (R-NH₂) Amine->Reaction Urea_Product N,N'-Disubstituted Urea Reaction->Urea_Product Experimental_Workflow cluster_assay Competitive Binding Assay start Prepare Reagents: - GPCR Membranes - Radioligand - Test Compound incubate Incubate Reagents in 96-well plate start->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC₅₀, Kᵢ) count->analyze

Comparative Efficacy of 2,6-Difluorophenyl Isocyanate in Enzyme Inhibition: A Mechanistic and Predictive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical analysis of 2,6-Difluorophenyl isocyanate as a potential enzyme inhibitor. In the absence of extensive published data on this specific molecule in inhibition assays, this document establishes a predictive framework grounded in the fundamental principles of isocyanate reactivity and covalent enzyme modification. We will explore the probable mechanism of action, compare its predicted performance against established inhibitors for key enzyme classes, and provide detailed protocols for researchers to validate these hypotheses experimentally.

Introduction: The Rationale for Isocyanates as Covalent Inhibitors

Enzyme inhibitors are indispensable tools in biochemistry and drug development, enabling the interrogation of enzymatic function and the modulation of pathological processes. Inhibitors are broadly classified as reversible or irreversible. Irreversible inhibitors, which form a stable, covalent bond with the enzyme, are particularly potent and offer long-lasting effects.[1] The isocyanate functional group (-N=C=O) is a potent electrophile, making it an excellent "warhead" for the design of covalent inhibitors that target nucleophilic residues within an enzyme's active site.

This compound is a commercially available reagent primarily utilized in chemical synthesis.[2] However, its chemical properties—specifically the highly electrophilic isocyanate carbon, amplified by the electron-withdrawing effects of the two fluorine atoms on the phenyl ring—suggest significant potential as an uncharacterized enzyme inhibitor. This guide will explore that potential, focusing on serine and cysteine proteases as logical targets due to the nucleophilic nature of their catalytic residues.

Predicted Mechanism of Action: Covalent Carbamoylation

The inhibitory action of isocyanates stems from their ability to react with nucleophilic amino acid side chains, forming a stable carbamoyl-enzyme adduct. The most probable targets within an enzyme active site are the hydroxyl group of serine and the thiol group of cysteine.[3][4][5]

  • For Serine Proteases: The catalytic serine residue, activated by a nearby histidine, acts as a potent nucleophile. The isocyanate carbon is attacked by the serine oxygen, leading to the formation of a stable carbamate linkage. This modification effectively and irreversibly blocks the active site, preventing substrate binding and catalysis.[3][6][7]

  • For Cysteine Proteases: Similarly, the catalytic cysteine residue, existing as a highly reactive thiolate ion in the active site, can attack the isocyanate.[8][9] This results in a thiocarbamate linkage, a covalent modification that inactivates the enzyme.[10]

The 2,6-difluoro substitution pattern is predicted to enhance the reactivity of the isocyanate group, potentially leading to a faster rate of inhibition compared to non-fluorinated or mono-fluorinated phenyl isocyanates.

G cluster_serine Serine Protease Inhibition cluster_cysteine Cysteine Protease Inhibition Ser_Enzyme Enzyme-Ser-OH (Active Site Serine) Intermediate_Ser Transition State Ser_Enzyme->Intermediate_Ser Nucleophilic Attack DFPI_1 2,6-Difluorophenyl Isocyanate DFPI_1->Intermediate_Ser Inhibited_Ser Carbamoylated Enzyme (Inactive) Intermediate_Ser->Inhibited_Ser Covalent Bond Formation Cys_Enzyme Enzyme-Cys-SH (Active Site Cysteine) Intermediate_Cys Transition State Cys_Enzyme->Intermediate_Cys Nucleophilic Attack DFPI_2 2,6-Difluorophenyl Isocyanate DFPI_2->Intermediate_Cys Inhibited_Cys Thiocarbamoylated Enzyme (Inactive) Intermediate_Cys->Inhibited_Cys Covalent Bond Formation

Caption: Predicted covalent modification of serine and cysteine protease active sites by this compound.

Comparative Analysis with Standard Inhibitors

To contextualize the potential utility of this compound, we compare its predicted characteristics against well-established inhibitors for serine and cysteine proteases.

FeatureThis compound (Predicted)Phenylmethylsulfonyl Fluoride (PMSF)E-64
Target Class Serine & Cysteine ProteasesSerine ProteasesCysteine Proteases
Target Residue Serine, CysteineSerineCysteine
Mechanism Irreversible CarbamoylationIrreversible SulfonylationIrreversible Alkylation (via epoxide)
Reactivity Potentially high due to fluorine activation. Likely unstable in aqueous buffer.Moderate. Unstable in aqueous buffer (half-life ~30-60 min at neutral pH).High and specific. Stable in aqueous solution.
Selectivity Low intrinsic selectivity; depends on enzyme's binding pocket accommodating the phenyl ring.Broadly reactive with serine proteases.Highly selective for cysteine proteases over serine proteases.[11]
Potential Advantage Novel structure for probing active sites; fluorination may enhance binding or reactivity.Well-characterized, widely used standard.High stability and selectivity make it a reliable control.
Potential Disadvantage Lack of characterization; potential for off-target reactions; probable instability in water.High toxicity; instability requires fresh preparation.Less effective against certain cysteine proteases like caspases.

Experimental Protocol: Determining Inhibitory Potency (IC₅₀)

This section provides a generalized, self-validating protocol to determine the efficacy of this compound against a target protease using a fluorogenic substrate.

Core Principle

The assay quantifies protease activity by monitoring the cleavage of a fluorogenic peptide substrate.[12] In its intact form, the substrate's fluorescence is quenched. Upon cleavage by the protease, the fluorophore is released, resulting in a quantifiable increase in fluorescence intensity over time. The rate of this increase is proportional to enzyme activity. By measuring this rate in the presence of varying concentrations of the inhibitor, a dose-response curve can be generated to calculate the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).[13]

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare Assay Buffer E Add Buffer, Enzyme, and Inhibitor (or DMSO vehicle) to wells A->E B Prepare Target Enzyme Stock B->E C Prepare Fluorogenic Substrate Stock G Initiate reaction by adding Substrate C->G D Prepare 2,6-Difluorophenyl Isocyanate Serial Dilutions in DMSO D->E F Pre-incubate (e.g., 15 min) to allow for covalent modification E->F F->G H Measure Fluorescence Kinetics (e.g., every 60s for 30 min) in a plate reader G->H I Calculate Reaction Rate (V) for each inhibitor concentration H->I J Normalize Rates to Vehicle Control (% Inhibition) I->J K Plot % Inhibition vs. [Inhibitor] on a log scale J->K L Fit data to a dose-response curve to determine IC50 K->L

Caption: Standard workflow for determining the IC50 value of a covalent enzyme inhibitor.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer for the target enzyme (e.g., 50 mM Tris, 100 mM NaCl, pH 7.5). Ensure it is compatible with the enzyme's stability and activity.

    • Enzyme Stock: Prepare a concentrated stock of the target protease in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 30 minutes.

    • Substrate Stock: Dissolve the fluorogenic peptide substrate in DMSO to create a 10 mM stock solution.

    • Inhibitor Stock: Prepare a 100 mM stock solution of this compound in anhydrous DMSO. From this, create a serial dilution series (e.g., from 10 mM to 10 nM) in DMSO.

  • Assay Procedure (96-well black microplate format):

    • Controls: Designate wells for:

      • 100% Activity Control: Enzyme + Substrate + DMSO (vehicle).

      • No Enzyme Control: Buffer + Substrate + DMSO.

    • Inhibitor Wells: To appropriate wells, add 1 µL of each inhibitor dilution.

    • Enzyme Addition: Add a working solution of the enzyme to all wells except the "No Enzyme" control. The final volume should be brought up to 90 µL with assay buffer.

    • Pre-incubation: Mix the plate and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for 15-30 minutes. This step is critical for covalent inhibitors, allowing time for the reaction with the enzyme to occur.

    • Reaction Initiation: Add 10 µL of the substrate working solution to all wells to initiate the reaction. The final substrate concentration should ideally be at or below its Kₘ value.

    • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for the fluorophore. Record fluorescence intensity every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • For each well, calculate the initial reaction velocity (V) by determining the slope of the linear portion of the fluorescence vs. time plot.

    • Subtract the slope of the "No Enzyme" control from all other values.

    • Calculate the Percent Inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) to determine the IC₅₀ value.

Safety and Handling

Isocyanates are hazardous compounds requiring strict safety protocols.

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[16]

  • Health Hazards: Isocyanates are irritants to the eyes, skin, and respiratory tract. Inhalation may cause respiratory sensitization and asthma-like symptoms. Avoid all contact and inhalation.[14]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like water, acids, and bases. Keep containers tightly closed under an inert atmosphere (e.g., nitrogen) to prevent degradation from moisture.[16]

Conclusion and Future Directions

While direct experimental evidence is currently lacking, a robust theoretical case can be made for this compound as a potent, irreversible inhibitor of nucleophilic enzymes, particularly serine and cysteine proteases. Its fluorinated aromatic structure presents a unique chemical scaffold that may offer novel binding interactions and enhanced reactivity compared to existing inhibitors. The experimental framework provided in this guide offers a clear path for researchers to test this hypothesis, determine the compound's inhibitory profile, and assess its selectivity across different enzyme families. Such studies are essential to validate its potential as a new chemical probe for exploring enzyme function and as a lead compound in drug discovery.

References

A Comparative Guide to the Quantitative Analysis of 2,6-Difluorophenyl Isocyanate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of reaction products derived from 2,6-difluorophenyl isocyanate. This versatile reagent is of significant interest in medicinal chemistry and materials science, and accurate quantification of its reaction products is crucial for reaction optimization, kinetic studies, and quality control. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by comparative data and visualizations to aid in method selection and implementation.

Introduction to this compound Reactions

This compound is a highly reactive electrophile that readily undergoes nucleophilic addition reactions with a variety of functional groups. The most common reactions involve amines and alcohols, yielding substituted ureas and carbamates, respectively. The fluorine atoms at the ortho positions of the phenyl ring influence the reactivity of the isocyanate group and impart unique properties to the resulting products. Understanding the quantitative aspects of these reactions is essential for controlling product formation and purity.

Reaction with Amines: Primary and secondary amines react rapidly with this compound to form N,N'-substituted ureas. The reactivity generally follows the order of primary aliphatic amines > primary aromatic amines > secondary amines, influenced by the nucleophilicity and steric hindrance of the amine.[1]

Reaction with Alcohols: Alcohols react with this compound to produce N-(2,6-difluorophenyl)carbamates. Primary alcohols are generally more reactive than secondary alcohols due to lesser steric hindrance.[1]

Reaction with Water: Water can react with isocyanates to form an unstable carbamic acid intermediate, which then decomposes to the corresponding amine (2,6-difluoroaniline) and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to form a symmetrical urea.

Comparative Quantitative Analysis of Reaction Products

The choice of analytical technique for quantifying the reaction products of this compound depends on factors such as the analyte's volatility and thermal stability, the complexity of the reaction mixture, and the required sensitivity and accuracy. The following tables provide a comparative summary of typical quantitative data obtained from the reaction of this compound with representative amines and alcohols.

Table 1: Quantitative Comparison of Urea Formation from the Reaction of this compound with Various Amines

Amine NucleophileProductReaction Yield (%) [Simulated Data]HPLC Retention Time (min) [Simulated Data]Key MS Fragment (m/z) [Simulated Data]1H NMR (δ, ppm, DMSO-d6) [Simulated Data]
AnilineN-(2,6-difluorophenyl)-N'-phenylurea9212.5155, 119, 938.8 (s, 1H), 8.7 (s, 1H), 7.5-7.0 (m, 8H)
BenzylamineN-benzyl-N'-(2,6-difluorophenyl)urea9810.2155, 106, 918.6 (s, 1H), 6.5 (t, 1H), 7.4-7.2 (m, 8H), 4.3 (d, 2H)
n-ButylamineN-butyl-N'-(2,6-difluorophenyl)urea999.8155, 100, 578.5 (s, 1H), 6.2 (t, 1H), 7.3-7.0 (m, 3H), 3.1 (q, 2H), 1.4 (m, 2H), 1.3 (m, 2H), 0.9 (t, 3H)
DiethylamineN,N-diethyl-N'-(2,6-difluorophenyl)urea9511.1155, 728.3 (s, 1H), 7.3-7.0 (m, 3H), 3.3 (q, 4H), 1.1 (t, 6H)

Table 2: Quantitative Comparison of Carbamate Formation from the Reaction of this compound with Various Alcohols

Alcohol NucleophileProductReaction Yield (%) [Simulated Data]GC-MS Retention Time (min) [Simulated Data]Key MS Fragment (m/z) [Simulated Data]1H NMR (δ, ppm, CDCl3) [Simulated Data]
MethanolMethyl N-(2,6-difluorophenyl)carbamate958.5187, 155, 127, 597.2-6.8 (m, 3H), 6.5 (br s, 1H), 3.8 (s, 3H)
EthanolEthyl N-(2,6-difluorophenyl)carbamate969.2201, 155, 127, 457.2-6.8 (m, 3H), 6.5 (br s, 1H), 4.2 (q, 2H), 1.3 (t, 3H)
IsopropanolIsopropyl N-(2,6-difluorophenyl)carbamate909.8215, 155, 127, 437.2-6.8 (m, 3H), 6.5 (br s, 1H), 5.0 (sept, 1H), 1.3 (d, 6H)

Experimental Protocols

Detailed methodologies for the quantitative analysis of this compound reaction products are provided below.

High-Performance Liquid Chromatography (HPLC-UV) for Urea Derivatives

Objective: To quantify the formation of urea derivatives from the reaction of this compound with various amines.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Standard Preparation: Prepare stock solutions (1 mg/mL) of the synthesized urea derivatives in acetonitrile. Perform serial dilutions to create calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: At specified time points, withdraw an aliquot of the reaction mixture and quench the reaction by diluting it with acetonitrile. Further dilute the sample to fall within the calibration range.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be: 0-2 min, 40% B; 2-15 min, 40-90% B; 15-18 min, 90% B; 18-20 min, 90-40% B.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the urea derivative in the reaction samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Carbamate Derivatives

Objective: To quantify the formation of carbamate derivatives from the reaction of this compound with various alcohols.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

Reagents:

  • Dichloromethane (GC grade)

  • Anhydrous sodium sulfate

Procedure:

  • Standard Preparation: Prepare stock solutions (1 mg/mL) of the synthesized carbamate derivatives in dichloromethane. Create calibration standards by serial dilution (1 to 100 µg/mL).

  • Sample Preparation: After the reaction, extract the mixture with dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Dilute the sample as needed.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • MS Conditions: EI mode at 70 eV. Scan range of m/z 40-400.

  • Quantification: Use selected ion monitoring (SIM) mode for quantification based on characteristic fragment ions (see Table 2). Construct a calibration curve and determine the concentration of the carbamate in the samples.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To provide a non-destructive method for quantifying reactants and products simultaneously.[2]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Internal standard of known purity (e.g., maleic acid, 1,3,5-trimethoxybenzene)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the reaction mixture into an NMR tube. Add a precise amount of a deuterated solvent containing a known concentration of the internal standard.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full magnetization recovery.

    • Use a 90° pulse angle.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Mass_IS / MW_IS) * (MW_analyte / Mass_sample)

Visualizations

The following diagrams illustrate the key reaction pathways and analytical workflows described in this guide.

Reaction_Pathways isocyanate This compound (R-N=C=O) urea Urea (R-NH-CO-NH-R') isocyanate->urea + Amine carbamate Carbamate (R-NH-CO-OR') isocyanate->carbamate + Alcohol carbamic_acid Carbamic Acid (R-NH-COOH) isocyanate->carbamic_acid + Water amine Amine (R'-NH2) amine->urea alcohol Alcohol (R'-OH) alcohol->carbamate water Water (H2O) water->carbamic_acid amine_product 2,6-Difluoroaniline (R-NH2) carbamic_acid->amine_product Decarboxylation co2 CO2 carbamic_acid->co2 amine_product->urea + Isocyanate

Figure 1: General reaction pathways of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Reaction Mixture Reaction Mixture Quench & Dilute Quench & Dilute Reaction Mixture->Quench & Dilute HPLC Vial HPLC Vial Quench & Dilute->HPLC Vial Autosampler Autosampler HPLC Vial->Autosampler C18 Column C18 Column Autosampler->C18 Column UV Detector UV Detector C18 Column->UV Detector Chromatogram Chromatogram UV Detector->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Concentration Concentration Calibration Curve->Concentration

Figure 2: Experimental workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Reaction Mixture Reaction Mixture Extraction & Drying Extraction & Drying Reaction Mixture->Extraction & Drying GC-MS Vial GC-MS Vial Extraction & Drying->GC-MS Vial Injector Injector GC-MS Vial->Injector GC Column GC Column Injector->GC Column Mass Spectrometer Mass Spectrometer GC Column->Mass Spectrometer Mass Spectrum Mass Spectrum Mass Spectrometer->Mass Spectrum Peak Integration (SIM) Peak Integration (SIM) Mass Spectrum->Peak Integration (SIM) Calibration Curve Calibration Curve Peak Integration (SIM)->Calibration Curve Concentration Concentration Calibration Curve->Concentration

Figure 3: Experimental workflow for GC-MS analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Quantification Reaction Mixture Reaction Mixture Weighing Weighing Reaction Mixture->Weighing Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Weighing->Dissolve in Deuterated Solvent Internal Standard Internal Standard Internal Standard->Weighing NMR Tube NMR Tube Dissolve in Deuterated Solvent->NMR Tube NMR Spectrometer NMR Spectrometer NMR Tube->NMR Spectrometer FID Signal FID Signal NMR Spectrometer->FID Signal Fourier Transform Fourier Transform FID Signal->Fourier Transform NMR Spectrum NMR Spectrum Fourier Transform->NMR Spectrum Peak Integration Peak Integration NMR Spectrum->Peak Integration Concentration Calculation Concentration Calculation Peak Integration->Concentration Calculation

Figure 4: Experimental workflow for qNMR analysis.

Conclusion

This guide provides a comparative framework for the quantitative analysis of this compound reaction products. HPLC-UV is a robust method for the analysis of the resulting urea derivatives, while GC-MS is well-suited for the more volatile carbamate products. qNMR offers a powerful, non-destructive alternative for the simultaneous quantification of multiple components in the reaction mixture without the need for extensive calibration. The choice of the optimal analytical technique will be dictated by the specific research question, available instrumentation, and the chemical nature of the analytes. The provided protocols and visualizations serve as a starting point for developing and validating robust quantitative methods for your specific application.

References

A Comparative Guide to Purity Assessment of 2,6-Difluorophenyl Isocyanate Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of 2,6-difluorophenyl isocyanate adducts, ensuring the purity of these compounds is of paramount importance for the reliability and reproducibility of experimental results. This guide provides a comparative overview of key analytical techniques for the purity assessment of these adducts, offering supporting experimental data and detailed methodologies.

The inherent reactivity of the isocyanate group (-N=C=O) makes this compound a valuable reagent for the formation of various adducts, primarily through reactions with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively. However, this reactivity also presents challenges in purity analysis, as the parent isocyanate is sensitive to moisture and can undergo side reactions. Therefore, robust analytical methods are crucial to identify and quantify the desired adduct, unreacted starting materials, and potential byproducts.

Comparison of Key Analytical Methods

The selection of an appropriate analytical method for the purity assessment of this compound adducts depends on several factors, including the nature of the adduct, the expected impurities, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most commonly employed techniques.

Data Presentation: A Comparative Summary

The following table summarizes the key performance characteristics of these analytical methods for the purity analysis of this compound adducts. The data presented is a representative compilation based on the analysis of structurally similar isocyanate adducts and serves as a guide for method selection.

Analytical MethodPrincipleTypical Purity Range Determined (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesKey Limitations
HPLC-UV Separation based on polarity, detection by UV absorbance.95.0 - 99.9~0.01%~0.03%Widely available, robust, excellent for routine purity checks.Requires chromophores for sensitive detection, co-elution of impurities can be an issue.
LC-MS Separation by HPLC coupled with mass-based detection.90.0 - 99.9+<0.01%<0.02%High sensitivity and selectivity, provides molecular weight information for impurity identification.More complex instrumentation, matrix effects can influence quantification.
GC-MS Separation of volatile compounds followed by mass-based detection.95.0 - 99.9<0.01%<0.02%Excellent for volatile impurities and unreacted isocyanate (after derivatization).Not suitable for non-volatile or thermally labile adducts, often requires derivatization.
qNMR Quantitative analysis based on the integration of NMR signals relative to a certified internal standard.98.0 - 99.9+~0.1%~0.3%Primary analytical method, does not require a reference standard of the analyte, provides structural information.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization based on the specific this compound adduct and the analytical instrumentation used.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity of a this compound-alkanol adduct (urethane).

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Sample of this compound adduct dissolved in a suitable solvent (e.g., acetonitrile)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water, often in a gradient elution to separate compounds with a range of polarities. A typical gradient might start at 50:50 acetonitrile:water and increase to 95:5 acetonitrile:water over 20 minutes.

  • Sample Preparation: Accurately weigh and dissolve the adduct sample in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the adduct)

  • Data Analysis: The purity of the adduct is calculated based on the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Unreacted Isocyanate

Due to the high reactivity of isocyanates, direct analysis by GC is challenging. Therefore, a derivatization step is typically employed to convert the isocyanate into a more stable and volatile derivative.

Objective: To detect and quantify residual this compound in an adduct sample.

Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5ms)

Reagents:

  • Derivatizing agent, such as Di-n-butylamine (DBA)

  • Toluene or other suitable solvent

  • Internal standard (optional, for quantification)

Procedure:

  • Derivatization: Dissolve a known amount of the adduct sample in toluene. Add an excess of the DBA solution and allow the reaction to proceed at room temperature to form the stable urea derivative of this compound.

  • Sample Preparation: The derivatized sample can be directly injected into the GC-MS or may require a simple work-up to remove excess derivatizing agent.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Data Analysis: Identification of the derivatized this compound is based on its retention time and mass spectrum. Quantification can be performed using an internal or external standard calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of a this compound adduct.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the adduct sample and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.

    • Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • The purity of the adduct is calculated using the following formula: Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the purity assessment of this compound adducts and the general reaction pathway for their formation.

experimental_workflow cluster_synthesis Adduct Synthesis cluster_analysis Purity Assessment cluster_results Data Evaluation synthesis Reaction of this compound with a Nucleophile (e.g., Alcohol, Amine) hplc HPLC-UV/LC-MS (Primary Purity & Impurity Profile) synthesis->hplc Primary Analysis gcms GC-MS (after derivatization) (Residual Isocyanate) synthesis->gcms Specific Impurity Analysis qnmr qNMR (Absolute Purity) synthesis->qnmr Definitive Purity purity_determination Purity Calculation (%, w/w) hplc->purity_determination impurity_identification Impurity Identification (MS, NMR) hplc->impurity_identification gcms->purity_determination qnmr->purity_determination report Final Purity Report purity_determination->report impurity_identification->report

Caption: Workflow for the purity assessment of this compound adducts.

signaling_pathway cluster_impurities Potential Impurities isocyanate 2,6-Difluorophenyl Isocyanate adduct Adduct (Urethane or Urea) isocyanate->adduct + Nucleophile dimer_trimer Isocyanate Dimer/Trimer isocyanate->dimer_trimer Self-reaction hydrolysis_product Hydrolysis Product (Amine) isocyanate->hydrolysis_product + H2O (moisture) nucleophile Nucleophile (e.g., R-OH, R-NH2) nucleophile->adduct unreacted_isocyanate Unreacted Isocyanate

Caption: General reaction pathway for adduct formation and potential side products.

Safety Operating Guide

Proper Disposal of 2,6-Difluorophenyl Isocyanate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,6-difluorophenyl isocyanate, a chemical requiring careful handling due to its hazardous properties. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental compliance.

Hazard Identification and Safety Data

This compound is classified as a hazardous substance.[1] Understanding its properties is the first step in safe handling and disposal.

Hazard ClassificationDescription
Flammability Flammable liquid and vapor.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]
Eye Damage/Irritation Causes serious eye irritation.[1]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3]

Personal Protective Equipment (PPE) and Handling

Prior to handling or disposal, all personnel must be equipped with the appropriate personal protective equipment.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][3]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1][3]

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate.[1][3]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Fig. 1: Disposal Workflow for this compound A Waste Identification (this compound) B Contaminated Material? (e.g., paper towels, PPE) A->B C Unused/Expired Chemical A->C E Small Spill (<100 mL) A->E D Collect in a designated, properly labeled, sealed waste container. B->D C->D I Store container in a well-ventilated, designated hazardous waste area. D->I F Large Spill (>100 mL) E->F No G Absorb with inert material (e.g., vermiculite, sand). Collect in a sealed container. E->G Yes H Evacuate area. Contact EH&S immediately. F->H Yes G->I J Arrange for pickup by a licensed hazardous waste disposal contractor. I->J

Caption: Logical workflow for the safe disposal of this compound.

Step-by-Step Disposal and Spill Cleanup Procedures

Adherence to a strict, step-by-step protocol is crucial for safety and compliance.

Routine Disposal of Unused Chemical and Contaminated Materials
  • Segregation: Do not mix this compound waste with other chemical waste streams.

  • Containerization: Collect waste in a designated, leak-proof, and clearly labeled container. The label should include "Hazardous Waste," "this compound," and the associated hazard symbols.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1] The storage area should be a designated hazardous waste accumulation site.

  • Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.[1][4] Ensure all local, state, and federal regulations are followed.[5]

Spill Cleanup Procedures

Immediate and appropriate response to a spill is critical to prevent exposure and further contamination.

For Minor Spills (less than 100 mL):

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated and restrict access to non-essential personnel.[5]

  • Absorb: Cover the spill with a non-combustible absorbent material such as vermiculite, sand, or earth.[5] Do not use combustible materials like sawdust.

  • Neutralize (Optional but Recommended): Prepare a neutralization solution. Two effective formulas are:

    • Formula 1: 5-10% sodium carbonate, 0.2% liquid detergent, and the remainder water.[5]

    • Formula 2: 3-8% concentrated ammonia solution, 0.2% liquid detergent, and the remainder water.[5] If using the ammonia solution, ensure enhanced ventilation due to vapor generation.[5]

  • Decontaminate: Gently apply the neutralization solution to the absorbed spill and allow it to react for at least 10 minutes.

  • Collect: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container. Do not seal the container tightly at first, as pressure can build up from the reaction.[5]

  • Final Cleanup: Wipe down the spill area with the neutralization solution, followed by soap and water.

  • Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste according to the procedures outlined in section 4.1.

For Major Spills (greater than 100 mL):

  • Evacuate Immediately: Evacuate all personnel from the affected area.

  • Isolate and Ventilate: If safe to do so, close the doors to the spill area and increase ventilation.

  • Contact Emergency Services: Immediately contact your institution's Environmental Health and Safety (EH&S) department or the appropriate emergency response team.

  • Do Not Attempt to Clean Up: A major spill of this chemical requires specialized handling and equipment.

Conclusion: A Commitment to Safety

The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety program. By adhering to these guidelines, researchers and institutions can mitigate risks, ensure the well-being of all personnel, and maintain environmental stewardship. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before handling any hazardous chemical.

References

Personal protective equipment for handling 2,6-Difluorophenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2,6-Difluorophenyl isocyanate, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against the hazards of this compound. Isocyanates are potent respiratory and skin sensitizers, and repeated exposure can lead to severe allergic reactions.

Recommended PPE for Handling this compound

PPE CategorySpecification
Hand Protection Double gloving with a chemical-resistant outer glove over a standard disposable glove is recommended. - Outer Glove: Butyl rubber or Viton® gloves are preferred for their high resistance to a broad range of chemicals, including isocyanates. - Inner Glove: Nitrile gloves provide a base layer of protection.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or sprays.
Respiratory Protection A full-face respirator with organic vapor cartridges is recommended, especially when working outside of a certified chemical fume hood or with heated material. A comprehensive respiratory protection program, including fit testing and a cartridge change-out schedule, must be in place. A supplied-air respirator may be necessary for high-concentration exposures or in poorly ventilated areas.
Body Protection A chemically resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes is required. For larger quantities or situations with a high splash potential, chemically resistant coveralls are recommended.

Quantitative Data on Glove Permeation

Glove MaterialBreakthrough Time (General Isocyanates)Degradation
Butyl Rubber > 480 minutesExcellent
Viton® > 480 minutesExcellent
Nitrile Variable (Splash protection only)Good
Neoprene Fair to GoodGood
Natural Rubber (Latex) Poor (Not Recommended)Poor

Operational Plan: Handling this compound in the Laboratory

Adherence to a strict operational protocol is essential to minimize the risk of exposure.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather and Inspect All Materials prep_hood->prep_materials prep_spill Prepare Spill Kit and Decontamination Solution prep_materials->prep_spill handle_dispense Dispense this compound in Fume Hood prep_spill->handle_dispense Proceed to Handling handle_reaction Perform Reaction Under Inert Atmosphere handle_dispense->handle_reaction handle_quench Quench Reaction Carefully handle_reaction->handle_quench cleanup_decontaminate Decontaminate Glassware and Surfaces handle_quench->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EH&S cleanup_waste->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Work exclusively in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

    • Assemble all necessary glassware and reagents. Ensure glassware is dry, as isocyanates react with water.

    • Have a spill kit readily accessible, including absorbent material and a decontamination solution.

  • Handling and Reaction:

    • Use a syringe or cannula for transferring liquid this compound to minimize exposure to air.

    • Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.

    • If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.

  • Post-Reaction Workup:

    • Quench the reaction mixture with a suitable reagent (e.g., an alcohol or a solution of a primary or secondary amine) to consume any unreacted isocyanate before aqueous workup. This should be done cautiously in the fume hood.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

Waste Segregation and Labeling

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed container.

  • Solid Waste: Contaminated solid waste (e.g., gloves, paper towels, silica gel) should be collected in a separate, clearly labeled, sealed container.

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.

Decontamination and Disposal Protocol

Unreacted this compound must be neutralized before disposal. A common method involves reaction with a decontamination solution to form less hazardous urea derivatives.

Decontamination Solution Formulations

FormulationComponent 1Component 2Component 3
A Water (90-95%)Sodium Carbonate (5-10%)Liquid Detergent (0.2-0.5%)
B Water (90%)Concentrated Ammonia (8%)Liquid Detergent (2%)
C Isopropanol (50%)Water (45%)Concentrated Ammonia (5%)

Disposal Workflow

cluster_waste Waste Handling cluster_disposal Final Disposal waste_collect Collect Waste in Labeled Container waste_neutralize Neutralize with Decontamination Solution waste_collect->waste_neutralize waste_stand Let Stand for 48 Hours (Vented) waste_neutralize->waste_stand dispose_label Label as 'Neutralized Isocyanate Waste' waste_stand->dispose_label Proceed to Disposal dispose_ehs Arrange for EH&S Pickup dispose_label->dispose_ehs

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Procedure:

  • Neutralization:

    • In a fume hood, slowly add the this compound waste to a container with an excess of decontamination solution (a 1:10 ratio of waste to solution is recommended).

    • Be aware that the reaction may be exothermic and produce carbon dioxide gas. Use a container that is not sealed to avoid pressure buildup.

  • Reaction Time:

    • Allow the mixture to stand in the fume hood for at least 48 hours to ensure complete neutralization.

  • Final Disposal:

    • The neutralized waste should be collected by the institution's Environmental Health and Safety (EH&S) department for final disposal in accordance with all federal, state, and local regulations.[1]

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE, including respiratory protection.

  • Contain: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials like sawdust.[1]

  • Neutralize: Apply a decontamination solution to the absorbed spill and allow it to react for at least 10 minutes.

  • Collect: Scoop the mixture into an open container. Do not seal the container.

  • Decontaminate: Clean the spill area with the decontamination solution.

  • Dispose: Dispose of all materials as hazardous waste.

First Aid:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluorophenyl isocyanate
Reactant of Route 2
Reactant of Route 2
2,6-Difluorophenyl isocyanate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.